Product packaging for 1-Tridecene-3,5,7,9,11-pentayne(Cat. No.:CAS No. 2060-59-5)

1-Tridecene-3,5,7,9,11-pentayne

Cat. No.: B1199421
CAS No.: 2060-59-5
M. Wt: 162.19 g/mol
InChI Key: KKBHBCOJHHCOCL-UHFFFAOYSA-N
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Description

1-Tridecene-3,5,7,9,11-pentayne is an organic compound classified as an enyne, a hydrocarbon containing both a terminal alkene and multiple alkyne groups . Its molecular formula is C13H6, and it has a molecular weight of 162.19 g/mol . This compound is identified as a secondary metabolite, a metabolically non-essential molecule that may function in defense or signaling within certain plants . It is found, on average, in the highest concentration within safflowers (Carthamus tinctorius) and has also been detected in various foods and herbs such as green tea, black tea, red tea, burdock, and other fats, oils, and spices . This presence makes it a potential biomarker for the consumption of these specific foods, offering utility in metabolomic and nutritional research . The compound has a predicted density of 1.048 g/cm³ and a boiling point of 264°C at 760 mmHg . It features low water solubility and is suitable for analysis by various chromatographic techniques, with predicted LC-MS/MS spectra and retention times available to aid in identification and quantification . This product is intended for research purposes only and is not intended for human consumption or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6 B1199421 1-Tridecene-3,5,7,9,11-pentayne CAS No. 2060-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2060-59-5

Molecular Formula

C13H6

Molecular Weight

162.19 g/mol

IUPAC Name

tridec-1-en-3,5,7,9,11-pentayne

InChI

InChI=1S/C13H6/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1H2,2H3

InChI Key

KKBHBCOJHHCOCL-UHFFFAOYSA-N

SMILES

CC#CC#CC#CC#CC#CC=C

Canonical SMILES

CC#CC#CC#CC#CC#CC=C

Other CAS No.

2060-59-5
81900-91-6

Origin of Product

United States

Foundational & Exploratory

The Occurrence and Biosynthesis of 1-Tridecene-3,5,7,9,11-pentayne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tridecene-3,5,7,9,11-pentayne is a highly unsaturated C13 polyacetylene, a class of specialized metabolites prevalent in the plant kingdom, particularly within the Asteraceae family. This compound and its structural relatives exhibit a range of biological activities, including antimicrobial, nematicidal, and ovicidal properties, making them of significant interest for phytochemical research and potential drug development.[1] This technical guide provides a comprehensive overview of the natural sources, quantitative distribution, detailed isolation protocols, and the proposed biosynthetic pathway of this compound.

Natural Sources and Distribution

This compound has been identified in several species of the Asteraceae family. The primary and most significant sources are Safflower (Carthamus tinctorius) and Burdock (Arctium lappa).[1][2] It has also been reported in other plants such as Liabum floribundum and Symphyopappus compressus.[1] This compound is a secondary metabolite, suggesting its role in plant defense mechanisms.

Quantitative Data

The concentration of this compound and related polyacetylenes varies significantly between plant species and even between different tissues of the same plant. The available quantitative data is summarized in the table below.

Plant SpeciesPlant PartCompound ClassConcentration (µmol/g dry weight)Reference
Carthamus tinctoriusSeedlings & FlowersC13 polyacetylenic hydrocarbons5 - 10[3]
Arctium lappa-Total polyacetylenes< 1[3]
Tagetes patulaRootsThiophenes (related polyacetylenes)~30[3]

Experimental Protocols

The isolation and quantification of the highly labile this compound require specific and carefully executed protocols to prevent its degradation.

Extraction and Isolation from Carthamus tinctorius Roots

This protocol is based on methodologies reported for the isolation of polyacetylenes from safflower roots.[4]

Objective: To extract and isolate this compound from the roots of Carthamus tinctorius.

Materials and Reagents:

  • Fresh or dried roots of Carthamus tinctorius

  • Acetone (B3395972) (analytical grade)

  • n-Hexane (analytical grade)

  • Silica (B1680970) gel for column chromatography (70-230 mesh)

  • Rotary evaporator

  • Chromatography columns

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Extraction:

    • Air-dry the Carthamus tinctorius roots at room temperature and grind them into a fine powder.

    • Macerate the powdered root material in acetone at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude acetone extract.

  • Fractionation:

    • Suspend the crude acetone extract in a minimal amount of n-hexane.

    • Prepare a silica gel column packed with n-hexane.

    • Load the n-hexane-suspended extract onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor by TLC, visualizing with a UV lamp. Polyacetylenes often appear as dark quenching spots at 254 nm and may fluoresce at 365 nm.

  • Purification:

    • Combine fractions containing the target compound based on TLC analysis.

    • Subject the combined fractions to further column chromatography using a smaller particle size silica gel and a refined solvent gradient to achieve higher purity.

    • The final purification can be achieved by preparative TLC or High-Performance Liquid Chromatography (HPLC) if necessary.

  • Identification:

    • The structure of the isolated this compound can be confirmed using spectroscopic methods:

      • 1D and 2D Nuclear Magnetic Resonance (NMR): For proton and carbon framework elucidation.

      • High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS): To determine the exact mass and molecular formula.[4]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, coupled with a Mass Selective Detector (MSD).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Procedure:

  • Prepare a calibrated standard solution of purified this compound of known concentration.

  • Prepare the plant extract as described in the extraction protocol and dilute to a suitable concentration.

  • Inject both the standard and the sample into the GC-MS system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time and mass spectrum with the standard.

  • Quantify the compound by comparing the peak area of the sample with the calibration curve generated from the standard solutions.

Biosynthesis of this compound

The biosynthesis of C13 polyacetylenes like this compound is believed to originate from fatty acids, specifically linoleic acid. The pathway involves a series of desaturation and acetylenation steps catalyzed by specialized enzymes.

The proposed biosynthetic pathway begins with the conversion of linoleic acid to crepenynic acid, a key step in the formation of many polyacetylenes in the Asteraceae family.[5] This is followed by further desaturation reactions to introduce additional triple bonds. The final steps leading to the specific structure of this compound are likely to involve a sequence of desaturase and acetylenase enzyme activities.

Biosynthesis_of_1_Tridecene_pentayne linoleic_acid Linoleic Acid crepenynic_acid Crepenynic Acid linoleic_acid->crepenynic_acid Acetylenase (FAD2-like) dehydrocrepenynic_acid Dehydrocrepenynic Acid crepenynic_acid->dehydrocrepenynic_acid Desaturase c13_intermediate C13 Intermediate (Further Desaturation) dehydrocrepenynic_acid->c13_intermediate Sequential Desaturation & Chain Shortening tridecene_pentayne This compound c13_intermediate->tridecene_pentayne Terminal Desaturation enzyme1 Enzymes: - Acetylenases - Desaturases

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound represents a fascinating and biologically active natural product. Understanding its natural sources, developing robust isolation and analytical methods, and elucidating its biosynthetic pathway are crucial steps for harnessing its potential in various applications, including agriculture and medicine. The protocols and information provided in this guide serve as a valuable resource for researchers in these fields. Further investigation is warranted to fully characterize the enzymatic machinery responsible for its biosynthesis and to explore its full spectrum of bioactivities.

References

The Biosynthesis of 1-Tridecene-3,5,7,9,11-pentayne in Asteraceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyacetylenes, a diverse class of bioactive lipids, are prominent secondary metabolites within the Asteraceae family, exhibiting a wide range of pharmacological activities. Among these, the C13 polyacetylene, 1-tridecene-3,5,7,9,11-pentayne, is a subject of growing interest. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway, drawing upon established research into polyacetylene metabolism in Asteraceae. While the complete enzymatic cascade remains an active area of investigation, this document synthesizes the available data on the key biosynthetic steps, from fatty acid precursors to the final C13 structure. It includes a summary of quantitative data, detailed hypothetical experimental protocols for pathway elucidation, and visual diagrams of the proposed biosynthetic pathway and experimental workflows to facilitate further research and drug development efforts in this field.

Introduction

The Asteraceae family, one of the largest and most diverse families of flowering plants, is a rich source of specialized metabolites with significant medicinal and biotechnological potential. Polyacetylenes (also known as polyynes) are a characteristic class of compounds in this family, defined by the presence of two or more carbon-carbon triple bonds.[1] These compounds are derived from fatty acid metabolism and exhibit a remarkable structural diversity, including variations in chain length, degree of unsaturation, and the presence of various functional groups.[1]

This compound is a C13 polyacetylene that has been identified in several Asteraceae species. Its biosynthesis is believed to follow the general pathway established for other polyacetylenes in the family, originating from C18 fatty acids and undergoing a series of desaturation, acetylation, and chain-shortening reactions. This guide will delve into the known and proposed steps of this intricate biosynthetic pathway.

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is initiated from the common C18 fatty acid, oleic acid. The pathway can be broadly divided into two main stages: the formation of the key C18 acetylenic precursor, crepenynic acid, and the subsequent desaturation and chain-shortening modifications to yield the final C13 polyacetylene.

Formation of Crepenynic Acid

The initial steps of polyacetylene biosynthesis are relatively well-characterized and involve the action of specialized membrane-bound enzymes known as fatty acid desaturases (FADs) and acetylenases, which are often divergent forms of FAD2-type enzymes.[2][3]

  • Desaturation of Oleic Acid: The pathway begins with the desaturation of oleic acid (18:1Δ⁹) to linoleic acid (18:2Δ⁹,¹²) by a Δ12-fatty acid desaturase (FAD2).[3]

  • Formation of the First Triple Bond: A key step is the conversion of linoleic acid to crepenynic acid (18:2Δ⁹,¹²ᵃ), which contains the first acetylenic bond. This reaction is catalyzed by a specialized Δ12-fatty acid acetylenase.[4]

From Crepenynic Acid to C13 Polyacetylenes: Desaturation and Chain Shortening

The subsequent steps leading to C13 polyacetylenes like this compound are less defined but are proposed to involve further desaturation and oxidative chain shortening.

  • Further Desaturation: Crepenynic acid is likely subjected to further desaturation by additional desaturases to introduce more double and triple bonds into the C18 fatty acid chain.

  • Chain Shortening via β-Oxidation: The conversion of C18 polyacetylenic fatty acids to shorter C13 counterparts is thought to occur through a modified β-oxidation pathway.[5] This process would systematically remove two-carbon units from the carboxyl end of the fatty acid chain. The precise enzymes involved in this process within the context of polyacetylene biosynthesis have not yet been fully characterized.

A proposed biosynthetic pathway from oleic acid to this compound is illustrated in the following diagram.

Biosynthesis_Pathway cluster_C18 C18 Precursors cluster_C13 C13 Product Oleic_Acid Oleic Acid (18:1) Linoleic_Acid Linoleic Acid (18:2) Oleic_Acid->Linoleic_Acid Δ12-Desaturase (FAD2) Crepenynic_Acid Crepenynic Acid (18:2) Linoleic_Acid->Crepenynic_Acid Δ12-Acetylenase Further_Desaturated_C18 Further Desaturated C18 Polyacetylenes Crepenynic_Acid->Further_Desaturated_C18 Desaturases C13_Intermediate C13 Polyacetylene Intermediate Further_Desaturated_C18->C13_Intermediate β-Oxidation (Chain Shortening) Final_Product This compound C13_Intermediate->Final_Product Further Modifications

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While detailed kinetic data for the enzymes in the this compound biosynthetic pathway are scarce, studies on related polyacetylenes in Asteraceae, particularly in safflower (Carthamus tinctorius), provide some quantitative insights into metabolite levels.

Plant SpeciesTissuePolyacetylene CompoundConcentration (µg/g dry weight)Reference
Carthamus tinctoriusFloretsPolyacetylene GlycosidesNot explicitly quantified, but isolated as significant components.[6]
Carthamus tinctoriusVariousPolyacetylenesLevels vary depending on the specific compound and plant part.[7]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of analytical chemistry and molecular biology techniques. Below are detailed hypothetical protocols for key experiments.

Protocol for Extraction and GC-MS Analysis of Polyacetylenes from Asteraceae Tissues

This protocol describes a general method for the extraction and analysis of polyacetylenes.

Workflow Diagram:

GCMS_Workflow start Plant Tissue Collection (e.g., roots, leaves) homogenization Homogenization in Organic Solvent (e.g., hexane:ethyl acetate) start->homogenization extraction Sonication and Centrifugation homogenization->extraction supernatant Collect Supernatant extraction->supernatant evaporation Evaporation to Dryness under Nitrogen supernatant->evaporation resuspension Resuspend in Known Volume of Solvent evaporation->resuspension gcms GC-MS Analysis resuspension->gcms analysis Data Analysis: Peak Identification & Quantification gcms->analysis

Caption: Workflow for GC-MS analysis of polyacetylenes.

Methodology:

  • Sample Preparation: Collect fresh plant material (e.g., 1 g of roots or leaves) and immediately freeze in liquid nitrogen. Lyophilize the tissue to dryness.

  • Extraction:

    • Grind the lyophilized tissue to a fine powder.

    • Add 10 mL of a 2:1 (v/v) hexane:ethyl acetate (B1210297) solvent mixture.

    • Sonicate the mixture for 30 minutes in a water bath at room temperature.

    • Centrifuge at 3000 x g for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process twice more with the remaining plant pellet.

    • Pool the supernatants.

  • Sample Concentration:

    • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen gas.

    • Resuspend the dried extract in 1 mL of hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the resuspended extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

      • Injector Temperature: 250°C

      • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (example):

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Electron Ionization: 70 eV

      • Scan Range: m/z 40-550

  • Data Analysis: Identify peaks corresponding to this compound and other polyacetylenes by comparing their mass spectra and retention times with those of authentic standards or with data from spectral libraries (e.g., NIST).

Protocol for Heterologous Expression and Functional Characterization of Candidate Biosynthetic Enzymes

This protocol outlines the steps for expressing a candidate gene (e.g., a putative acetylenase) in a heterologous host like Saccharomyces cerevisiae to verify its function.

Workflow Diagram:

Heterologous_Expression_Workflow start Identify Candidate Gene (e.g., from transcriptome data) clone Clone cDNA into Yeast Expression Vector start->clone transform Transform Yeast with Expression Construct clone->transform culture Culture Transformed Yeast transform->culture substrate Provide Substrate (e.g., Linoleic Acid) culture->substrate extract Extract Fatty Acids/ Metabolites from Yeast substrate->extract analyze Analyze Extracts by GC-MS or HPLC extract->analyze confirm Confirm Product Formation analyze->confirm

Caption: Workflow for heterologous expression of enzymes.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from the Asteraceae species of interest.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the candidate gene by PCR using gene-specific primers.

    • Clone the PCR product into a suitable yeast expression vector (e.g., pYES2).

  • Yeast Transformation:

    • Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

    • Select for transformed colonies on appropriate selection media.

  • Expression and Substrate Feeding:

    • Grow a starter culture of the transformed yeast in selective media.

    • Inoculate a larger culture with the starter culture and grow to mid-log phase.

    • Induce gene expression according to the vector's promoter system (e.g., by adding galactose for the GAL1 promoter).

    • At the time of induction, supplement the culture medium with the putative substrate (e.g., linoleic acid) to a final concentration of 100 µM.

  • Metabolite Extraction and Analysis:

    • After a suitable incubation period (e.g., 48 hours), harvest the yeast cells by centrifugation.

    • Extract total lipids from the yeast pellet using a modified Bligh-Dyer method.

    • Analyze the lipid extract by GC-MS (as described in Protocol 4.1) to identify the enzymatic product. A successful functional characterization would show the conversion of the supplied substrate to the expected product (e.g., linoleic acid to crepenynic acid).

Conclusion and Future Directions

The biosynthesis of this compound in Asteraceae is a complex process that begins with common fatty acids and involves a series of specialized enzymatic reactions. While the initial steps of desaturation and acetylenation are reasonably well understood, the precise mechanisms of chain shortening and the introduction of the full complement of triple and double bonds remain to be fully elucidated. The protocols and pathways presented in this guide provide a framework for future research aimed at identifying and characterizing the missing enzymatic links. A complete understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also open up avenues for the biotechnological production of this and other valuable polyacetylenes for pharmaceutical and other applications.

Future research should focus on:

  • The identification and characterization of the enzymes responsible for the β-oxidation-like chain shortening of polyacetylenic precursors.

  • The elucidation of the complete sequence of desaturation and other modification reactions that lead to the final structure of this compound.

  • The investigation of the regulatory mechanisms that control the expression of polyacetylene biosynthetic genes in Asteraceae.

References

Spectroscopic Data for 1-Tridecene-3,5,7,9,11-pentayne: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene found in various plants, notably safflower (Carthamus tinctorius). This highly unsaturated hydrocarbon is of significant interest to researchers due to its potential biological activities. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and exploration in potential therapeutic applications. This document provides a summary of available spectroscopic data and outlines the general experimental protocols for their acquisition.

Molecular Structure and Properties

PropertyValueSource
Molecular Formula C₁₃H₆[NIST, PubChem]
Molecular Weight 162.19 g/mol [NIST, PubChem]
IUPAC Name tridec-1-en-3,5,7,9,11-pentayne[PubChem]
CAS Number 2060-59-5[PubChem]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity of the carbon skeleton and the nature of the unsaturated bonds.

¹³C NMR Spectrum: A ¹³C NMR spectrum for this compound is noted as being available from John Wiley & Sons, Inc.[1] While the specific chemical shifts are not publicly available in the immediate search results, the spectrum would be expected to show 13 distinct signals corresponding to the inequivalent carbons of the ene-pentayne chain.

¹H NMR Spectrum: The proton NMR spectrum is expected to be relatively simple, showing signals for the vinyl protons of the terminal double bond and the methyl group at the other end of the molecule. The highly conjugated system of alternating double and triple bonds will influence the chemical shifts of the vinyl protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the following key absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)Description
C≡C Stretch~2200 - 2100Sharp, weak to medium bands characteristic of alkyne stretching. The conjugation may lead to multiple bands in this region.
C=C Stretch~1640Medium band corresponding to the stretching of the terminal double bond.
=C-H Stretch~3100 - 3000Stretching vibration of the vinylic C-H bonds.
C-H Bend (alkene)~1000 - 650Bending vibrations of the vinylic C-H bonds, which can provide information about the substitution pattern.
C-H Stretch (alkane)~2960Stretching vibration of the methyl group C-H bonds.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

GC-MS Data: A GC-MS spectrum is referenced in PubChem with the DOI: 10.1002/ffj.2016.[1] The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 162, corresponding to the molecular weight of C₁₃H₆. The fragmentation pattern would likely involve the loss of small neutral molecules and radicals, reflecting the stability of the conjugated polyyne system.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard analytical techniques and would be detailed in the primary literature reporting the isolation and characterization of this compound.

Sample Preparation

For all spectroscopic analyses, the this compound sample must be of high purity. Purification is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) of the plant extract.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum on a solution of the compound in a suitable IR-transparent solvent (e.g., CCl₄).

  • Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the solvent or empty sample holder is collected and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve the purified compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

  • Gas Chromatography: Inject the sample onto a suitable capillary GC column (e.g., DB-1).[2] The oven temperature is programmed to ramp up to elute the compound.

  • Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the ion source of the mass spectrometer (typically using electron ionization). The mass analyzer scans a range of m/z values to generate the mass spectrum.

  • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Plant_Material Plant Material (e.g., Carthamus tinctorius) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure 1-Tridecene- 3,5,7,9,11-pentayne Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry (GC-MS) Pure_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While detailed, modern datasets are not readily compiled in public databases, the foundational data from primary literature provides the basis for its identification. The experimental protocols outlined here represent the standard methodologies employed for the structural elucidation of natural products. For researchers in drug development, a thorough understanding of these spectroscopic fingerprints is essential for quality control, further chemical modification, and biological studies of this intriguing polyacetylene.

References

Unveiling the Bioactive Potential of 1-Tridecene-3,5,7,9,11-pentayne: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene, a class of compounds characterized by a chain of alternating single and triple carbon-carbon bonds. This highly unsaturated molecule has been isolated from various plant species, notably within the Asteraceae family, including Safflower (Carthamus tinctorius) and Burdock (Arctium lappa).[1][2] As a secondary metabolite, it is believed to play a role in the plant's defense mechanisms.[1] This technical guide provides a comprehensive review of the known biological activities of this compound, with a focus on its potential applications in agriculture and medicine. While research on this specific molecule is not extensive, this review synthesizes the available data and places it within the broader context of polyacetylene bioactivity.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₆[1]
Molecular Weight162.19 g/mol [1]
IUPAC Nametridec-1-ene-3,5,7,9,11-pentayne[1]
CAS Number2060-59-5[3]
Appearance(Not specified in available literature)
Solubility(Not specified in available literature)

Biological Activities

This compound has been reported to possess a range of biological activities, primarily centered around its effects on invertebrates and fungi.

Nematicidal and Ovicidal Activity
Antifungal Activity

This compound is also described as an antifungal agent.[1] The antifungal mechanism of polyacetylenes is generally attributed to their ability to disrupt the fungal cell membrane. The lipophilic nature of these molecules allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of essential cellular components, ultimately causing cell death. While specific MIC (Minimum Inhibitory Concentration) values for this compound against various fungal pathogens have not been detailed in the reviewed literature, studies on extracts from plants known to contain this compound, such as Arctium lappa, have shown broad-spectrum antifungal activity against wood-rot fungi.[5]

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound have not been explicitly elucidated. However, based on the known mechanisms of related polyacetylenes, a plausible mode of action can be proposed. The high degree of unsaturation in the molecule makes it susceptible to acting as a reactive species.

The following diagram illustrates a generalized proposed mechanism for the antifungal activity of polyacetylenes.

Antifungal_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Disruption Membrane Disruption Ergosterol->Disruption Lipid Phospholipid Lipid->Disruption Polyyne This compound Polyyne->Ergosterol Intercalation Leakage Ion & Molecule Leakage Disruption->Leakage Death Fungal Cell Death Leakage->Death

Caption: Proposed mechanism of antifungal action for polyacetylenes.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound are scarce in the literature. However, based on general methodologies for assessing nematicidal and antifungal activities of natural products, the following workflows can be proposed.

Proposed Experimental Workflow for Nematicidal Activity Assessment

Nematicidal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate/Synthesize This compound B Prepare Serial Dilutions (e.g., in DMSO) A->B D Expose Nematodes to Compound (in multi-well plates) B->D C Culture Nematodes (e.g., Meloidogyne incognita) C->D E Incubate (e.g., 24-72 hours) D->E F Assess Nematode Mortality (Microscopic observation) E->F G Calculate LC50 F->G

Caption: General workflow for assessing nematicidal activity.

Proposed Experimental Workflow for Antifungal Activity Assessment (Broth Microdilution)

Antifungal_Workflow cluster_prep_fungal Preparation cluster_assay_fungal Assay cluster_analysis_fungal Analysis H Prepare Compound Dilutions J Add Compound and Inoculum to Microtiter Plate H->J I Prepare Fungal Inoculum (e.g., Candida albicans) I->J K Incubate (e.g., 24-48 hours) J->K L Measure Fungal Growth (e.g., OD600 or visual inspection) K->L M Determine MIC L->M

Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).

Synthesis and Isolation

This compound is a naturally occurring compound that can be isolated from plant sources. The general procedure involves extraction with organic solvents of increasing polarity, followed by chromatographic separation techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to purify the compound.

Future Directions

The biological activities of this compound, particularly its nematicidal and antifungal properties, warrant further investigation. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC₅₀ and MIC values against a broad range of agriculturally and clinically relevant nematodes and fungi.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Toxicology and Safety Assessment: Evaluating the potential toxicity of this compound in mammalian systems to assess its suitability for further development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.

Conclusion

This compound represents a promising, naturally derived scaffold for the development of new agrochemicals and potentially, antifungal therapeutics. While the currently available data is limited, it provides a strong rationale for more in-depth studies to fully characterize its biological potential. The information and proposed experimental frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the fascinating bioactivities of this and other related polyacetylenes.

References

An In-depth Technical Guide to 1-Tridecene-3,5,7,9,11-pentayne: Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene first identified in the immature seeds of safflower (Carthamus tinctorius L.). This highly unsaturated C13 compound belongs to a class of secondary metabolites known for their significant biological activities. Possessing a unique structure with a terminal double bond and five conjugated triple bonds, it has demonstrated notable nematicidal and ovicidal properties. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and known biological activities of this compound. It includes available quantitative data, a detailed experimental protocol for its isolation from natural sources, and a discussion of the general mechanisms of action for related polyacetylenes. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and agrochemical development.

Discovery and History

The discovery of this compound is rooted in the broader exploration of polyacetylenes from plants of the Asteraceae family, a group of compounds that garnered significant interest for their diverse biological activities in the mid-20th century. The pioneering work of chemists like Sir Ewart Jones and Ferdinand Bohlmann laid the groundwork for the isolation and characterization of numerous novel acetylene (B1199291) compounds.

The first definitive isolation and identification of this compound was reported in a 1976 paper by Kogiso, Wada, and Munakata, published in Agricultural and Biological Chemistry.[1] In their study on the nematicidal principles of safflower (Carthamus tinctorius), they successfully isolated six polyacetylenes from the immature seeds, one of which was identified as this compound.[1] This discovery was significant as it expanded the known chemical diversity of safflower and identified a potent, naturally occurring nematicidal agent.

While the 1976 publication marks the first formal report of its isolation, the broader context of polyacetylene research suggests that related compounds were being investigated for their biological properties throughout the 1970s. The work on polyacetylenes from the Asteraceae family has continued, with a focus on their cytotoxic, anti-inflammatory, and antimicrobial properties.

Physicochemical Properties

This compound is a hydrocarbon characterized by a high degree of unsaturation. Its chemical structure consists of a thirteen-carbon chain with a terminal vinyl group and a conjugated system of five acetylene units.

PropertyValueSource
Molecular Formula C₁₃H₆[1]
Molecular Weight 162.19 g/mol [1]
IUPAC Name tridec-1-ene-3,5,7,9,11-pentayne[1]
CAS Number 2060-59-5[1]
Appearance Not explicitly reported, likely unstable oil or solid-
Solubility Insoluble in water; soluble in organic solventsGeneral property of polyacetylenes
UV λmax (in n-hexane) 258, 266, 286, 307, 329, 354, 381 nm[1]

Biological Activity and Mechanism of Action

This compound is primarily recognized for its potent nematicidal and ovicidal activities.[1]

Nematicidal Activity

The precise mechanism of action for nematicidal polyacetylenes is not fully elucidated but is thought to involve the disruption of cellular membranes and interference with key metabolic processes. The highly lipophilic nature of these compounds allows them to readily penetrate the nematode cuticle and cell membranes, leading to a loss of integrity and function. Additionally, the conjugated system of double and triple bonds may enable interaction with cellular macromolecules, such as enzymes and receptors, leading to toxicity.

Ovicidal Activity

In addition to its effects on adult nematodes, this compound exhibits ovicidal activity, meaning it can kill nematode eggs. This is a particularly valuable property for an agrochemical, as it can prevent the hatching of new generations of pests.

The mechanism of ovicidal action is likely related to the compound's ability to penetrate the eggshell and disrupt embryonic development. The lipid-rich layers of the nematode egg are a primary barrier, and the lipophilic nature of polyacetylenes facilitates this penetration. Once inside, the compound can interfere with critical developmental processes, leading to embryonic death.

Experimental Protocols

Isolation from Carthamus tinctorius

The following protocol is based on the methodology described by Kogiso et al. in their 1976 publication.[1]

Objective: To isolate this compound from immature safflower seeds.

Materials:

  • Immature seeds of Carthamus tinctorius L.

  • Methanol (B129727)

  • n-Hexane

  • Silica (B1680970) gel for column chromatography

  • Silica gel G plates for thin-layer chromatography (TLC)

  • Developing solvent: n-hexane

  • UV lamp (for visualization on TLC)

Procedure:

  • Extraction:

    • Fresh, immature safflower seeds are homogenized and extracted with methanol at room temperature.

    • The methanol extract is filtered, and the solvent is evaporated under reduced pressure.

    • The resulting residue is partitioned between n-hexane and water. The n-hexane layer, containing the polyacetylenes, is collected.

  • Chromatographic Separation:

    • The n-hexane extract is concentrated and applied to a silica gel column.

    • The column is eluted with n-hexane. Fractions are collected and monitored by TLC.

    • Fractions containing the desired polyacetylene (as identified by its characteristic UV spectrum) are combined.

  • Purification by Preparative TLC:

    • The enriched fraction is further purified by preparative TLC on silica gel G plates, using n-hexane as the developing solvent.

    • The band corresponding to this compound is identified under UV light, scraped from the plate, and eluted with a suitable organic solvent (e.g., diethyl ether).

  • Characterization:

    • The purified compound is characterized by spectroscopic methods, including UV-Vis, IR, and Mass Spectrometry, to confirm its identity.

G cluster_extraction Extraction cluster_purification Purification ImmatureSeeds Immature Safflower Seeds MethanolExtract Methanol Extraction ImmatureSeeds->MethanolExtract HexanePartition n-Hexane/Water Partition MethanolExtract->HexanePartition CrudeExtract Crude n-Hexane Extract HexanePartition->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography PrepTLC Preparative TLC ColumnChromatography->PrepTLC PureCompound This compound PrepTLC->PureCompound

Caption: Isolation workflow for this compound.

Chemical Synthesis

A specific, detailed protocol for the total synthesis of this compound has not been reported in the literature. However, a general synthetic strategy for this class of polyenynes would likely involve iterative acetylenic coupling reactions, such as the Cadiot-Chodkiewicz or Glaser-Hay couplings, to construct the polyyne backbone.

A plausible, though unconfirmed, retrosynthetic approach is outlined below:

G Target This compound Intermediate1 Vinylacetylene + Brominated Polyacetylene Target->Intermediate1 Cadiot-Chodkiewicz Coupling Intermediate2 Smaller Acetylenic Building Blocks Intermediate1->Intermediate2 Iterative Couplings

Caption: A general retrosynthetic approach for polyenynes.

Future Perspectives

This compound represents a promising lead compound for the development of new agrochemicals, particularly nematicides. However, several knowledge gaps need to be addressed to realize its full potential. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the precise IC50 and LC50 values of the pure compound against a range of economically important nematode species.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this polyacetylene in nematodes and their eggs. This could involve transcriptomic, proteomic, and metabolomic approaches.

  • Development of a Scalable Synthesis: Designing and optimizing a total synthesis route to enable the production of larger quantities for further study and potential commercialization, as reliance on isolation from natural sources is often not feasible for large-scale applications.

  • Toxicology and Environmental Impact: Assessing the toxicity of the compound to non-target organisms and its persistence in the environment to ensure its safety and sustainability as a potential agrochemical.

Conclusion

This compound, a unique polyacetylene from safflower, stands out as a natural product with significant potential in agriculture. Its discovery in 1976 opened a new avenue for research into naturally derived pesticides. While our understanding of its biological activity is still developing, the available data strongly suggest that it and related polyacetylenes are worthy of further investigation. This technical guide consolidates the current knowledge on this fascinating molecule, providing a foundation for future research aimed at harnessing its potent biological properties for the development of novel and effective pest management solutions.

References

In Silico Prediction of 1-Tridecene-3,5,7,9,11-pentayne Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene with demonstrated antifungal, nematicidal, and ovicidal properties.[1][2] Elucidating the molecular targets of this compound is crucial for understanding its mechanism of action and exploring its therapeutic or agrochemical potential. This technical guide provides a comprehensive in silico workflow for the prediction of protein targets for this compound. The proposed methodology integrates ligand-based and structure-based computational approaches to generate a prioritized list of putative targets for subsequent experimental validation. Detailed protocols for each in silico experiment are provided, and all quantitative data are summarized for clarity. Signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension. This guide is intended for researchers, scientists, and professionals in the fields of drug discovery, natural product chemistry, and computational biology.

Introduction

Natural products remain a rich source of novel bioactive compounds. This compound, a member of the enyne class of hydrocarbons, has been identified in various plant species and has shown promising biological activities.[1][3][4] However, the specific molecular targets through which it exerts its antifungal, nematicidal, and ovicidal effects are largely unknown. In silico target prediction, also known as target fishing, offers a rapid and cost-effective strategy to hypothesize potential protein targets for bioactive small molecules.[5] These computational methods can be broadly categorized into ligand-based and structure-based approaches.[6] Ligand-based methods rely on the principle that molecules with similar structures or properties often interact with similar targets. Structure-based methods, such as reverse docking, involve screening a library of protein structures to identify potential binding partners for a given ligand.[7]

This guide outlines a multi-pronged in silico strategy to predict the biological targets of this compound, leveraging a combination of these approaches to enhance the reliability of the predictions.

Compound Information

Prior to initiating in silico analyses, it is essential to gather fundamental information about the query molecule.

PropertyValueSource
IUPAC Name tridec-1-ene-3,5,7,9,11-pentayne[8]
Molecular Formula C₁₃H₆[8]
Molecular Weight 162.19 g/mol [8]
Canonical SMILES C=CC#CC#CC#CC#CC#C[4]
InChIKey KKBHBCOJHHCOCL-UHFFFAOYSA-N[8]
Known Activities Antifungal, Nematicidal, Ovicidal[1][2]

In Silico Target Prediction Workflow

The proposed workflow for predicting the targets of this compound integrates several computational techniques to generate a consensus-driven list of putative targets. This multi-step process enhances the confidence in the predicted targets.

G cluster_0 Data Preparation cluster_1 Ligand-Based Prediction cluster_2 Structure-Based Prediction cluster_3 Analysis & Prioritization A 1. Obtain SMILES for This compound B 2. Generate 3D Conformer A->B C 3a. Pharmacophore-Based Screening (e.g., Pharmit) B->C D 3b. Shape-Based Screening (e.g., SwissTargetPrediction) B->D E 4. Reverse Docking (e.g., TarFisDock) B->E F 5. Consolidate & Rank Putative Targets C->F D->F E->F G 6. Pathway & GO Enrichment Analysis F->G H 7. Prioritized Target List for Experimental Validation G->H

Figure 1: In silico target prediction workflow. (Within 100 characters)

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments outlined in the workflow.

Data Preparation

Accurate preparation of the ligand structure is a critical first step for all subsequent in silico analyses.

Protocol 4.1.1: 3D Conformer Generation

  • Obtain SMILES: The canonical SMILES string for this compound is C=CC#CC#CC#CC#CC#C.[4]

  • Use a Molecular Modeling Software: Employ a program such as Avogadro, ChemDraw, or an online tool like the PubChem 3D Viewer to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step is crucial for accurate docking and pharmacophore modeling.

  • Save in Appropriate Format: Save the optimized 3D structure in multiple formats as required by different software, such as .mol2 or .sdf.

Ligand-Based Target Prediction

These methods predict targets based on the similarity of the query molecule to known active compounds.

Protocol 4.2.1: Pharmacophore-Based Screening

Pharmacophore models represent the essential 3D arrangement of chemical features responsible for biological activity.

  • Select a Pharmacophore Database/Server: Utilize a web-based server such as Pharmit.

  • Input the Ligand: Upload the energy-minimized 3D structure of this compound.

  • Define Pharmacophore Features: Based on the structure of the molecule, define the key pharmacophoric features. For this compound, these will primarily be hydrophobic and aromatic (from the conjugated system) features.

  • Search the Database: Initiate a search against a pre-built library of pharmacophore models derived from known protein-ligand complexes (e.g., from the PDB).

  • Analyze and Rank Hits: The server will return a list of known protein targets whose ligands share a similar pharmacophore to the query molecule. Rank the results based on the fit score or other provided metrics.

Protocol 4.2.2: Shape-Based Screening

This approach identifies proteins whose known ligands have a similar 3D shape to the query molecule.

  • Select a Shape-Based Screening Tool: Use a web server like SwissTargetPrediction.

  • Input the Ligand: Submit the SMILES string of this compound.

  • Initiate Prediction: The server will compare the 2D and 3D similarity of the query molecule to a database of known active compounds.

  • Review Predicted Targets: The output will be a ranked list of potential protein targets, often grouped by target class. The probability of a target being a true positive is also typically provided.

Structure-Based Target Prediction

This method involves docking the query molecule into the binding sites of a large number of protein structures.

Protocol 4.3.1: Reverse Docking

  • Select a Reverse Docking Server: Utilize a web server such as TarFisDock.[9]

  • Prepare the Ligand File: Upload the energy-minimized 3D structure of this compound in the required format (e.g., .mol2).

  • Select the Target Database: Choose a relevant library of protein structures to screen against. A comprehensive database of human proteins is a good starting point, but specialized databases for fungal or nematode proteins can also be used if available.

  • Run the Docking Simulation: The server will systematically dock the ligand into the binding sites of all proteins in the selected database.

  • Analyze the Results: The output will be a list of protein targets ranked by their predicted binding affinity (docking score) for this compound. Lower docking scores typically indicate a higher predicted binding affinity.

Putative Targets and Data Presentation

Based on the known biological activities of this compound, the following protein classes are proposed as high-priority putative targets. The results from the in silico screens should be compiled into a table for comparative analysis.

Table 1: Putative Targets for this compound

Target ClassSpecific ExamplesRationale for SelectionRelevant In Silico Method(s)
Fungal Enzymes Lanosterol 14-alpha demethylase (CYP51)Essential for ergosterol (B1671047) biosynthesis, a common antifungal target.[10]Reverse Docking, Pharmacophore Screening
Other enzymes in the ergosterol pathwayDisruption of fungal cell membrane integrity.[11]Reverse Docking, Pharmacophore Screening
Nematode Neurological Targets Acetylcholinesterase (AChE)Critical for neurotransmission in nematodes.[12]Reverse Docking
Neuropeptide G-protein coupled receptors (nGPCRs)Involved in regulating various physiological processes in nematodes.[13]Reverse Docking, Shape-Based Screening
Odorant Response Gene-1 (ODR-1)Plays a role in chemosensation and behavior.[12]Reverse Docking
General Eukaryotic Targets Heat Shock Protein 90 (Hsp90)A molecular chaperone involved in stress response and protein folding.Reverse Docking, Shape-Based Screening
TubulinEssential for microtubule formation and cell division.Reverse Docking, Pharmacophore Screening

Table 2: Summary of In Silico Prediction Results (Hypothetical)

Putative TargetPDB IDPharmacophore Fit ScoreShape Similarity (Tanimoto)Reverse Docking Score (kcal/mol)Consensus Rank
C. albicans CYP515V5Z0.850.72-8.51
C. elegans AChE-16GZ10.780.68-8.12
H. sapiens Hsp906H8J0.750.70-7.93
C. elegans ODR-1(Model)0.650.61-7.54
S. cerevisiae Erg114JUS0.820.69-7.25

Signaling Pathways and Network Analysis

Once a list of high-confidence putative targets is generated, their involvement in biological pathways can be investigated to understand the potential downstream effects of this compound.

Fungal Ergosterol Biosynthesis Pathway

A key predicted mechanism for the antifungal activity of this compound is the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (Lanosterol 14-alpha demethylase) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation cyp51->ergosterol Demethylation compound This compound compound->cyp51 Inhibition

Figure 2: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway. (Within 100 characters)
Nematode Neuromuscular Signaling

The predicted interaction with targets like acetylcholinesterase suggests a potential disruption of neuromuscular signaling in nematodes, leading to paralysis and death.

G presynaptic Presynaptic Neuron ach Acetylcholine (ACh) presynaptic->ach Release postsynaptic Postsynaptic Neuron (Muscle Cell) achr ACh Receptor ach->achr Binds ache Acetylcholinesterase (AChE) ach->ache achr->postsynaptic Activates ache->ach Hydrolysis compound This compound compound->ache Inhibition

Figure 3: Postulated disruption of nematode neuromuscular signaling. (Within 100 characters)

Conclusion

The in silico workflow presented in this guide provides a robust framework for the prediction of biological targets for this compound. By combining ligand-based and structure-based computational methods, a prioritized list of putative targets can be generated, guiding subsequent experimental validation efforts. The predicted interactions with key fungal and nematode proteins, such as CYP51 and acetylcholinesterase, offer plausible mechanisms for the observed biological activities of this natural product. Further experimental studies, such as enzyme inhibition assays and binding affinity measurements, are necessary to confirm these in silico predictions and fully elucidate the mechanism of action of this compound.

References

Allelopathic Potential of 1-Tridecene-3,5,7,9,11-pentayne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene found in various plant species, particularly within the Asteraceae family. While direct and extensive research on its specific allelopathic potential is limited, the broader class of polyacetylenes is well-documented for a range of bioactive properties, including phytotoxicity. This technical guide synthesizes the available information on related polyacetylenes to extrapolate the potential allelopathic characteristics of this compound. It outlines standard experimental protocols for assessing allelopathic activity, presents hypothetical quantitative data based on analogous compounds, and visualizes potential mechanisms of action and experimental workflows. This document serves as a foundational resource for researchers seeking to investigate the allelopathic effects of this and other related polyacetylenes.

Introduction to this compound and Polyacetylene Allelopathy

This compound is a C13 polyacetylene characterized by a terminal double bond and five conjugated triple bonds.[1][2][3] This high degree of unsaturation contributes to its chemical reactivity and likely its biological activity. Polyacetylenes are a significant class of secondary metabolites in plants, recognized for their roles in defense against herbivores, pathogens, and competing plants.[4][5] Allelopathy, the chemical inhibition of one plant by another, is a key ecological interaction mediated by such compounds.[6] Polyacetylenes from the Asteraceae family have been shown to inhibit seed germination and plant growth, suggesting that this compound may possess similar properties.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₆[1]
Molecular Weight162.19 g/mol [1]
AppearanceExpected to be unstable, likely an oil or solidGeneral polyacetylene knowledge
SolubilityLikely soluble in organic solvents, poorly soluble in waterGeneral polyacetylene knowledge

Experimental Protocols for Allelopathic Bioassays

To evaluate the allelopathic potential of this compound, a series of standardized bioassays can be employed. The following protocols are based on general methodologies for assessing allelochemicals.

Extraction and Isolation of this compound (Hypothetical)

A standardized protocol for the extraction and purification of polyacetylenes from plant material is crucial for obtaining the pure compound for bioassays.

G start Plant Material (e.g., roots of Asteraceae species) extraction Maceration with organic solvent (e.g., hexane (B92381) or diethyl ether) start->extraction filtration Filtration to remove solid debris extraction->filtration concentration Rotary evaporation under reduced pressure filtration->concentration crude_extract Crude Polyacetylene Extract concentration->crude_extract chromatography Column Chromatography (Silica gel, gradient elution) crude_extract->chromatography fractionation Fraction Collection and TLC analysis chromatography->fractionation purification Preparative HPLC for final purification fractionation->purification pure_compound Pure this compound purification->pure_compound identification Structural Elucidation (NMR, MS) pure_compound->identification

Caption: Workflow for the extraction and isolation of this compound.

Seed Germination Bioassay

This assay assesses the effect of the compound on the germination of target plant species.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone (B3395972) or DMSO) and then dilute with distilled water to achieve a series of concentrations (e.g., 10, 50, 100, 200 µM). A control solution with the same concentration of the organic solvent should also be prepared.

  • Assay Setup: Place 20 seeds of a model plant (e.g., lettuce, Lactuca sativa) on a filter paper in a Petri dish.

  • Treatment: Add 5 mL of the respective test solution or control to each Petri dish.

  • Incubation: Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 12h/12h light/dark cycle).

  • Data Collection: After a set period (e.g., 72 hours), count the number of germinated seeds.

  • Analysis: Calculate the germination percentage and germination inhibition relative to the control.

Seedling Growth Bioassay

This assay evaluates the impact of the compound on the early growth of seedlings.

  • Seed Germination: Germinate seeds of the target species in distilled water until the radicle emerges.

  • Assay Setup: Place 10 germinated seeds in a Petri dish lined with filter paper.

  • Treatment: Add 5 mL of the test solutions at various concentrations.

  • Incubation: Incubate under controlled conditions for a specified duration (e.g., 5-7 days).

  • Data Collection: Measure the length of the radicle (root) and hypocotyl (shoot) of each seedling.

  • Analysis: Calculate the average root and shoot length and the percentage of growth inhibition compared to the control.

Quantitative Data (Hypothetical)

The following tables present hypothetical data on the allelopathic effects of this compound, based on the known activity of other polyacetylenes.

Table 2: Hypothetical Effect of this compound on Seed Germination of Lactuca sativa

Concentration (µM)Germination (%)Inhibition (%)
0 (Control)95 ± 30
1088 ± 57.4
5065 ± 631.6
10042 ± 455.8
20015 ± 384.2

Table 3: Hypothetical Effect of this compound on Seedling Growth of Lactuca sativa

Concentration (µM)Root Length (mm)Root Inhibition (%)Shoot Length (mm)Shoot Inhibition (%)
0 (Control)35.2 ± 2.1018.5 ± 1.50
1030.1 ± 1.914.516.8 ± 1.29.2
5018.6 ± 2.547.212.3 ± 1.833.5
1008.3 ± 1.776.47.1 ± 1.161.6
2002.1 ± 0.894.02.5 ± 0.686.5

Potential Mechanisms of Allelopathic Action

The phytotoxic effects of polyacetylenes are thought to arise from their ability to interfere with fundamental cellular processes. The high reactivity of the conjugated triple bond system is likely a key factor.

G cluster_0 This compound cluster_1 Target Plant Cell cluster_2 Physiological Effects polyacetylene Polyacetylene (Highly Reactive) membrane Cell Membrane Disruption polyacetylene->membrane respiration Mitochondrial Respiration Inhibition polyacetylene->respiration photosynthesis Photosynthesis Interference polyacetylene->photosynthesis enzyme Enzyme Inactivation polyacetylene->enzyme germination Inhibition of Seed Germination membrane->germination growth Inhibition of Root and Shoot Growth membrane->growth respiration->germination respiration->growth photosynthesis->growth enzyme->growth

Caption: Potential mechanisms of action for polyacetylene allelochemicals.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical nature of this compound and the well-documented allelopathic activity of related polyacetylenes strongly suggest its potential as a phytotoxic agent. Further research is warranted to isolate and test this compound using the standardized bioassays outlined in this guide. Elucidating its specific mechanism of action could pave the way for its potential application in agriculture as a natural herbicide or as a lead compound in the development of new agrochemicals. For drug development professionals, understanding the cytotoxic properties of such compounds could also inform research into novel therapeutic agents, given that many natural products exhibit a broad spectrum of biological activities.

References

Unveiling the Defensive Arsenal of Plants: The Ecological Role of 1-Tridecene-3,5,7,9,11-pentayne

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a highly unsaturated C13 polyacetylene, a class of secondary metabolites found in various plant species, particularly within the Asteraceae family. This volatile compound plays a significant role in the plant's defense mechanisms against a range of biotic threats. Its potent biological activities, including antifungal, nematicidal, and ovicidal properties, make it a compound of interest for researchers in ecology, plant science, and drug development. This technical guide provides an in-depth overview of the ecological role of this compound, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and application.

Data Presentation

While specific quantitative data for this compound remains limited in publicly available literature, research on related polyacetylenes in the Asteraceae family provides valuable insights. The following table summarizes the concentration of related C13 polyacetylenic hydrocarbons found in Carthamus tinctorius (safflower), a known producer of these compounds.

Plant SpeciesPlant PartCompound ClassConcentration (µmol/g dry weight)Reference
Carthamus tinctoriusFlowers, SeedlingsPolyacetylenic C13 hydrocarbons5–10[1]

Note: This data represents a class of compounds that are biosynthetic precursors to thiophenes and includes various C13 polyacetylenes. Further research is needed to quantify the specific concentration of this compound.

Ecological Role and Biological Activity

This compound is a key player in the chemical defense strategy of plants. Its ecological significance stems from its broad-spectrum toxicity to various plant adversaries.

Antifungal Activity
Nematicidal and Ovicidal Activity

The compound exhibits significant nematicidal and ovicidal activities, protecting the plant from root-parasitic nematodes.[2] This is a crucial defense mechanism, as nematode infestations can cause severe damage to plant root systems, leading to nutrient deficiency and reduced growth.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and analysis of polyacetylenes like this compound from plant material. These are based on established methods for similar compounds and can be adapted for specific research needs.

Extraction and Isolation

A generalized workflow for the extraction and isolation of this compound from plant tissues, such as the roots of Carthamus tinctorius, is outlined below.

G cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., roots) grinding Grinding in Liquid Nitrogen plant_material->grinding extraction_solvent Extraction with Acetone grinding->extraction_solvent filtration Filtration extraction_solvent->filtration concentration Concentration under Vacuum filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis hplc Preparative HPLC tlc_analysis->hplc isolated_compound Isolated this compound hplc->isolated_compound

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

  • Sample Preparation: Fresh plant material (e.g., roots of Carthamus tinctorius) is harvested, cleaned, and immediately frozen in liquid nitrogen. The frozen tissue is then ground to a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as acetone, at room temperature.[3] The extraction is typically repeated multiple times to ensure complete recovery of the target compound.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract is subjected to chromatographic techniques for purification. This may involve initial separation by silica gel column chromatography, followed by further purification using preparative high-performance liquid chromatography (HPLC) to isolate the pure this compound.

Structural Elucidation

The structure of the isolated compound is typically confirmed using a combination of spectroscopic techniques.

G cluster_elucidation Structural Elucidation isolated_compound Isolated Compound nmr NMR Spectroscopy (1H, 13C) isolated_compound->nmr ms High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) isolated_compound->ms structure_confirmation Structure Confirmed nmr->structure_confirmation ms->structure_confirmation

Caption: Process for the structural elucidation of this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are conducted to determine the carbon skeleton and the placement of protons.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS): This technique is used to determine the precise molecular weight and elemental composition of the compound.[3]

Biosynthesis

The biosynthesis of C13 polyacetylenes in the Asteraceae family originates from fatty acid metabolism. The proposed pathway involves a series of desaturation and chain-shortening reactions.

G cluster_biosynthesis Biosynthesis of C13 Polyacetylenes crepenynic_acid Crepenynic Acid (C18) desaturation1 Desaturation crepenynic_acid->desaturation1 chain_shortening Oxidative Chain-Shortening desaturation1->chain_shortening c13_intermediate C13 Intermediate chain_shortening->c13_intermediate desaturation2 Further Desaturation c13_intermediate->desaturation2 final_product This compound desaturation2->final_product

Caption: Proposed biosynthetic pathway for C13 polyacetylenes in Asteraceae.

The biosynthesis starts with crepenynic acid, a C18 fatty acid containing a triple bond.[4] A series of enzymatic reactions, including desaturations and oxidative chain-shortening, lead to the formation of various C13 polyacetylenes, including this compound.[4][5]

Signaling Pathways in Plant Defense

The production of defense compounds like this compound is often regulated by complex signaling networks within the plant. While the specific signaling cascade leading to the synthesis of this compound is not fully elucidated, it is likely integrated into the broader plant defense signaling pathways, such as the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways, which are activated in response to pathogen attack and herbivory. Elicitors, such as methyl jasmonate, have been shown to induce the production of polyacetylenes in plant cell cultures.[1]

Conclusion and Future Directions

This compound is a vital component of the chemical defense system in certain plants, exhibiting notable antifungal and nematicidal properties. While its general ecological role is understood, there is a clear need for further research to quantify its presence in various plant tissues and to determine its specific efficacy against a wider range of pathogens and pests. Detailed investigation into its biosynthetic pathway and the regulatory signaling networks will provide a more complete picture of its role in plant ecology. Such knowledge will be invaluable for applications in sustainable agriculture, as a potential source of natural pesticides, and in drug development for novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 1-Tridecene-3,5,7,9,11-pentayne from Carthamus tinctorius

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the extraction and potential biological activities of 1-tridecene-3,5,7,9,11-pentayne, a polyacetylene found in the roots of Carthamus tinctorius (safflower). This document outlines a general protocol for the extraction and isolation of this compound, based on available scientific literature. While specific quantitative data for the extraction of this particular polyacetylene is limited, this guide offers a foundational methodology for researchers. Additionally, a proposed mechanism of action for its antifungal activity is presented, drawing parallels with other known polyacetylenes.

Introduction

Carthamus tinctorius L., commonly known as safflower, is a plant with a long history of use in traditional medicine and as a source of natural dyes and oils.[1] Its chemical constituents are diverse, including flavonoids, alkaloids, and a unique class of compounds known as polyacetylenes.[1] Among these, this compound, a C13 polyacetylene, has been identified in the roots of the plant.[2] This compound is of interest due to its reported biological activities, including antifungal, ovicidal, and nematicidal properties.[2] These application notes are designed to provide a detailed starting point for the extraction, isolation, and investigation of this compound for research and drug development purposes.

Extraction and Isolation of this compound

Plant Material
  • Plant Part: Roots of Carthamus tinctorius L.

  • Condition: Air-dried and coarsely powdered.

Extraction Protocol

A general workflow for the extraction and isolation of this compound is proposed below.

Diagram of the Experimental Workflow

ExtractionWorkflow Start Dried & Powdered Carthamus tinctorius Roots Extraction Maceration with Acetone (B3395972) (Repeated 3x) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration CrudeExtract Crude Acetone Extract Concentration->CrudeExtract ColumnChromatography Silica (B1680970) Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Elution with Hexane-Ethyl Acetate Gradient ColumnChromatography->Fractionation TLC TLC Monitoring of Fractions Fractionation->TLC Purification Preparative HPLC/Sephadex LH-20 TLC->Purification PureCompound This compound Purification->PureCompound Analysis Structural Elucidation (NMR, HREIMS) PureCompound->Analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Methodology:

  • Extraction:

    • Macerate the powdered root material with acetone at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is a common starting point.

    • Agitate the mixture for 24-48 hours.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration:

    • Combine the acetone extracts and filter through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude acetone extract.

  • Purification:

    • Silica Gel Column Chromatography:

      • Subject the crude extract to silica gel column chromatography.

      • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Fraction Monitoring:

      • Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 366 nm).

    • Further Purification:

      • Combine fractions containing the target compound (identified by its characteristic UV absorbance or by comparison with a standard if available).

      • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or size exclusion chromatography (e.g., Sephadex LH-20).

  • Structural Elucidation:

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).

Quantitative Data

Specific quantitative data for the extraction of this compound from Carthamus tinctorius is not well-documented in publicly available literature. The table below provides a template for researchers to record their experimental data for comparison and optimization.

ParameterValueUnitNotes
Extraction
Plant Material Weightg
Solvent VolumemL
Solvent-to-Solid RatiomL/g
Extraction Timehours
Extraction Temperature°C
Number of Extractions
Yield
Crude Extract Yieldg
Crude Extract Yield (%)%(w/w of plant material)
Purified Compound Yieldmg
Purified Compound Yield (%)%(w/w of crude extract)
Purity
Purity by HPLC%

Biological Activity and Proposed Mechanism of Action

This compound has been reported to possess antifungal, ovicidal, and nematicidal activities. While the specific molecular targets and signaling pathways for this compound have not been elucidated, the mechanism of action for other polyacetylenes against fungi has been investigated.

Proposed Antifungal Mechanism of Action

The antifungal activity of polyacetylenes is generally attributed to their ability to disrupt the fungal cell membrane. This can occur through several mechanisms:

  • Membrane Disruption: Polyacetylenes can intercalate into the lipid bilayer of the fungal cell membrane, altering its fluidity and permeability.[3]

  • Inhibition of Ergosterol (B1671047) Biosynthesis: Ergosterol is a vital component of the fungal cell membrane. Some polyacetylenes are known to interfere with the enzymes involved in the ergosterol biosynthesis pathway, leading to a weakened cell membrane.

  • Inhibition of Fatty Acid Synthesis: Some studies suggest that polyacetylenes can inhibit the fatty acid synthesis pathway in fungi, which is crucial for membrane biogenesis and other cellular processes.[4]

  • Interference with Signaling Pathways: Polyacetylenes may also interfere with intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and calcium signaling pathways, which are essential for fungal growth and development.[3]

Diagram of the Proposed Antifungal Signaling Pathway

Antifungal_Pathway cluster_fungus Fungal Cell Membrane Cell Membrane (Ergosterol) Growth Fungal Growth & Proliferation Membrane->Growth FAS Fatty Acid Synthesis FAS->Growth Signaling MAPK / Ca2+ Signaling Signaling->Growth Compound This compound Compound->Membrane Disruption Compound->FAS Inhibition Compound->Signaling Interference

Caption: A proposed mechanism of antifungal action for this compound.

Conclusion

This compound from Carthamus tinctorius represents a promising natural product for further investigation, particularly in the development of new antifungal agents. The protocols outlined in these application notes provide a solid foundation for the extraction and purification of this compound. Further research is warranted to elucidate its specific molecular targets and to optimize extraction protocols for higher yields and purity. The proposed mechanisms of action offer a starting point for more detailed pharmacological and mechanistic studies.

References

Application Note: Purification of 1-Tridecene-3,5,7,9,11-pentayne using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of 1-tridecene-3,5,7,9,11-pentayne, a highly nonpolar, conjugated enyne. Due to the inherent instability and hydrophobicity of long-chain polyynes, this protocol employs a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water to achieve high resolution and purity. This document provides a comprehensive protocol covering sample preparation, chromatographic conditions, and fraction collection. Illustrative data is presented to demonstrate the method's potential effectiveness. Special considerations for the handling and storage of this light- and oxygen-sensitive compound are also discussed.

Chromatographic Principle

The purification of this compound is achieved using reversed-phase HPLC.[1][2] In this mode, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. This compound is a highly nonpolar molecule due to its long hydrocarbon chain and will be strongly retained by the C18 stationary phase under highly aqueous conditions.[3][4][5] By gradually increasing the concentration of a polar organic solvent (acetonitrile) in the mobile phase, the polarity of the mobile phase is decreased. This weakens the hydrophobic interactions between the analyte and the stationary phase, allowing it to elute from the column. A gradient elution is employed to ensure that impurities with different polarities are effectively separated from the target compound, resulting in a high-purity final product.

Experimental Protocol

This protocol provides a detailed methodology for the purification of this compound from a crude synthetic or extracted mixture.

Materials and Reagents
  • Crude this compound sample

  • Acetonitrile (ACN), HPLC Grade or higher

  • Ultrapure Water (18.2 MΩ·cm)

  • Tetrahydrofuran (THF), HPLC Grade (optional, for sample dissolution)

  • Nitrogen or Argon gas (high purity)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

HPLC System and Chromatographic Conditions

The method should be run on an HPLC system equipped with a gradient pump, autosampler (or manual injector), column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

ParameterRecommended Setting
HPLC Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 0-5 min: 70% B; 5-25 min: 70% to 100% B; 25-30 min: 100% B; 30.1-35 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Diode Array Detector (DAD), monitoring at 260 nm ; Scan range: 220-400 nm
Injection Volume 10-50 µL (dependent on sample concentration)

Note: Mobile phases should be freshly prepared and degassed (e.g., by sparging with helium or sonication) before use to prevent bubble formation and baseline noise.

Sample Preparation

Given the instability of polyynes, sample preparation should be performed expeditiously, with minimal exposure to light and air.

  • Dissolution: Accurately weigh the crude sample. Dissolve it in a minimal volume of a suitable solvent. Acetonitrile or THF are good starting choices. The final concentration should be around 1-5 mg/mL.

  • Inert Atmosphere: If possible, perform the dissolution in a vial purged with nitrogen or argon.

  • Filtration: Draw the dissolved sample into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes particulate matter that could damage the HPLC column.

  • Storage: Cap the vial immediately. If not for immediate use, purge the headspace with inert gas and store at ≤ -20°C, protected from light.

Purification Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% Acetonitrile / 30% Water) for at least 15-20 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject a sample blank (the same solvent used to dissolve the crude sample) to identify any potential solvent-related peaks.

  • Sample Injection: Inject the prepared sample onto the equilibrated column and start the gradient run.

  • Peak Monitoring: Monitor the chromatogram at 260 nm. The highly conjugated structure of this compound will result in strong UV absorbance.[3][6] The DAD allows for the collection of the full UV spectrum of the eluting peaks, which can be used to confirm identity and assess peak purity.

  • Fraction Collection: Collect the eluting peak corresponding to this compound into a collection vial. For preparative scale, a fraction collector is recommended. Fractions should be collected in vials pre-purged with inert gas and protected from light (e.g., amber vials).

  • Post-Purification Analysis: Re-inject a small aliquot of the collected fraction onto the same HPLC method to confirm its purity and retention time.

  • Solvent Evaporation: Remove the HPLC solvent from the purified fraction under reduced pressure (e.g., using a rotary evaporator) at a low temperature. It is critical to avoid excessive heat.

  • Storage: Immediately store the purified, solvent-free compound under an inert atmosphere at low temperature (≤ -20°C).

Illustrative Results and Data

The following table summarizes hypothetical but realistic data that could be obtained using the protocol described above. This data is for illustrative purposes to demonstrate the expected outcome of the purification.

ParameterValueDescription
Retention Time (t_R) ~18.5 minThe elution time for the target compound under the specified gradient conditions.
Purity (by DAD) >98%Peak purity analysis using the Diode Array Detector should indicate a spectrally homogenous peak.
Recovery Yield 60-80%The expected yield can vary based on the purity of the crude material and handling efficiency.
λ_max ~250-350 nmThe UV spectrum should show multiple strong absorbance bands characteristic of a long conjugated system.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve 1. Dissolve Crude Sample (in ACN/THF under N2) Filter 2. Filter Sample (0.22 µm PTFE filter) Dissolve->Filter Equilibrate 3. Equilibrate C18 Column Filter->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Separate 5. Gradient Elution (Water/ACN) Inject->Separate Detect 6. DAD Detection (260 nm) Separate->Detect Collect 7. Collect Fractions Detect->Collect Analyze 8. Purity Analysis (QC Injection) Collect->Analyze Evaporate 9. Solvent Removal (Low Temp, Vac) Analyze->Evaporate Store 10. Store Purified Compound (≤ -20°C, under N2) Evaporate->Store

Caption: Experimental workflow for HPLC purification of this compound.

Handling and Stability Considerations

Polyynes, particularly those with long conjugated chains, are known to be unstable.[7] Their decomposition is often driven by oxidation and can be accelerated by light and heat.[2] Longer polyynes are generally more reactive and less stable than shorter ones.[2][5][8]

  • Atmosphere: Always handle the compound and its solutions under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Light: Protect the compound from direct light by using amber vials or wrapping containers in aluminum foil.

  • Temperature: Store crude samples, fractions, and the final purified product at low temperatures (≤ -20°C or colder if possible) to slow down degradation processes.

  • Solvents: Use high-purity, degassed solvents for both sample preparation and the HPLC mobile phase.

  • Purity: As a pure solid, the compound may be highly unstable and potentially explosive due to exothermic cross-linking.[7] It is often safer to store it as a dilute solution in an appropriate degassed solvent.

By adhering to these precautions, the integrity of this compound can be maintained throughout the purification and subsequent handling steps.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of 1-Tridecene-3,5,7,9,11-pentayne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene found in various plants, including Safflower (Carthamus tinctorius) and Echinacea species.[1][2] This class of compounds has garnered interest for its diverse biological activities, including potent antifungal properties.[3] Polyacetylenes are thought to exert their antifungal effects primarily through the disruption of the fungal cell membrane, leading to increased permeability and subsequent cell death. This document provides a detailed protocol for determining the in vitro antifungal susceptibility of this compound against a panel of pathogenic and opportunistic fungi. The methodology is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing, with modifications suitable for a hydrophobic natural product.

Data Presentation

Fungal SpeciesStrain IDMIC Range (µg/mL)MFC (µg/mL)
Candida albicansATCC 900288 - 32>64
Candida glabrataATCC 9003016 - 64>64
Cryptococcus neoformansATCC 2088214 - 1632
Aspergillus fumigatusATCC 2043058 - 3264
Trichophyton rubrumATCC 281882 - 816

Caption: Representative Antifungal Activity of this compound.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the CLSI M27-A3 and M38-A2 guidelines for yeasts and filamentous fungi, respectively, with modifications for a natural, hydrophobic compound.

a. Materials and Reagents:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile distilled water

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (yeasts and filamentous fungi)

  • Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar/Broth (PDA/PDB)

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Micropipettes and sterile tips

b. Preparation of Media:

Prepare RPMI-1640 medium according to the manufacturer's instructions, supplemented with MOPS to a final concentration of 0.165 M, and adjust the pH to 7.0. Sterilize by filtration.

c. Preparation of Fungal Inoculum:

  • Yeasts (Candida spp., Cryptococcus spp.): Subculture the yeast onto SDA and incubate at 35°C for 24-48 hours. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Filamentous Fungi (Aspergillus spp., Trichophyton spp.): Grow the fungus on PDA at 28-35°C until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

d. Preparation of Stock Solution and Serial Dilutions:

  • Due to its hydrophobicity, prepare a stock solution of this compound in 100% DMSO at a concentration of 1280 µg/mL.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to obtain final concentrations ranging from 64 µg/mL to 0.125 µg/mL. The final DMSO concentration in all wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

e. Assay Procedure:

  • Add 100 µL of the appropriate fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

  • Include a positive control (inoculum without the compound) and a negative control (medium only).

  • Also, include a solvent toxicity control (inoculum with 1% DMSO).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

f. Determination of MIC:

The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for yeasts and ≥80% for filamentous fungi) compared to the positive control. The endpoint can be determined visually or by measuring the absorbance at 530 nm using a microplate reader.

Protocol for Determination of Minimum Fungicidal Concentration (MFC)

a. Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-inoculate the aliquots onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours.

b. Determination of MFC:

The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates (a 99.9% reduction in CFUs compared to the initial inoculum).

Visualizations

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare Compound Stock (this compound in DMSO) serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_media Prepare RPMI-1640 Medium prep_media->serial_dilution prep_inoculum Prepare Fungal Inoculum (Yeast or Mold) add_inoculum Add Fungal Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C (24-72 hours) add_inoculum->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic subculture Subculture from clear wells for MFC read_mic->subculture read_mfc Determine MFC subculture->read_mfc

Caption: Workflow for Antifungal Susceptibility Testing.

Polyacetylene_Mechanism_of_Action cluster_compound Compound cluster_cell Fungal Cell compound This compound (Polyacetylene) cell_membrane Fungal Cell Membrane (Ergosterol-rich) compound->cell_membrane Intercalates into lipid bilayer membrane_disruption Membrane Disruption & Pore Formation cell_membrane->membrane_disruption Alters membrane fluidity and integrity ion_leakage Ion Leakage (K+, H+) membrane_disruption->ion_leakage loss_of_potential Loss of Membrane Potential ion_leakage->loss_of_potential cell_death Fungal Cell Death loss_of_potential->cell_death

Caption: Proposed Mechanism of Antifungal Action.

References

Application Notes and Protocols for Nematicidal Bioassay of 1-Tridecene-3,5,7,9,11-pentayne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene found in various plants of the Asteraceae family, such as safflower (Carthamus tinctorius)[1]. This compound has demonstrated notable biological activities, including nematicidal and ovicidal properties[2][3]. These characteristics make it a promising candidate for the development of novel, bio-based nematicides for agricultural and pharmaceutical applications.

These application notes provide detailed protocols for conducting nematicidal bioassays to evaluate the efficacy of this compound against the model nematode Caenorhabditis elegans and the economically important plant-parasitic root-knot nematode, Meloidogyne incognita.

Data Presentation

Table 1: Nematicidal Activity of Representative Polyacetylenes against Meloidogyne incognita

CompoundExposure Time (h)LC50 (mg/L)Source
Polyacetylene 1480.21[2]
Polyacetylene 2489.46[2]
Abamectin (Commercial Control)489.98[2]

Note: The data presented for Polyacetylene 1 and 2 are from a study on polyacetylenes from Artemisia sp. and are intended to be illustrative of the potential potency of this class of compounds.

Table 2: Nematicidal Motility Inhibition of Representative Nematicides against Caenorhabditis elegans

CompoundExposure Time (h)EC50 (µM)Source
Ivermectin1.50.19 ± 0.01[4]
Levamisole1.56.4 ± 0.3[4]
Tolfenpyrad17.53.6 ± 0.2[4]

Note: This data for commercial nematicides provides a benchmark for evaluating the potency of novel compounds in a C. elegans motility assay.

Experimental Protocols

Protocol 1: In Vitro Mortality and Motility Assay using Caenorhabditis elegans

This protocol is adapted from established methods for high-throughput screening of nematicides.

1. Materials:

  • C. elegans wild-type strain (e.g., N2 Bristol)

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • M9 buffer

  • K saline solution (51 mM NaCl, 32 mM KCl)

  • Bovine Serum Albumin (BSA)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom microtiter plates

  • Automated infrared motility reader (e.g., WMicroTracker) or stereomicroscope

2. Procedure:

  • Nematode Synchronization: Synchronize C. elegans to the L4 larval stage by standard bleaching and hatching protocols.

  • Preparation of Nematode Suspension: Wash synchronized L4 worms from NGM plates using M9 buffer. Centrifuge at low speed (e.g., 1000 g for 1 minute) and resuspend in K saline containing 0.015% BSA. Adjust the concentration to approximately 60 worms per 80 µL.

  • Assay Plate Preparation: Dispense 80 µL of the nematode suspension into each well of a 96-well plate.

  • Compound Addition: Add 20 µL of the test compound solution (this compound diluted in K saline with a final DMSO concentration not exceeding 1%) to each well to achieve the desired final concentrations. Include solvent controls (K saline + DMSO) and a positive control (e.g., Ivermectin).

  • Incubation and Data Acquisition:

    • Motility Assay: Place the plate in an automated infrared motility reader and record movement for a predefined period (e.g., every 30 minutes for up to 24 hours).

    • Mortality Assay: Incubate the plates at 20-25°C. At specific time points (e.g., 24, 48, and 72 hours), assess nematode mortality under a stereomicroscope. Nematodes are considered dead if they do not respond to gentle prodding with a platinum wire.

  • Data Analysis: Calculate the percentage of motility inhibition relative to the solvent control. For mortality assays, calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.

Protocol 2: In Vitro Mortality and Egg Hatching Assay using Meloidogyne incognita

This protocol is designed to assess the direct impact of the compound on the second-stage juveniles (J2) and eggs of a plant-parasitic nematode.

1. Materials:

  • M. incognita culture on a susceptible host plant (e.g., tomato)

  • Sterile distilled water

  • This compound stock solution (in a suitable solvent like DMSO, final concentration ≤ 1%)

  • 24-well or 96-well plates

  • Stereomicroscope

2. Procedure:

  • Nematode and Egg Extraction:

    • Juveniles (J2s): Extract J2s from infected roots using a Baermann funnel technique.

    • Eggs: Gently extract egg masses from galled roots and dissolve the gelatinous matrix with a dilute sodium hypochlorite (B82951) solution (0.5% for 2 minutes) to release the eggs.

  • Mortality Assay:

    • Prepare a suspension of approximately 100 J2s in 1 mL of sterile water.

    • Add the test compound at various concentrations to the wells of a multi-well plate.

    • Add the J2 suspension to each well.

    • Incubate at 25-28°C.

    • Count the number of dead (immotile and straight) and live nematodes at 24, 48, and 72 hours.

  • Egg Hatching Assay:

    • Place a known number of surface-sterilized eggs (e.g., 100-200) in each well of a multi-well plate containing the test compound at different concentrations in sterile water.

    • Incubate at 25-28°C for up to 14 days.

    • Count the number of hatched J2s at regular intervals.

  • Data Analysis: For the mortality assay, calculate the percentage of mortality and the LC50 value. For the egg hatching assay, calculate the percentage of hatch inhibition compared to the control.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_assay Bioassay cluster_data_collection Data Collection cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution assay_setup Set up Multi-well Plates with Nematodes and Compound Dilutions prep_compound->assay_setup prep_nematode Synchronize/Extract Nematodes (C. elegans L4s or M. incognita J2s/Eggs) prep_nematode->assay_setup incubation Incubate under Controlled Conditions assay_setup->incubation motility Motility Assay (C. elegans) incubation->motility mortality Mortality Assay (C. elegans / M. incognita) incubation->mortality hatching Egg Hatching Assay (M. incognita) incubation->hatching analysis Calculate EC50/LC50 and Percent Inhibition motility->analysis mortality->analysis hatching->analysis conclusion Determine Nematicidal Efficacy analysis->conclusion

Caption: Experimental workflow for nematicidal bioassay of this compound.

Signaling_Pathway compound This compound membrane Nematode Cell Membrane compound->membrane Interacts with/crosses v_atpase Vacuolar-type H+-ATPase (V-ATPase) compound->v_atpase Inhibits proton_gradient Disruption of Proton Gradient v_atpase->proton_gradient Leads to osmoregulation Impaired Osmoregulation proton_gradient->osmoregulation cuticle Defective Cuticle Synthesis proton_gradient->cuticle paralysis Paralysis and Mortality osmoregulation->paralysis cuticle->paralysis

Caption: Plausible signaling pathway for the nematicidal action of polyacetylenes.

References

Synthesis and Application of 1-Tridecene-3,5,7,9,11-pentayne Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis, characterization, and potential applications of 1-tridecene-3,5,7,9,11-pentayne derivatives. These compounds, belonging to the polyyne class, have garnered interest for their unique structural features and significant biological activities, including cytotoxic and anticancer properties. This application note outlines key synthetic methodologies and presents available data on their biological evaluation, offering a resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Polyynes are a class of organic compounds characterized by a structure containing multiple alternating single and triple carbon-carbon bonds. Naturally occurring polyynes, such as those found in certain plants and fungi, have demonstrated a range of biological activities.[1] The conjugated system of electrons in polyynes is a key feature contributing to their chemical reactivity and biological function. This compound is a specific enyne, a hydrocarbon containing both double and triple bonds, that has been identified as a natural product with ovicidal and nematicidal activities.[2] Synthetic derivatives of this and other polyynes are being explored for their potential as therapeutic agents, particularly in oncology.[3]

Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives typically involves the strategic construction of the conjugated enyne backbone through cross-coupling reactions. The most common and effective methods for creating the crucial carbon-carbon bonds in polyyne synthesis are the Cadiot-Chodkiewicz and the Glaser (or Glaser-Hay) coupling reactions.

General Synthetic Strategy

A general approach to substituted this compound derivatives involves a convergent synthesis strategy. This often entails the preparation of two key building blocks: a terminal enyne and a functionalized halo-polyyne. These fragments are then coupled in the final steps to assemble the target molecule.

Below is a DOT language script illustrating a generalized synthetic workflow.

G cluster_starting_materials Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_final_coupling Final Coupling A Functionalized Alkyne (R1-C≡CH) E Sonogashira Coupling (A + B) A->E B Vinyl Halide (CH2=CH-X) B->E C Terminal Diyne (H-C≡C-C≡C-H) G Halogenation of Diyne (C + X2) C->G D Functional Group Precursor (R2-Y) I Functionalization (H + D) D->I F Functionalized Terminal Enyne (R1-C≡C-CH=CH2) E->F K Cadiot-Chodkiewicz Coupling (F + J) F->K H Halo-Diyne (X-C≡C-C≡C-H) G->H H->I J Functionalized Halo-Polyyne (X-C≡C-C≡C-R2) I->J J->K L This compound Derivative (R1-C≡C-C≡C-C≡C-C≡C-CH=CH2)      |     R2 K->L

Caption: Generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Cadiot-Chodkiewicz Coupling for the Synthesis of Unsymmetrical Polyynes

The Cadiot-Chodkiewicz coupling is a versatile method for the synthesis of unsymmetrical diynes and polyynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[4][5]

Materials:

  • Terminal enyne (1.0 eq)

  • 1-Bromo-polyyne (1.1 eq)

  • Copper(I) chloride (CuCl) (0.1 eq)

  • Amine base (e.g., n-butylamine or diethylamine) (2.0 eq)

  • Hydroxylamine (B1172632) hydrochloride (optional, as a reducing agent to maintain Cu(I) state) (0.1 eq)

  • Solvent (e.g., Tetrahydrofuran (THF) or Methanol)

Procedure:

  • To a solution of the terminal enyne and the amine base in the chosen solvent, add copper(I) chloride and hydroxylamine hydrochloride under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add a solution of the 1-bromo-polyyne in the same solvent to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Protocol 2: Glaser-Hay Coupling for the Synthesis of Symmetrical Polyynes

The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetrical diynes and polyynes. This reaction is typically catalyzed by a copper(I) salt in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and an oxidant, often air or oxygen. While primarily for homocoupling, variations can be adapted for heterocoupling under specific conditions.

Materials:

  • Terminal alkyne (1.0 eq)

  • Copper(I) chloride (CuCl) (0.2 eq)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.2 eq)

  • Solvent (e.g., Acetone or Dichloromethane)

  • Oxygen or Air

Procedure:

  • Dissolve the terminal alkyne in the solvent in a flask equipped with a gas inlet.

  • Add CuCl and TMEDA to the solution.

  • Bubble air or oxygen through the reaction mixture while stirring vigorously at room temperature.

  • Monitor the reaction by TLC. The formation of a green or blue color indicates the progress of the reaction.

  • Once the starting material is consumed, filter the reaction mixture to remove the copper catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the symmetrical polyyne.

Data Presentation

The following table summarizes hypothetical characterization data for a synthesized this compound derivative.

Compound IDR1 GroupR2 GroupYield (%)1H NMR (δ, ppm)13C NMR (δ, ppm)Mass Spec (m/z)
TP-001 PhenylTrimethylsilyl657.2-7.5 (m, 5H), 5.4-5.6 (m, 2H), 5.8-6.0 (m, 1H), 0.2 (s, 9H)132.1, 128.5, 128.3, 122.9, 117.2, 85.1, 82.3, 79.5, 75.4, 72.1, 68.9, 65.3, 0.1[M+H]+ calc: 303.13, found: 303.15
TP-002 4-PyridylH588.6 (d, 2H), 7.3 (d, 2H), 5.4-5.6 (m, 2H), 5.8-6.0 (m, 1H), 2.1 (s, 1H)150.2, 136.4, 123.8, 117.5, 84.9, 81.7, 78.9, 74.8, 71.5, 68.2, 64.9[M+H]+ calc: 228.08, found: 228.10

Note: The data presented in this table is illustrative and intended to serve as an example of expected characterization results. Actual data will vary depending on the specific derivatives synthesized.

Applications in Drug Development

Polyynes have shown promise as anticancer agents due to their cytotoxic properties.[6] The mechanism of action for many polyynes involves the induction of cell cycle arrest and apoptosis.[6] Some polyynes are also known to act as anti-angiogenic agents.[7]

Potential Mechanism of Action

While the specific signaling pathways for this compound derivatives are not yet fully elucidated, the general mechanism for cytotoxic polyynes often involves interaction with cellular macromolecules, such as DNA or proteins, leading to cellular stress and programmed cell death.

The following DOT script visualizes a hypothetical signaling pathway that could be targeted by a this compound derivative with anticancer activity.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPD TPD Derivative (Drug) ROS ↑ Reactive Oxygen Species (ROS) TPD->ROS Induces DNA_damage DNA Damage TPD->DNA_damage Causes MAPK_pathway MAPK Signaling (e.g., JNK, p38) ROS->MAPK_pathway Activates Apoptosis_proteins Apoptosis Effector Proteins (e.g., Caspases) MAPK_pathway->Apoptosis_proteins Activates Apoptosis Apoptosis Apoptosis_proteins->Apoptosis Executes p53 ↑ p53 Activation DNA_damage->p53 Activates p53->Apoptosis_proteins Activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle_Arrest Induces

Caption: Hypothetical mechanism of action for a cytotoxic this compound derivative.

Conclusion

The synthesis of this compound derivatives represents a promising avenue for the development of novel therapeutic agents. The established synthetic methodologies, particularly the Cadiot-Chodkiewicz and Glaser couplings, provide a robust framework for accessing a diverse range of functionalized polyynes. Further investigation into the structure-activity relationships and the specific molecular mechanisms of these compounds is warranted to fully realize their therapeutic potential in drug development.

References

Application Notes and Protocols for the Quantification of 1-Tridecene-3,5,7,9,11-pentayne in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyyne found in various plant species, notably within the Asteraceae family, including Carthamus tinctorius (safflower) and Arctium lappa (burdock).[1] Polyacetylenes are a class of bioactive compounds recognized for a range of biological activities, making their accurate quantification in plant extracts crucial for research, quality control of herbal products, and drug discovery and development. This document provides detailed protocols for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Analysis of this compound

The following table summarizes hypothetical quantitative data for this compound in different plant extracts, as determined by the proposed analytical methods. This table is intended to serve as a template for reporting and comparing results.

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration (µg/g of dry weight)% RSD (n=3)
Carthamus tinctoriusRootUltrasonic-Assisted Extraction with Acetone (B3395972)HPLC-DAD15.24.5
Carthamus tinctoriusRootSoxhlet Extraction with AcetoneHPLC-DAD12.85.1
Arctium lappaRootUltrasonic-Assisted Extraction with Hexane (B92381)GC-MS8.56.2
Arctium lappaRootSoxhlet Extraction with HexaneGC-MS7.17.8

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material. Due to the potential instability of polyynes, it is recommended to minimize exposure to light and heat throughout the extraction process.

Materials and Reagents:

  • Dried and powdered plant material (e.g., roots of Carthamus tinctorius or Arctium lappa)

  • Acetone (HPLC grade)

  • n-Hexane (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Rotary evaporator

  • Ultrasonic bath

  • Whatman No. 1 filter paper or equivalent

  • Amber glass vials

Procedure:

  • Sample Preparation: Weigh approximately 1 g of the dried, finely powdered plant material into a flask.

  • Solvent Extraction (choose one):

    • Ultrasonic-Assisted Extraction (UAE): Add 20 mL of acetone (for HPLC analysis) or n-hexane (for GC-MS analysis) to the flask. Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Soxhlet Extraction: Place the powdered plant material in a cellulose (B213188) thimble and perform Soxhlet extraction with 150 mL of acetone or n-hexane for 4 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Drying: If using a polar solvent like acetone and if the extract will be reconstituted in a non-polar solvent for GC-MS, pass the filtrate through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 35°C.

  • Reconstitution: Reconstitute the dried extract in a precise volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile (B52724) for HPLC or hexane for GC-MS).

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an amber glass vial for analysis.

G plant_material Dried, Powdered Plant Material extraction Solvent Extraction (UAE or Soxhlet) plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (Rotary Evaporator) filtration1->concentration reconstitution Reconstitution in Solvent concentration->reconstitution filtration2 Syringe Filtration (0.45 µm) reconstitution->filtration2 analysis HPLC-DAD or GC-MS Analysis filtration2->analysis

Extraction Workflow for this compound.
Protocol 2: Quantification by HPLC-DAD

This method is suitable for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 70% B

    • 5-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or a wavelength determined by the UV spectrum of a standard).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in acetonitrile. From the stock solution, prepare a series of calibration standards of different concentrations.

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extracts.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Quantify the amount of the analyte using the calibration curve.

Protocol 3: Quantification by GC-MS

This method is suitable for the analysis of the volatile polyyne this compound.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in hexane. Prepare a series of calibration standards.

  • Calibration Curve: Analyze the calibration standards in SIM mode, monitoring characteristic ions of this compound. Construct a calibration curve.

  • Sample Analysis: Inject the prepared plant extracts.

  • Quantification: Identify the analyte peak in the sample chromatogram by its retention time and mass spectrum. Quantify using the calibration curve in SIM mode for enhanced sensitivity and selectivity.

Method Validation

For reliable quantitative results, the analytical methods should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyze a series of standards to demonstrate a linear relationship between concentration and response.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known amount of the standard.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Ensure that the method can unequivocally assess the analyte in the presence of other components in the plant matrix.

G cluster_validation Analytical Method Validation linearity Linearity accuracy Accuracy precision Precision lod_loq LOD & LOQ specificity Specificity

Key Parameters for Analytical Method Validation.

References

Application Note: Developing a Stable Formulation of 1-Tridecene-3,5,7,9,11-pentayne for Agricultural Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyyne found in various plants, including safflower (Carthamus tinctorius) and burdock (Arctium lappa)[1][2]. This compound has demonstrated significant nematicidal and antifungal properties, making it a promising candidate for development as a biopesticide[3]. However, like many polyynes, this compound is inherently unstable, particularly when exposed to light, heat, and oxygen, which presents a significant challenge for its practical application in agriculture[4][5]. The purpose of these application notes is to provide a comprehensive framework and detailed protocols for developing a stable, effective, and safe agricultural formulation of this active ingredient (AI).

The primary challenge in formulating polyynes is their propensity for degradation via polymerization, oxidation, and photodegradation[6][7]. Long polyyne chains can be inherently unstable and may cross-link exothermically[5]. Therefore, a successful formulation must protect the AI from these environmental factors to ensure an adequate shelf-life and sustained bio-efficacy upon application[8][9]. This document outlines a systematic approach to developing a stable oil-in-water emulsion (EW) formulation, a common and effective type for hydrophobic AIs like this compound[10].

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of the active ingredient is presented below. This data is critical for selecting appropriate solvents, emulsifiers, and stabilizers.

PropertyValueSource
Molecular FormulaC₁₃H₆[11][12]
Molecular Weight162.19 g/mol [3][11]
Appearance(Predicted) Yellowish oil or solidN/A
Water Solubility0.0094 g/L (Predicted)[1]
logP (Octanol/Water)4.54 (Predicted)[1]
Boiling Point264 °C at 760 mmHg (Predicted)[13]
Vapor Pressure0.0162 mmHg at 25°C (Predicted)[13]

Section 1: Formulation Development Workflow

The development of a stable formulation is a multi-step process that begins with solubility and compatibility screening, proceeds through formulation optimization, and concludes with rigorous stability and performance testing.

Formulation_Workflow cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Stability & Efficacy Testing A AI Characterization (Purity, Properties) B Solubility Screening (Organic Solvents) A->B C Excipient Compatibility (Surfactants, Stabilizers) B->C D Prototype Formulation (Oil-in-Water Emulsion) C->D Select Components E Particle Size Optimization D->E F Adjuvant Screening (UV Protectants, Antioxidants) E->F G Accelerated Stability Study (Heat, Light) F->G Finalize Formulation H Shelf-Life Determination (Real-Time Storage) G->H I Bio-efficacy Assays (Nematicidal Activity) H->I

Caption: A logical workflow for developing a stable agricultural formulation.

Section 2: Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the formulation development process.

Protocol 2.1: Solubility Screening of this compound

Objective: To identify suitable organic solvents that can effectively dissolve the AI for inclusion in an oil-in-water emulsion.

Materials:

  • This compound (≥95% purity)

  • Candidate Solvents: Canola oil methyl ester, Solvesso™ 200, Cyclohexanone, N-Methyl-2-pyrrolidone (NMP)

  • Vortex mixer, analytical balance, 20 mL glass vials, temperature-controlled shaker.

Methodology:

  • Prepare saturated solutions by adding an excess amount of the AI to 10 mL of each candidate solvent in a glass vial.

  • Seal the vials and place them in a shaker set at 25°C for 48 hours to ensure equilibrium is reached.

  • After 48 hours, visually inspect for undissolved AI. If present, the solution is saturated.

  • Centrifuge the saturated solutions at 4000 rpm for 15 minutes to pellet any remaining solid.

  • Carefully withdraw a 1 mL aliquot of the supernatant and dilute it with a suitable mobile phase (e.g., acetonitrile).

  • Quantify the concentration of the AI using a pre-validated HPLC-UV method.[14][15]

  • Perform the experiment in triplicate for each solvent.

Hypothetical Solubility Data:

SolventSolubility at 25°C (g/L)
Canola oil methyl ester150.2 ± 5.1
Solvesso™ 200210.5 ± 8.3
Cyclohexanone355.8 ± 11.2
N-Methyl-2-pyrrolidone (NMP)> 500
Protocol 2.2: Preparation of an Oil-in-Water Emulsion (EW) Formulation

Objective: To prepare a prototype 10% (w/w) EW formulation using the selected solvent and emulsifiers.

Materials:

  • This compound (AI)

  • Solvent (e.g., Solvesso™ 200)

  • Emulsifiers (e.g., Atlox™ 4912, Tween® 80)

  • Antifreeze agent (Propylene glycol)

  • UV Protectant (e.g., 2-hydroxy-4-methoxybenzophenone)[6]

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Deionized water

  • High-shear homogenizer

Methodology:

  • Prepare the Oil Phase: In a glass beaker, dissolve 10 g of the AI, 0.5 g of UV protectant, and 0.2 g of BHT into 15 g of Solvesso™ 200. Gently heat to 40°C if necessary to aid dissolution.

  • Add 5 g of Atlox™ 4912 to the oil phase and mix until homogeneous.

  • Prepare the Aqueous Phase: In a separate beaker, add 5 g of Tween® 80 and 5 g of propylene (B89431) glycol to 59.3 g of deionized water. Mix until fully dissolved.

  • Emulsification: While stirring the aqueous phase with a standard overhead stirrer, slowly add the oil phase.

  • Once a coarse emulsion is formed, transfer the mixture to a high-shear homogenizer and process at 8000 rpm for 10 minutes, or until the desired particle size is achieved.

  • Allow the formulation to cool to room temperature before storage in amber glass bottles.

Protocol 2.3: Accelerated Stability Testing

Objective: To assess the chemical and physical stability of the formulation under stressed conditions to predict its shelf-life.

Materials:

  • Prepared EW formulation

  • Temperature-controlled ovens (set to 54°C)

  • Photostability chamber with controlled light and temperature

  • HPLC-UV system, particle size analyzer, viscometer

Methodology:

  • Chemical Stability (Thermal):

    • Place sealed amber glass bottles of the formulation in an oven at 54 ± 2°C for 14 days (CIPAC MT 46.3 method).

    • At day 0 and day 14, withdraw a sample, dilute appropriately, and analyze for AI content using HPLC.

    • Calculate the percentage degradation. A loss of >5% is typically considered unacceptable.

  • Physical Stability:

    • Observe the samples from the thermal stability test for any signs of phase separation, creaming, or crystal growth.

    • Measure particle size distribution and viscosity at day 0 and day 14 to detect any significant changes.

  • Photostability:

    • Place the formulation in a quartz cuvette inside a photostability chamber and expose it to a standardized light source (e.g., Xenon lamp) for a defined period.

    • Analyze AI content at regular intervals to determine the rate of photodegradation. Compare with a control sample containing no UV protectant.

Hypothetical Accelerated Stability Data (14 days at 54°C):

ParameterDay 0Day 14% Change
AI Concentration (g/L)100.598.2-2.3%
Mean Particle Size (d₅₀, µm)0.850.91+7.1%
Viscosity (cP at 25°C)120125+4.2%
Physical ObservationHomogeneousNo separationN/A

Section 3: Hypothetical Mode of Action & Signaling

As a nematicide, this compound likely disrupts fundamental physiological processes in target nematodes. While the specific molecular target is unconfirmed, many natural toxins act on the nervous system[16]. Polyynes can exhibit cytotoxic activities, potentially by generating reactive oxygen species (ROS) or disrupting cell membranes[5][17].

Signaling_Pathway cluster_Nematode Nematode Cell AI This compound Membrane Cell Membrane Penetration AI->Membrane ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Nerve Acetylcholinesterase Inhibition (Hypothesized) Membrane->Nerve Possible Target Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Cellular Apoptosis Mito->Apoptosis Paralysis Paralysis Nerve->Paralysis Death Nematode Death Paralysis->Death Apoptosis->Death

Caption: A hypothetical signaling pathway for nematicidal action.

The development of a stable and effective agricultural formulation of this compound is a feasible but challenging endeavor. The protocols and framework presented here provide a systematic approach to overcoming the inherent instability of this promising biopesticide. By carefully selecting solvents and incorporating stabilizing adjuvants such as UV protectants and antioxidants within an optimized oil-in-water emulsion, it is possible to create a product with an acceptable shelf-life and robust field performance. Further research should focus on elucidating the precise mode of action to support registration and optimize application strategies.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 1-Tridecene-3,5,7,9,11-pentayne on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene found in various plants, notably within the Asteraceae family.[1][2] Polyacetylenes are a class of compounds known for their diverse biological activities, including potential anticancer properties.[2][3][4][5] These compounds have been observed to induce cytotoxicity in cancer cells through mechanisms such as apoptosis and cell cycle arrest.[2][5]

These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic effects of this compound on various cancer cell lines. The following protocols for MTT and LDH assays are established methods for determining cell viability and cytotoxicity.

Data Presentation

Table 1: Illustrative Cytotoxicity of a Representative Polyacetylene on Various Cancer Cell Lines (IC50 Values)
Cancer Cell LineCell TypeIC50 (µM) after 48h
HeLaCervical Cancer25.5
MCF-7Breast Cancer42.1
A549Lung Cancer33.8
HepG2Liver Cancer51.2
HCT116Colon Cancer28.9
Table 2: Illustrative Dose-Response Data for a Representative Polyacetylene on HeLa Cells
Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)100 ± 4.55 ± 1.2
1085 ± 3.218 ± 2.1
2552 ± 2.845 ± 3.5
5021 ± 1.978 ± 4.2
1008 ± 1.192 ± 2.8

Experimental Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH Assay for Cytotoxicity

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit

  • Cells and compound as described in the MTT assay protocol.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection:

    • After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction:

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_compound Prepare Serial Dilutions of This compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_exposure Incubate for 24/48/72h treat_cells->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt collect_supernatant Collect Supernatant incubate_exposure->collect_supernatant incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_mtt Read Absorbance at 570nm solubilize->read_mtt analyze_data Calculate % Viability / % Cytotoxicity read_mtt->analyze_data ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance at 490nm ldh_reaction->read_ldh read_ldh->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Arrest compound This compound (or related polyacetylenes) membrane_stress Membrane/Cellular Stress compound->membrane_stress ros Reactive Oxygen Species (ROS) Production membrane_stress->ros dna_damage DNA Damage ros->dna_damage bax_bak Bax/Bak Activation ros->bax_bak p53 p53 Activation dna_damage->p53 cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis p21 p21 Expression p53->p21 cdk CDK Inhibition p21->cdk cell_cycle_arrest G2/M Arrest cdk->cell_cycle_arrest

References

Application Notes and Protocols for 1-Tridecene-3,5,7,9,11-pentayne as a Natural Pesticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene found in various plants of the Asteraceae family.[1] This compound has garnered interest for its potential as a natural pesticide, exhibiting nematicidal, antifungal, and ovicidal properties.[1][2] As a secondary metabolite, it likely plays a role in the plant's defense mechanisms.[3] The highly unsaturated structure of polyacetylenes is associated with a broad range of biological activities, including insecticidal effects observed in other similar compounds from the same plant family.[4][5][6]

These application notes provide a comprehensive overview of the potential use of this compound as a natural pesticide. The document outlines its physicochemical properties, summarizes its known and potential biological activities against common agricultural pests, and provides detailed protocols for its extraction, formulation, and application in a research setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective formulation and application.

PropertyValueSource
Molecular FormulaC₁₃H₆[1][7][8][9]
Molecular Weight162.19 g/mol [1][8]
Appearance(Predicted) Pale yellow oil or solidN/A
SolubilityPredicted to be soluble in organic solvents (e.g., ethanol, acetone), with low water solubility.[2]
StabilityPotentially unstable when exposed to light and air due to its highly unsaturated nature.N/A

Biological Activity and Efficacy (Hypothetical Data)

Table 1: Nematicidal Activity of this compound against Root-Knot Nematode (Meloidogyne incognita)

Concentration (µg/mL)Mortality (%) after 24hLC₅₀ (µg/mL)
115
545
10756.5
2095
Control (Solvent)2

Table 2: Insecticidal Activity of this compound against Aphids (Myzus persicae)

Concentration (µg/cm²)Mortality (%) after 48hLD₅₀ (µg/cm²)
0.520
1.055
2.5851.2
5.098
Control (Solvent)5

Mechanism of Action (Proposed)

The precise mechanism of action for this compound as a pesticide is not yet fully elucidated. However, based on the activity of other polyacetylenes, several modes of action can be proposed. Many naturally occurring insecticides target the nervous system of insects. Polyacetylenes, with their reactive triple bonds, may act as neurotoxins by interfering with key physiological processes.

A plausible mechanism involves the disruption of nerve signal transmission. This could occur through the inhibition of crucial enzymes like acetylcholinesterase or by modulating the function of ion channels, such as sodium channels, which are essential for nerve impulse propagation. The lipophilic nature of the molecule would facilitate its penetration through the insect cuticle and cell membranes to reach its target sites.

Proposed_Mechanism_of_Action cluster_0 This compound cluster_1 Insect System cluster_2 Cellular Targets & Effect Compound This compound Cuticle Insect Cuticle (Penetration) Compound->Cuticle Contact/Ingestion Nervous_System Central Nervous System Cuticle->Nervous_System Synapse Synaptic Cleft Nervous_System->Synapse Ion_Channels Modulation of Ion Channels (e.g., Sodium Channels) Synapse->Ion_Channels AChE Inhibition of Acetylcholinesterase (AChE) Synapse->AChE Paralysis_Death Paralysis and Death Ion_Channels->Paralysis_Death AChE->Paralysis_Death Extraction_Workflow Start Dried Plant Material Extraction Maceration with Hexane Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring Fraction_Collection->TLC_Monitoring Fraction_Pooling Pooling of Fractions TLC_Monitoring->Fraction_Pooling Purification Preparative TLC/HPLC Fraction_Pooling->Purification Pure_Compound Pure this compound Purification->Pure_Compound Characterization Structural Characterization (NMR, MS) Pure_Compound->Characterization End Verified Pure Compound Characterization->End

References

Application Notes: 1-Tridecene-3,5,7,9,11-pentayne as a Potential Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyyne, an organic compound characterized by a chain of alternating single and triple carbon-carbon bonds, with a terminal double bond.[1] This compound is found in various plants, including safflowers (Carthamus tinctorius) and burdocks (Arctium lappa), and has also been detected in foods such as green tea, black tea, and various herbs and spices.[2][3][4] As a secondary metabolite in plants, it is believed to play a role in defense mechanisms.[4] Known biological activities of this compound include antifungal, ovicidal, and nematicidal properties.[5][6] These inherent antimicrobial characteristics suggest its potential for exploration as a natural food preservative.

2. Proposed Application in Food Preservation

The increasing consumer demand for natural alternatives to synthetic food preservatives has driven research into plant-derived compounds with antimicrobial and antioxidant properties.[7] Based on its documented antifungal and broader antimicrobial activities, this compound is a candidate for extending the shelf-life and enhancing the safety of food products. Its lipophilic nature may make it particularly effective in food matrices with higher fat content. Potential applications could include its use as a surface treatment for fruits and vegetables to inhibit fungal growth or as an incorporated ingredient in packaged foods to control the growth of spoilage and pathogenic microorganisms.

Further research is required to establish its efficacy, safety, and stability in various food systems.

3. Quantitative Data

While specific data on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against a wide range of foodborne pathogens is not extensively available in the public domain, the following table provides a representative summary of expected antimicrobial activity based on studies of other natural antimicrobial compounds.[8][9] This data should be considered illustrative and would need to be confirmed through specific laboratory testing.

Microorganism Type MIC (µg/mL) MBC (µg/mL) Reference Food Matrix
Listeria monocytogenesGram-positive Bacteria62.5 - 125125 - 250Minced Beef, Soft Cheese
Staphylococcus aureusGram-positive Bacteria50 - 100100 - 200Dairy products, Cooked Meats
Bacillus cereusGram-positive Bacteria75 - 150150 - 300Rice, Sauces, Soups
Escherichia coli O157:H7Gram-negative Bacteria100 - 200200 - 400Undercooked ground beef, Fresh produce
Salmonella TyphimuriumGram-negative Bacteria125 - 250250 - 500Poultry, Eggs, Milk
Aspergillus nigerMold40 - 80-Breads, Fruits, Vegetables
Penicillium chrysogenumMold50 - 100-Breads, Cheeses, Citrus fruits
Saccharomyces cerevisiaeYeast150 - 300-Fruit juices, Baked goods

4. Experimental Protocols

4.1. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against common foodborne pathogens.

Materials:

  • Pure this compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

  • Sterile 96-well microplates

  • Bacterial or fungal cultures (e.g., L. monocytogenes, E. coli, A. niger) adjusted to 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: In a 96-well microplate, add 100 µL of the appropriate sterile broth to each well. Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 10 µL of this inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplates at 37°C for 24 hours for bacteria and at 25°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC Determination: To determine the MBC, take 10 µL from each well showing no visible growth and plate it on appropriate agar (B569324) plates. Incubate the plates under the same conditions as above. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

4.2. Protocol 2: Evaluation of Preservative Efficacy in a Model Food System (Minced Beef)

This protocol assesses the effectiveness of this compound in controlling microbial growth in a food matrix.

Materials:

  • Freshly minced beef

  • This compound solution (at various concentrations)

  • Sterile stomacher bags

  • Stomacher

  • Plate Count Agar (PCA)

  • Sterile saline solution (0.85%)

  • Refrigerator (4°C)

Procedure:

  • Sample Preparation: Divide minced beef into 100 g portions.

  • Treatment: Spray the portions with solutions of this compound to achieve final concentrations of, for example, 0.1%, 0.5%, and 1.0% (w/w). A control sample should be sprayed with sterile water.

  • Packaging and Storage: Package each sample in a sterile stomacher bag and store at 4°C.

  • Microbiological Analysis: At regular intervals (e.g., day 0, 3, 6, 9), take a 10 g subsample from each treatment group. Add 90 mL of sterile saline solution and homogenize in a stomacher for 2 minutes.

  • Plating and Incubation: Perform serial dilutions of the homogenate and plate onto PCA. Incubate at 37°C for 48 hours.

  • Enumeration: Count the colonies and express the results as colony-forming units per gram (CFU/g).

  • Data Analysis: Compare the microbial growth in the treated samples to the control over the storage period.

5. Visualizations

antimicrobial_workflow cluster_screening In Vitro Screening cluster_food_matrix Food Matrix Application cluster_analysis Analysis MIC MIC Determination MBC MBC Determination MIC->MBC ModelSystem Model Food System (e.g., Minced Beef) MBC->ModelSystem Select effective concentration Antioxidant Antioxidant Assay Challenge Challenge Study (Inoculation with Pathogens) ModelSystem->Challenge ShelfLife Shelf-Life Analysis Challenge->ShelfLife Microbial Microbiological Analysis ShelfLife->Microbial Sensory Sensory Evaluation ShelfLife->Sensory Stability Compound Stability ShelfLife->Stability Compound This compound Compound->MIC Compound->Antioxidant

Caption: Workflow for evaluating a novel food preservative.

proposed_moa cluster_cell Microbial Cell Membrane Cell Membrane Disruption Membrane Disruption Membrane->Disruption DNA DNA/RNA Protein Essential Proteins Compound This compound (Lipophilic) Compound->Membrane Intercalates into lipid bilayer Disruption->DNA Inhibition of Replication Disruption->Protein Inhibition of Synthesis Leakage Leakage of Cellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action.

References

Troubleshooting & Optimization

Technical Support Center: 1-Tridecene-3,5,7,9,11-pentayne Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 1-Tridecene-3,5,7,9,11-pentayne. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to help troubleshoot common issues encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its extraction challenging?

A1: this compound is a naturally occurring polyyne, a class of organic compounds characterized by alternating single and triple carbon-carbon bonds.[1][2] It is found in various plants, including those from the Asteraceae family like safflower (Carthamus tinctorius) and burdock (Arctium lappa).[2][3] The primary challenge in its extraction is the inherent instability of the polyyne structure.[1] Long polyyne chains are susceptible to degradation through oxidation, cross-linking, and polymerization, especially when exposed to heat, light, or air.[1][4] This instability can lead to significantly reduced yields and the formation of complex, difficult-to-separate byproducts.

Q2: What is the best starting material for extracting this compound?

A2: this compound is found in the highest concentrations in safflower (Carthamus tinctorius) and has also been identified in burdock root (Arctium lappa), among other plants.[2][3] The concentration of this secondary metabolite can vary based on the plant's geographical source, harvest time, and post-harvest handling.[5] For optimal yield, it is recommended to use fresh or properly dried and stored plant material to minimize the enzymatic degradation of the target compound.

Q3: Which solvents are recommended for the initial extraction?

A3: The selection of a solvent is critical and should be based on the polarity of this compound.[6] As a hydrocarbon, it is a relatively non-polar molecule.[3][7] Therefore, the extraction should begin with non-polar or weakly polar solvents.[8] Solvents such as n-hexane, ethyl acetate, or dichloromethane (B109758) are suitable starting points.[9] A sequential extraction strategy, starting with a non-polar solvent and gradually increasing polarity, can also be effective for selectively isolating the compound.

Q4: How can I prevent the degradation of this compound during extraction?

A4: Preventing degradation is crucial for maximizing yield.[10] Key strategies include:

  • Low Temperature Processing: Perform extractions at low temperatures (e.g., on an ice bath) to slow down potential degradation reactions.[5][10]

  • Inert Atmosphere: Work under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[10]

  • Protection from Light: Polyyne compounds can be light-sensitive. Use amber glassware or cover equipment with aluminum foil to protect the extract from light.[10]

  • Minimize Extraction Time: The efficiency of extraction increases with time up to a certain point, after which the risk of degradation becomes more significant.[6] Aim for the shortest extraction time that provides a reasonable yield.

  • Use of Stabilizers: While not always necessary, the addition of antioxidants (e.g., BHT) to the extraction solvent can sometimes help prevent oxidative degradation.

Q5: What is the most effective method for purifying the crude extract?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for the purification and separation of polyynes from complex crude extracts. A C18 or C8 column is typically used with a gradient elution system, often involving water and acetonitrile (B52724) as the mobile phases. This method allows for the separation of polyynes based on their length and polarity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem: Low or No Yield

Q: My extraction has resulted in a very low, or negligible, yield of the target compound. What are the likely causes and how can I improve it?

A: Low yield is a frequent challenge in natural product extraction.[10] The issue can typically be traced to one of four areas: the source material, the choice of solvent, the extraction method, or compound degradation.

Troubleshooting Steps:

  • Evaluate Source Material: The concentration of secondary metabolites can vary significantly.[5] Ensure your plant material is from a reliable source and has been stored correctly (cool, dark, and dry) to prevent decomposition.

  • Optimize Solvent Selection: The "like dissolves like" principle is key.[8] Since this compound is non-polar, highly polar solvents like water or pure methanol/ethanol may be ineffective. Test a range of solvents with varying polarities.[10] A comparison of solvent systems is presented in Table 1.

  • Refine Extraction Parameters:

    • Particle Size: The plant material should be ground to a fine powder to maximize the surface area for solvent penetration.[6]

    • Solvent-to-Solid Ratio: A low ratio may result in an incomplete extraction. A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent.[10]

    • Temperature: While higher temperatures can increase solubility, they also accelerate the degradation of thermally sensitive compounds like polyynes.[6] Consider low-temperature methods like maceration.[10]

  • Check for Degradation: If the crude extract is dark or contains precipitate, degradation may have occurred.[4] Review the preventative measures outlined in FAQ Q4.

Problem: Product Degradation

Q: My extract is discolored, and I suspect the this compound has degraded or polymerized. What can I do to prevent this?

A: Degradation is a significant risk with unstable molecules like polyynes.[1][4] Discoloration (often turning brown or black) and the formation of insoluble materials are common signs of cross-linking and oxidation.[4]

Prevention Strategies:

  • Strictly Anaerobic and Anhydrous Conditions: Oxygen and water can react with the polyyne chain. Purge all solvents with an inert gas (N₂ or Ar) and consider using anhydrous solvents.

  • Control Temperature: Avoid any unnecessary heating.[10] If a rotary evaporator is used to concentrate the solvent, use a low-temperature water bath and apply vacuum gradually to prevent bumping and overheating.

  • Immediate Purification: Do not store the crude extract for extended periods. Proceed to the purification step (e.g., HPLC) as quickly as possible after the initial extraction.

  • pH Control: Although less common for hydrocarbons, extreme pH levels can catalyze degradation reactions in some natural products.[10] Ensure the pH of your extraction system is near neutral unless otherwise required.

Problem: Difficulty in Purification

Q: I am having trouble resolving this compound from other compounds in my crude extract using HPLC. What adjustments can I make?

A: Co-extraction of compounds with similar polarities can make HPLC purification challenging. Optimizing your chromatographic conditions is key to achieving good separation.

HPLC Optimization Strategies:

  • Modify the Gradient: Adjust the gradient slope of your mobile phase. A shallower gradient provides more time for compounds to separate and can improve the resolution of closely eluting peaks.

  • Change the Stationary Phase: If you are using a C18 column, consider trying a C8 column or one with a different chemistry (e.g., phenyl-hexyl). Different stationary phases will have different selectivities.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes increase the efficiency of the separation and improve resolution, although it will also increase the run time.

  • Control Column Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 40°C) can improve peak shape and reproducibility by reducing the viscosity of the mobile phase. However, be cautious of the thermal stability of your compound.

  • Sample Preparation: Ensure your crude extract is fully dissolved in the initial mobile phase and filtered through a 0.22 or 0.45 µm filter before injection to remove particulate matter that could clog the column.

Data Presentation

Table 1: Influence of Solvent Choice on Extraction Efficiency for Non-Polar Compounds

This table provides a general guide to selecting a solvent for extracting non-polar to weakly polar compounds like this compound. The efficiency is relative and will vary depending on the specific plant matrix.

Solvent SystemPolarityTypical Target CompoundsExpected Efficiency for PolyyneNotes
n-HexaneNon-PolarLipids, waxes, non-polar hydrocarbonsHighHighly selective for non-polar compounds. Good initial choice.[9]
Ethyl AcetateWeakly PolarTerpenoids, some alkaloids, less polar flavonoidsModerate to HighExtracts a broader range of compounds than hexane.[9][11]
DichloromethaneWeakly PolarSteroids, alkaloids, terpenoidsModerate to HighEffective but can be more toxic and should be handled with care.
AcetonePolar AproticFlavonoids, tannins, phenolsLow to ModerateMay co-extract more polar impurities, potentially reducing selectivity.[12]
Ethanol / MethanolPolar ProticPhenols, glycosides, saponinsLowGenerally too polar for efficient extraction of hydrocarbons.[8][11]
WaterHighly PolarSugars, polysaccharides, proteinsVery LowIneffective for extracting this compound.[8]
Table 2: Recommended Starting Parameters for RP-HPLC Purification

These parameters are a suggested starting point for developing a purification method for this compound.

ParameterRecommended SettingRationale
Column C18 or C8, 250 mm x 4.6 mm, 5 µm particle sizeStandard for separation of non-polar to moderately polar compounds.
Mobile Phase A HPLC-grade WaterThe polar component of the mobile phase.
Mobile Phase B HPLC-grade Acetonitrile or MethanolThe non-polar (eluting) component. Acetonitrile often provides better peak shapes.
Gradient 5% B to 100% B over 30 minutesA gradual gradient is crucial for separating complex mixtures.
Flow Rate 1.0 mL/minA standard flow rate for analytical and semi-preparative columns of this size.
Column Temp. 40°CElevated temperature can improve peak shape and reduce backpressure.
Detection UV-Vis Diode Array Detector (DAD)Polyyne systems have strong UV absorbance. A DAD allows for monitoring across a range of wavelengths (e.g., 190-400 nm).

Experimental Protocols

Protocol 1: Generalized Solvent Extraction by Maceration

This protocol describes a simple, low-temperature extraction suitable for thermally sensitive compounds.

  • Preparation of Plant Material:

    • Obtain dried plant material (e.g., safflower petals or burdock root).

    • Grind the material into a fine, homogenous powder using a laboratory mill.

  • Extraction:

    • Weigh 10 g of the powdered material and place it into a 250 mL Erlenmeyer flask with a ground glass stopper.

    • Add 100 mL of n-hexane (or another suitable non-polar solvent) to the flask. This creates a 1:10 w/v ratio.[10]

    • Stopper the flask, seal it with parafilm, and place it on an orbital shaker at a moderate speed (e.g., 120 rpm).

    • Macerate for 24 hours at room temperature, ensuring the flask is protected from light by covering it with aluminum foil.[10]

  • Filtration and Concentration:

    • After 24 hours, filter the mixture through Whatman No. 1 filter paper under vacuum to separate the extract from the solid plant residue.

    • Wash the residue with an additional 20 mL of the solvent to ensure complete recovery of the extract.

    • Combine the filtrates in a round-bottom flask.

    • Concentrate the extract using a rotary evaporator with the water bath temperature set no higher than 40°C.

  • Final Steps:

    • Once the solvent is removed, a crude extract will remain.

    • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., acetonitrile) for HPLC analysis and purification.

    • Store the extract at -20°C under an inert atmosphere until further processing.[5]

Protocol 2: RP-HPLC Purification of Crude Extract

This protocol outlines a general method for purifying the target compound from the crude extract.

  • System Preparation:

    • Set up the HPLC system according to the parameters in Table 2.

    • Ensure the mobile phases are properly degassed (e.g., by sonication or helium sparging).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Water, 5% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude extract obtained from Protocol 1 in the initial mobile phase solvent mixture.

    • Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Fraction Collection:

    • Inject the filtered sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.

    • Run the gradient method as defined. Monitor the chromatogram at a wavelength where polyynes are known to absorb strongly (e.g., 254 nm or a wavelength determined by a UV-Vis scan of the crude extract).

    • Collect fractions corresponding to the peaks of interest using a fraction collector or by manual collection.

  • Post-Purification Processing:

    • Analyze the collected fractions by HPLC to confirm their purity.

    • Pool the pure fractions containing the target compound.

    • Remove the solvent from the pooled fractions using a rotary evaporator or a freeze-dryer.

    • The resulting purified this compound should be stored under an inert atmosphere at -80°C to prevent degradation.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Analysis cluster_end Phase 4: Final Product start Start plant_material Select & Dry Plant Material start->plant_material grind Grind to Fine Powder plant_material->grind extraction Solvent Extraction (e.g., Maceration) grind->extraction filtration Filter to Separate Crude Extract extraction->filtration concentration Concentrate Extract (Low Temp) filtration->concentration hplc RP-HPLC Purification concentration->hplc fraction Collect Fractions hplc->fraction analysis Purity Analysis (HPLC/MS) fraction->analysis storage Store Purified Compound (-80°C, Inert Gas) analysis->storage

Caption: Workflow for extraction and purification of this compound.

Troubleshooting Logic Diagram

G start Problem: Low Extraction Yield check_degradation Signs of Degradation? (e.g., Dark Color) start->check_degradation degradation_yes Implement Protective Measures: - Inert Atmosphere - Low Temperature - Protect from Light check_degradation->degradation_yes Yes check_solvent Is Solvent Optimal? (Non-polar) check_degradation->check_solvent No degradation_yes->check_solvent solvent_no Test Different Solvents: - n-Hexane - Dichloromethane - Ethyl Acetate check_solvent->solvent_no No check_params Are Extraction Parameters Optimized? check_solvent->check_params Yes solvent_no->check_params params_no Adjust Parameters: - Finer Particle Size - Increase Solvent Ratio - Optimize Time check_params->params_no No check_material Is Source Material of High Quality? check_params->check_material Yes params_no->check_material material_no Source New Material: - Verify Provenance - Check Storage Conditions check_material->material_no No end_node Yield Improved check_material->end_node Yes material_no->end_node

Caption: Decision tree for troubleshooting low extraction yield.

References

Technical Support Center: Stability of 1-Tridecene-3,5,7,9,11-pentayne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 1-tridecene-3,5,7,9,11-pentayne in various solvents. Due to the inherent reactivity of polyynes, understanding their stability is critical for obtaining reliable experimental results and ensuring the integrity of research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other polyynes, is primarily influenced by three main factors:

  • Exposure to Light: UV and visible light can provide the energy to initiate degradation pathways.

  • Presence of Oxygen: Polyynes are susceptible to oxidation, which can lead to chain cleavage and polymerization.

  • Temperature: Higher temperatures generally accelerate the rate of degradation reactions.

  • Solvent Choice: The polarity and type of solvent can influence the rate and pathway of degradation.

  • Concentration: Higher concentrations of polyynes can lead to an increased rate of polymerization and precipitation.[1]

Q2: Are there any general recommendations for handling and storing solutions of this compound?

A2: Yes, to minimize degradation, the following precautions are strongly recommended:

  • Work in an inert atmosphere: Whenever possible, handle the compound and its solutions under an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Use amber glassware: Protect solutions from light by using amber-colored vials or by wrapping standard glassware in aluminum foil.

  • Store at low temperatures: For short-term storage, refrigeration is advisable. For long-term storage, freezing solutions at -20°C or below is recommended.

  • Use dilute solutions: Whenever the experimental protocol allows, work with dilute solutions to reduce the likelihood of polymerization.[1]

  • Degas solvents: Before preparing solutions, it is good practice to degas the solvent to remove dissolved oxygen.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The degradation of polyynes can be effectively monitored using spectroscopic and chromatographic techniques:

  • UV-Vis Spectroscopy: Polyynes have characteristic and strong UV-Vis absorption spectra. A decrease in the absorbance at the characteristic λmax over time is a direct indication of degradation.[2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the parent compound from its degradation products. A decrease in the peak area of this compound over time provides a quantitative measure of its degradation.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of degradation products, providing valuable insights into the degradation pathways.[9][10][11][12][13]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause(s) Recommended Action(s)
Rapid discoloration of the solution (e.g., turning yellow or brown). 1. Exposure to ambient light. 2. Presence of oxygen in the solvent or headspace. 3. Use of a reactive solvent.1. Repeat the experiment in amber glassware or under dark conditions. 2. Use degassed solvents and purge the reaction vessel with an inert gas. 3. Verify the stability of the compound in the chosen solvent (see Experimental Protocols).
Formation of a precipitate or solid material in the solution. 1. Polymerization of the polyyne, often at higher concentrations.[1] 2. Poor solubility of the compound in the chosen solvent.1. Work with more dilute solutions if possible. 2. Consult solubility data and consider alternative solvents.
Inconsistent or non-reproducible experimental results. 1. Variable degradation of the stock solution between experiments. 2. Inconsistent exposure to light or air during experimental setup.1. Prepare fresh solutions of this compound for each set of experiments. 2. Standardize the experimental setup to ensure consistent handling and environmental conditions.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). 1. Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use the identified degradation products as standards to track the stability of your compound.

Quantitative Stability Data

While specific quantitative stability data for this compound in a wide range of solvents is not extensively published, the following table provides a template for how such data should be structured and presented. Researchers are encouraged to generate their own stability data for their specific experimental conditions using the protocol provided below.

SolventDielectric Constant (20°C)Storage ConditionHalf-life (t½)Degradation Rate Constant (k)
n-Hexane1.88Room Temp, Ambient LightData to be determinedData to be determined
Toluene2.38Room Temp, Ambient LightData to be determinedData to be determined
Dichloromethane8.93Room Temp, Ambient LightData to be determinedData to be determined
Tetrahydrofuran (THF)7.52Room Temp, Ambient LightData to be determinedData to be determined
Acetonitrile37.5Room Temp, Ambient LightData to be determinedData to be determined
Methanol32.7Room Temp, Ambient LightData to be determinedData to be determined
Add other solvents as needed

Experimental Protocols

Protocol for Determining the Stability of this compound in a Selected Solvent

This protocol outlines a general method for conducting a forced degradation study to determine the stability of this compound under specific conditions.

Objective: To quantify the rate of degradation of this compound in a chosen solvent under controlled conditions of light and temperature.

Materials:

  • This compound

  • High-purity solvent of interest (e.g., hexane, acetonitrile, etc.)

  • Amber glass vials with screw caps

  • Clear glass vials with screw caps

  • UV-Vis spectrophotometer or HPLC system

  • Constant temperature chamber

  • Controlled light source (optional, for photostability studies)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Perform this step under subdued light and, if possible, in an inert atmosphere.

  • Preparation of Test Samples:

    • From the stock solution, prepare several identical dilutions in both amber and clear vials. A typical starting concentration for monitoring is one that gives a UV-Vis absorbance of approximately 1.0 at the λmax.

    • Prepare a "time zero" sample by immediately analyzing one of the dilutions.

  • Storage Conditions:

    • Place the sets of amber (dark condition) and clear (light condition) vials in a constant temperature chamber.

    • For photostability testing, place the clear vials at a fixed distance from a controlled light source. An identical set of clear vials wrapped in aluminum foil should be placed alongside to serve as dark controls.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one amber and one clear vial from the chamber.

    • Analyze the samples immediately by UV-Vis spectroscopy or HPLC.

      • UV-Vis: Record the full spectrum and note the absorbance at the λmax.

      • HPLC: Inject the sample and record the peak area of the this compound peak.

  • Data Analysis:

    • Plot the concentration or peak area of this compound as a function of time for each condition (light and dark).

    • Determine the order of the degradation reaction (e.g., by plotting ln(concentration) vs. time for first-order kinetics).

    • Calculate the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) of the compound under each condition using the appropriate equation for the determined reaction order (e.g., t½ = 0.693/k for a first-order reaction).

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation start Start: Define Solvent and Conditions prep_stock Prepare Stock Solution (Inert Atmosphere, Subdued Light) start->prep_stock prep_samples Prepare Aliquots in Amber & Clear Vials prep_stock->prep_samples expose_light Expose Clear Vials to Light prep_samples->expose_light expose_dark Store Amber Vials in Dark prep_samples->expose_dark dark_control Store Wrapped Clear Vials (Dark Control) prep_samples->dark_control time_points Sample at Predetermined Time Intervals expose_light->time_points expose_dark->time_points dark_control->time_points analytical_method Analyze by UV-Vis or HPLC time_points->analytical_method plot_data Plot Concentration vs. Time analytical_method->plot_data determine_kinetics Determine Reaction Order and Rate Constant (k) plot_data->determine_kinetics calc_halflife Calculate Half-Life (t½) determine_kinetics->calc_halflife end End: Stability Profile Determined calc_halflife->end

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_compound Parent Compound cluster_stressors Stress Factors cluster_products Potential Degradation Products polyne This compound oxidation Oxidized Products (e.g., aldehydes, ketones) polymerization Cross-linked Polymers (Insoluble Precipitate) isomerization Isomers light Light (UV/Vis) light->oxidation promotes light->isomerization can induce oxygen Oxygen (Air) oxygen->oxidation enables heat Heat heat->oxidation accelerates heat->polymerization accelerates

Caption: Potential degradation pathways for this compound.

References

Degradation of 1-Tridecene-3,5,7,9,11-pentayne during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Tridecene-3,5,7,9,11-pentayne

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is intended to address specific issues that may be encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring polyyne, a class of organic compounds characterized by multiple alternating single and triple carbon-carbon bonds.[1][2] Specifically, it is an enyne, containing both a double and multiple triple bonds.[3][4] Polyynes are known to be inherently unstable due to the high electron density and reactivity of the conjugated system.[1] This instability can lead to degradation during storage, affecting the purity, potency, and ultimately, the reliability of experimental results.

Q2: What are the primary factors that contribute to the degradation of this compound?

Based on the general behavior of polyynes, the primary factors contributing to the degradation of this compound are:

  • Oxygen: Exposure to air can lead to oxidation of the polyyne chain.[1]

  • Light: Photochemical reactions can induce degradation.

  • Heat: Elevated temperatures can accelerate decomposition.

  • Concentration: Higher concentrations in solution can promote intermolecular reactions, such as cross-linking and polymerization, leading to the formation of insoluble materials.[1]

  • Solvent: The choice of solvent can influence stability.

Q3: What are the visible signs of this compound degradation?

A common sign of polyyne degradation is the formation of a brown precipitate in solution.[1] This is often due to the cross-linking and oxidation of the polyyne chains. Discoloration of the solid material may also indicate degradation.

Q4: What are the recommended storage conditions for this compound?

While specific stability data for this compound is limited, the following general recommendations for polyynes should be followed to minimize degradation:

Storage ConditionRecommendationRationale
Temperature Store at low temperatures, preferably at -20°C or below.To slow down the rate of thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.
Light Protect from light by using amber vials or by wrapping the container in aluminum foil.To avoid photochemical degradation.
Form Store as a solid (lyophilized powder if possible) rather than in solution.To minimize intermolecular reactions that are more likely to occur in solution.
Solvent If in solution, use a degassed, high-purity solvent and keep the concentration as low as practically possible.To reduce exposure to dissolved oxygen and minimize concentration-dependent degradation.[1]

Troubleshooting Guide

Issue 1: I observe a brown precipitate in my solution of this compound.

  • Possible Cause: This is a strong indicator of degradation, likely due to polymerization and oxidation of the polyyne.[1] This is more common in concentrated solutions and upon exposure to air and light.

  • Recommended Action:

    • Discard the solution as the purity is compromised.

    • For future preparations, use degassed solvents and maintain an inert atmosphere (e.g., by working in a glovebox or using Schlenk line techniques).

    • Prepare solutions at lower concentrations and use them fresh.

    • Store stock solutions under an inert atmosphere at -20°C or below and protected from light.

Issue 2: My experimental results are inconsistent, and I suspect degradation of my this compound stock.

  • Possible Cause: The compound may have degraded over time, even if no visible precipitate is present. The concentration of the active compound may have decreased, or degradation products may be interfering with the experiment.

  • Recommended Action:

    • Purity Check: Analyze the purity of your stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[3][5] A change in the peak area of the parent compound or the appearance of new peaks is indicative of degradation.

    • Prepare Fresh Solutions: If degradation is confirmed, prepare fresh solutions from a solid stock that has been stored under optimal conditions.

    • Implement a Stability Testing Protocol: Routinely monitor the purity of your stock solutions over time to establish a reliable shelf life under your specific storage conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization and validation are crucial for obtaining reliable results.

  • Instrumentation:

    • HPLC or UPLC system with a photodiode array (PDA) or UV detector.

    • A C18 reversed-phase column is a good starting point. The Human Metabolome Database mentions the use of a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm; 1.7 µm particle diameter) for this compound.[3]

  • Mobile Phase:

    • A gradient elution with a mixture of water (A) and acetonitrile (B52724) (B) is commonly used for separating compounds of varying polarity.

    • Acidifiers such as formic acid or trifluoroacetic acid (0.1%) can be added to both phases to improve peak shape.

  • Detection:

    • Monitor at a wavelength where this compound has maximum absorbance. Due to the extensive conjugated system, this is likely to be in the UV-Vis region. A PDA detector is useful for identifying the optimal wavelength and for peak purity analysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Inject a series of dilutions to determine the linear range of detection.

    • To assess stability, store aliquots of the stock solution under different conditions (e.g., room temperature, 4°C, -20°C, exposure to light).

    • At specified time points, inject the samples and analyze the chromatograms.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and for developing a robust stability-indicating method.[6][7]

  • Objective: To intentionally degrade the sample to identify potential degradation products and to ensure the analytical method can separate them from the parent compound.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60-80°C).

    • Photodegradation: Expose the solid compound and a solution to UV light.

  • Procedure:

    • Prepare solutions of this compound and expose them to the stress conditions for a defined period (e.g., 24, 48 hours).

    • Neutralize the acidic and basic samples before injection.

    • Analyze the stressed samples by HPLC-PDA and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the degradation products.

Protocol 3: Characterization of Degradation Products by NMR and Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR can provide structural information about degradation products.

    • If a significant amount of a degradation product can be isolated (e.g., by preparative HPLC), 2D NMR techniques (COSY, HSQC, HMBC) can be used for detailed structural elucidation.

    • Changes in the NMR spectrum of a stored sample, such as the disappearance of sharp alkyne and vinyl proton signals and the appearance of broad signals, can indicate polymerization.

  • Mass Spectrometry (MS):

    • LC-MS is a powerful tool for detecting and identifying degradation products.

    • High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of degradation products.

    • Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which can help in the structural elucidation of the degradants.

Visualizations

Degradation_Pathway This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxygen, Light Polymerized/Cross-linked Products Polymerized/Cross-linked Products This compound->Polymerized/Cross-linked Products Heat, High Concentration Brown Precipitate Brown Precipitate Polymerized/Cross-linked Products->Brown Precipitate

Caption: Proposed degradation pathway for this compound.

Experimental_Workflow cluster_storage Storage & Handling cluster_analysis Stability Assessment cluster_characterization Degradant Characterization Store at -20°C or below Store at -20°C or below Visual Inspection Visual Inspection Store at -20°C or below->Visual Inspection Inert Atmosphere Inert Atmosphere Inert Atmosphere->Visual Inspection Protect from Light Protect from Light Protect from Light->Visual Inspection HPLC/UPLC Analysis HPLC/UPLC Analysis Visual Inspection->HPLC/UPLC Analysis If discoloration/precipitate Forced Degradation Forced Degradation HPLC/UPLC Analysis->Forced Degradation Method Development LC-MS LC-MS Forced Degradation->LC-MS NMR NMR Forced Degradation->NMR This compound Sample This compound Sample This compound Sample->Store at -20°C or below This compound Sample->Inert Atmosphere This compound Sample->Protect from Light

Caption: Workflow for assessing the stability of this compound.

References

Overcoming solubility issues of 1-Tridecene-3,5,7,9,11-pentayne in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 1-Tridecene-3,5,7,9,11-pentayne in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

This compound is a naturally occurring polyyne, a type of hydrocarbon with alternating single and triple carbon bonds, as well as a terminal double bond.[1][2] Its long hydrocarbon chain makes it highly non-polar and therefore hydrophobic, leading to very low solubility in aqueous solutions.[3] Predicted water solubility is extremely low, in the range of 0.0094 to 0.7841 mg/L at 25°C.[1][2][4]

Q2: What are the main challenges when working with this compound?

The primary challenges are its poor aqueous solubility and inherent instability. Polyynes, especially longer chains, are susceptible to degradation from exposure to light, oxygen, and heat, which can lead to cross-linking and precipitation.[5][6] This instability necessitates careful handling and storage, as well as the use of appropriate solubilization techniques to maintain the compound's integrity during experiments.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored as a solid or in a non-polar organic solvent at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container, protected from light and oxygen. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment.

Q4: What is the known biological activity of this compound?

This compound has been reported to exhibit ovicidal and nematicidal activities.[2] As a polyyne, it may also possess antifungal properties. The general mechanism of action for polyene antifungals involves binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[1][7][8] However, the specific signaling pathways and molecular targets of this compound are not well-documented.

Troubleshooting Guides

Issue 1: The compound does not dissolve in the initial solvent.
  • Question: I am trying to make a stock solution of this compound, but it is not dissolving in my chosen solvent. What should I do?

  • Answer:

    • Initial Solvent Choice: Due to its high hydrophobicity, this compound is unlikely to dissolve directly in aqueous buffers. Start with a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution.[9]

    • Gentle Warming: If the compound is still not dissolving, gentle warming (e.g., to 37°C) may aid dissolution. However, be cautious as polyynes are heat-sensitive.

    • Sonication: Sonication can also be used to break up particles and enhance dissolution. Use a bath sonicator to avoid localized heating.

    • Check for Degradation: If the solution appears colored (e.g., yellow or brown) or contains insoluble particulates, the compound may have degraded. It is best to start with fresh material.

Issue 2: The compound precipitates when diluted into an aqueous buffer.
  • Question: My this compound stock solution is clear, but a precipitate forms immediately upon dilution into my aqueous experimental buffer. How can I prevent this?

  • Answer: This is a common issue known as "antisolvent precipitation."

    • Slow Addition and Vigorous Mixing: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[9] This helps to rapidly disperse the compound and avoid localized high concentrations that exceed the solubility limit.

    • Lower Final Concentration: The final concentration of the compound in the aqueous solution may be too high. Try a lower final concentration.

    • Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept to a minimum, ideally below 0.5% for cell-based assays, to avoid solvent-induced toxicity.[9]

    • Use of Solubilizing Agents: If the above steps are insufficient, consider using a solubilizing agent in your aqueous buffer.

Issue 3: The aqueous solution is initially clear but becomes cloudy or forms a precipitate over time.
  • Question: I successfully prepared a clear aqueous solution of this compound, but it became cloudy after a few hours at room temperature. What is happening?

  • Answer: This is likely due to the instability of the compound in the aqueous environment.

    • Prepare Fresh Solutions: Due to the inherent instability of polyynes, it is strongly recommended to prepare aqueous solutions fresh immediately before each experiment.

    • Light and Oxygen Sensitivity: Protect the solution from light by using amber vials or wrapping the container in foil. Degas the buffer before use to minimize dissolved oxygen.

    • Temperature Stability: Store the solution at a constant, cool temperature if possible, and avoid freeze-thaw cycles.

    • Consider Encapsulation: For longer-term stability in aqueous solutions, consider using cyclodextrins to encapsulate the compound, which can protect it from degradation.[6][10]

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueReference(s)
Molecular FormulaC₁₃H₆[1][2]
Molecular Weight162.19 g/mol [1][2]
Water Solubility0.0094 - 0.7841 mg/L at 25°C[1][2][4]
logP3.86 - 4.54[1]

Table 2: Recommended Starting Concentrations for Solubilizing Agents

Solubilizing AgentRecommended Starting ConcentrationNotesReference(s)
DMSO (Co-solvent)< 0.5% (v/v) in final solutionFor cell-based assays to minimize toxicity.[9]
Ethanol (Co-solvent)< 1% (v/v) in final solutionMay be less toxic than DMSO for some cell lines.[9]
Tween® 80 (Surfactant)0.01 - 0.1% (v/v)Can form micelles to encapsulate the compound.[9]
β-Cyclodextrin1 - 10 mMForms inclusion complexes to enhance solubility.[10]
HP-β-Cyclodextrin1 - 10 mMA derivative with improved solubility and reduced toxicity.[10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Allow the vial containing solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of high-purity DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously until the solid is completely dissolved. A brief sonication in a water bath may be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Solubilization in an Aqueous Buffer using a Co-solvent
  • Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl) and bring it to the experimental temperature.

  • Place the aqueous buffer on a vortex mixer or a stir plate with a stir bar.

  • While the buffer is mixing vigorously, add the required volume of the this compound organic stock solution dropwise.

  • Continue mixing for a few minutes to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation. Use immediately.

Protocol 3: Solubilization using Cyclodextrins
  • Prepare the desired aqueous buffer.

  • Dissolve the chosen cyclodextrin (B1172386) (e.g., HP-β-cyclodextrin) in the buffer to the desired concentration (e.g., 5 mM).

  • Add the required volume of the this compound organic stock solution to the cyclodextrin-containing buffer while stirring.

  • Allow the solution to stir for at least 30 minutes to facilitate the formation of inclusion complexes.

  • Visually inspect the solution for clarity. If necessary, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_aqueous Aqueous Solution Preparation cluster_troubleshooting Troubleshooting cluster_solutions start Solid Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) start->dissolve stock Concentrated Stock Solution dissolve->stock mix Vigorous Mixing stock->mix Slow, Dropwise Addition buffer Aqueous Buffer buffer->mix final Final Aqueous Solution mix->final check Precipitation? final->check yes Yes check->yes no No check->no solution1 Decrease Final Concentration yes->solution1 solution2 Use Solubilizing Agent (e.g., Cyclodextrin) yes->solution2 solution3 Prepare Fresh Immediately Before Use yes->solution3 end end no->end Proceed with Experiment

Caption: Experimental workflow for solubilizing this compound.

logical_relationship cluster_properties Inherent Properties cluster_challenges Experimental Challenges cluster_solutions Potential Solutions compound This compound hydrophobicity High Hydrophobicity compound->hydrophobicity instability Chemical Instability (Light, O₂, Heat) compound->instability solubility Poor Aqueous Solubility hydrophobicity->solubility degradation Degradation in Aqueous Media instability->degradation precipitation Precipitation upon Aqueous Dilution solubility->precipitation cosolvents Co-solvents (DMSO, Ethanol) solubility->cosolvents surfactants Surfactants (e.g., Tween® 80) solubility->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) solubility->cyclodextrins precipitation->cosolvents precipitation->surfactants precipitation->cyclodextrins handling Proper Handling (Low Light, Low O₂, Fresh Prep) degradation->handling

Caption: Logical relationships of issues and solutions for this compound.

References

Minimizing isomerization of 1-Tridecene-3,5,7,9,11-pentayne during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the isomerization of 1-Tridecene-3,5,7,9,11-pentayne during purification. This highly conjugated enyne is susceptible to various degradation pathways, including isomerization, oxidation, and polymerization, which can compromise sample purity and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during purification?

A1: The primary causes of degradation for highly conjugated systems like this compound are exposure to light, heat, oxygen, and reactive surfaces. These factors can induce isomerization of the double bond, oxidation of the polyyne chain, and unwanted polymerization reactions.

Q2: How can I minimize isomerization during purification?

A2: To minimize isomerization, it is crucial to control the experimental environment. Key strategies include:

  • Light Protection: Work in a darkened laboratory or use amber-colored glassware to protect the compound from UV and visible light, which can catalyze photoisomerization.

  • Temperature Control: Maintain low temperatures throughout the purification process. Use of a refrigerated HPLC system or conducting column chromatography in a cold room is highly recommended.

  • Inert Atmosphere: Purge all solvents with an inert gas like argon or nitrogen to remove dissolved oxygen, which can lead to oxidative degradation.[1]

  • Solvent Purity: Use high-purity, degassed solvents to avoid contaminants that could catalyze degradation.

Q3: What is the recommended purification method for this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for purifying polyynes.[2] It allows for separation based on hydrophobicity under mild conditions.

Q4: Are there any specific storage conditions recommended for this compound post-purification?

A4: Yes, proper storage is critical to maintain the integrity of the purified compound. Store this compound as a dilute solution in a high-purity, degassed organic solvent (e.g., hexane (B92381) or toluene) at or below -20°C in an amber vial under an inert atmosphere (argon or nitrogen).[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the purification of this compound.

Issue 1: Presence of Isomers in the Purified Sample
Possible Cause Troubleshooting Step Expected Outcome
Light Exposure Wrap all glassware and tubing in aluminum foil. Use an HPLC system with a UV-protected autosampler and detector.Reduction in the formation of photo-induced isomers.
Elevated Temperature Use a thermostatically controlled column compartment and autosampler set to a low temperature (e.g., 4-10°C).Minimized thermal isomerization.
Active Surfaces Use end-capped HPLC columns (e.g., C18) to minimize interactions with acidic silanol (B1196071) groups that can catalyze isomerization.[3]Improved peak shape and reduced on-column degradation.
Inappropriate pH For RP-HPLC, maintain a neutral or slightly acidic mobile phase (pH 6-7) to prevent base-catalyzed isomerization. Avoid extreme pH conditions.[4]Enhanced stability of the compound during separation.
Issue 2: Sample Degradation (Observed as Broad Peaks, Baseline Noise, or Loss of Material)
Possible Cause Troubleshooting Step Expected Outcome
Oxidation Degas all mobile phase solvents and the sample solvent with an inert gas (argon or nitrogen). Consider adding a radical scavenger or antioxidant (e.g., BHT) to the sample, if compatible with the downstream application.[5][6]Reduced oxidative degradation, leading to sharper peaks and better recovery.
Thermal Decomposition Shorten the purification time by optimizing the HPLC gradient and flow rate. Avoid prolonged exposure to even moderate temperatures.Less time for the thermally labile compound to degrade.
Column Contamination Flush the column with a strong solvent series (e.g., isopropanol, then hexane) to remove strongly retained impurities. Use a guard column to protect the analytical column.[3]Cleaner baseline and improved peak shapes.
Solvent Impurities Use HPLC-grade or higher purity solvents. Filter all solvents before use.Elimination of catalytic impurities that can cause degradation.

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Samples
  • Work Environment: Conduct all manipulations in a fume hood with the lights dimmed or under red light to minimize light exposure.

  • Glassware: Use amber glass vials and round-bottom flasks, or wrap standard glassware in aluminum foil.

  • Inert Atmosphere: Before use, purge all solvents and reaction vessels with a gentle stream of high-purity argon or nitrogen for at least 15-20 minutes. Maintain a positive pressure of inert gas during all transfers and reactions.

  • Temperature: Keep the sample and all solutions cold using an ice bath whenever possible.

Protocol 2: RP-HPLC Purification of this compound
  • HPLC System Preparation:

    • Ensure the HPLC system is equipped with a degasser.

    • Use a thermostatically controlled column compartment and autosampler, set to 4°C.

    • Protect the flow path from light by covering solvent lines and the column with aluminum foil.

  • Column:

    • Use a high-quality, end-capped C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Prepare a mobile phase of acetonitrile (B52724) and water (both HPLC-grade or higher).

    • Degas the mobile phase thoroughly by sparging with helium or by sonication under vacuum.

    • Maintain the mobile phase under a blanket of inert gas if possible.

  • Gradient Elution (Example):

    • Start with a mobile phase composition that ensures the compound is retained on the column (e.g., 40% acetonitrile in water).

    • Run a linear gradient to a higher concentration of acetonitrile (e.g., to 95% over 20 minutes) to elute the compound.

    • Optimize the gradient based on initial scouting runs to achieve the best separation from impurities with the shortest possible run time.

  • Detection:

    • Use a UV detector set to a wavelength where the compound has strong absorbance (typically in the UV region for polyynes). Minimize the detector lamp intensity if possible.

  • Fraction Collection:

    • Collect the fractions corresponding to the main peak in amber vials pre-filled with a small amount of a suitable, degassed solvent. Immediately cap and seal the vials under an inert atmosphere.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification start Crude Sample dissolve Dissolve in Degassed Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC (Low Temperature) filter->inject separate Gradient Elution (C18 Column) inject->separate detect UV Detection (Light Protected) separate->detect collect Collect Fractions (Inert Atmosphere) detect->collect analyze Purity Analysis collect->analyze store Store at -20°C (Dark, Inert) analyze->store

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_light Light Exposure cluster_temp Temperature cluster_oxygen Oxygen Presence start Isomerization Detected? check_light Protect from Light? start->check_light Yes end Isomerization Minimized start->end No protect_light Use Amber Vials & Cover Equipment check_light->protect_light No check_temp Low Temperature? check_light->check_temp Yes protect_light->check_temp use_cold Refrigerate System check_temp->use_cold No check_oxygen Inert Atmosphere? check_temp->check_oxygen Yes use_cold->check_oxygen degas_solvents Purge with Ar/N2 check_oxygen->degas_solvents No check_oxygen->end Yes degas_solvents->end

References

Troubleshooting inconsistent results in 1-Tridecene-3,5,7,9,11-pentayne bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Tridecene-3,5,7,9,11-pentayne. Inconsistent results in bioassays with this compound are common due to its chemical nature. This guide will help you identify and address potential sources of variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioactivities?

This compound is a naturally occurring polyyne found in plants like those from the Asteraceae family.[1] It is known for its antifungal, ovicidal, and nematicidal activities.[1] As a secondary metabolite, it may also play a role in defense or signaling.[2]

Q2: Why are my bioassay results with this compound inconsistent?

Inconsistency in bioassay results with polyynes like this compound is often due to the compound's inherent instability.[3] Polyynes are highly unsaturated and can be sensitive to light, temperature, and oxygen, leading to degradation.[3] Other factors include low aqueous solubility, potential for precipitation in assay media, and interactions with plastics or other materials.[4][5]

Q3: How should I handle and store this compound?

Due to its instability, this compound should be handled with care. It is advisable to store the compound in a dark, cool, and inert atmosphere (e.g., under argon or nitrogen). Solutions should be prepared fresh for each experiment and protected from light. Avoid repeated freeze-thaw cycles of stock solutions.[4]

Q4: What are the key parameters to control in my bioassay protocol?

Key parameters to control for improved reproducibility include activation temperature, incubation times, solvent concentrations (e.g., DMSO), and the specific batch of reagents.[6] It is also crucial to ensure consistent cell densities and passage numbers if using cell-based assays.

Troubleshooting Guide

Issue 1: Low or No Bioactivity Observed
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh solutions of this compound for each experiment. Minimize exposure to light and oxygen. Consider using deoxygenated buffers.[3]
Low Solubility/Precipitation Visually inspect wells for precipitate. Increase the solvent concentration (e.g., DMSO) if compatible with your assay, but be mindful of solvent toxicity. Perform serial dilutions in the organic solvent before diluting into aqueous buffer.[4]
Incorrect Wavelength/Filter Double-check the plate reader settings to ensure they match the requirements of your assay's detection method.[7]
Reagent Omission or Error Carefully review the protocol to ensure all reagents were added in the correct order and concentration. Run a standard curve to verify reagent performance.[7]
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Pipetting Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. Pipette down the side of the well to avoid bubbles.[7]
Well-to-Well Evaporation ("Edge Effect") Avoid using the outer wells of the microplate, or fill them with sterile buffer or media to create a humidity barrier. Ensure proper plate sealing during incubations.
Cell Clumping or Uneven Seeding Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution.
Compound Instability in Assay Media Perform a time-course experiment to assess the stability of this compound in your specific assay media. It may be necessary to reduce incubation times.

Experimental Protocols & Data Presentation

General Properties of this compound
PropertyValueSource
Molecular Formula C13H6[1][8][9]
Molecular Weight 162.19 g/mol [1][8]
IUPAC Name tridec-1-en-3,5,7,9,11-pentayne[1]
Class Enyne[2][10]
Example Bioassay Data Table (User-Populated)
Parameter Experiment 1 Experiment 2 Experiment 3 Mean Std. Dev.
IC50 (µM)
Maximal Inhibition (%)
Solvent Concentration (%)
Incubation Time (h)
Detailed Methodology: Antifungal Susceptibility Assay (Example)
  • Preparation of Fungal Inoculum: Culture the target fungal strain (e.g., Candida albicans) in a suitable broth (e.g., potato dextrose broth) to mid-log phase. Wash and resuspend the cells in fresh assay medium to a standardized density (e.g., 1 x 10^5 cells/mL).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Assay Plate Setup: In a 96-well microplate, add the fungal inoculum to each well. Then, add the diluted compound solutions to the respective wells. Include solvent controls (DMSO only) and negative controls (no compound).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours). Protect the plate from light.

  • Data Acquisition: Measure fungal growth using a suitable method, such as optical density at 600 nm or a metabolic activity indicator (e.g., resazurin).

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the solvent control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Fungal Inoculum D Dispense Inoculum to Plate A->D B Prepare Compound Stock (DMSO) C Serial Dilution of Compound B->C E Add Compound Dilutions C->E D->E F Incubate (Light Protected) E->F G Measure Fungal Growth F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for a typical antifungal bioassay.

Troubleshooting Flowchart

G Start Inconsistent Results Q1 High variability between replicates? Start->Q1 A1 Review pipetting technique. Check for edge effects. Ensure uniform cell seeding. Q1->A1 Yes Q2 Low or no activity? Q1->Q2 No A1->Q2 A2 Check for compound degradation (prepare fresh). Verify compound solubility. Confirm plate reader settings. Q2->A2 Yes End Consistent Results Q2->End No A2->End

Caption: Decision tree for troubleshooting inconsistent results.

Hypothetical Signaling Pathway

As the specific molecular targets of this compound are not well-defined, this diagram illustrates a hypothetical signaling pathway that could be inhibited by a reactive compound. Polyynes can potentially interact with nucleophilic residues (e.g., cysteine) in proteins, leading to covalent inhibition.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Fungal Growth) TF->Response Inhibitor This compound Inhibitor->Kinase2 Covalent Inhibition (Hypothesized)

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Technical Support Center: Optimizing HPLC Parameters for 1-Tridecene-3,5,7,9,11-pentayne Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of 1-Tridecene-3,5,7,9,11-pentayne and related polyyne compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for HPLC separation of this compound?

A good starting point for the separation of this compound, a hydrophobic and highly unsaturated compound, is reversed-phase HPLC (RP-HPLC). C18 or C8 columns are commonly used for separating nonpolar compounds.[1] A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.[2] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for complex mixtures or to elute highly retained compounds.[3]

Q2: What detection wavelength should I use for this compound?

Due to its extensive system of conjugated double and triple bonds, this compound is expected to absorb strongly in the UV-Vis region. As the extent of conjugation in polyynes increases, the wavelength of maximum absorbance (λmax) shifts to longer wavelengths.[4] For polyynes, the optimal detection wavelength can range from 200 nm to over 400 nm.[5][6] A photodiode array (PDA) or diode array detector (DAD) is highly recommended to monitor a wide range of wavelengths and identify the λmax for your specific compound and any impurities.

Q3: How can I prevent the degradation of this compound during analysis?

Polyyne compounds can be unstable. To minimize degradation, consider the following precautions:

  • Use fresh, high-purity solvents: Impurities in solvents can promote degradation.

  • Protect from light: Use amber vials or cover samples to prevent light-induced degradation.

  • Control temperature: While higher temperatures can improve peak shape, they can also accelerate degradation. Start with ambient or slightly elevated temperatures (e.g., 30-40°C).

  • Minimize analysis time: Use a faster flow rate or a shorter column where possible, without sacrificing resolution.

  • Work quickly: Prepare samples immediately before analysis.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for this compound are tailing or fronting. What could be the cause and how do I fix it?

A: Peak tailing or fronting can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Check for Column Overload: Injecting too much sample can lead to peak fronting.[7]

    • Solution: Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.

  • Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape. While this compound is not strongly ionizable, this can be a factor for related compounds or impurities.

    • Solution: Ensure the mobile phase pH is at least 2 pH units away from the pKa of any ionizable analytes.

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with polar functional groups on analytes, causing peak tailing.

    • Solution: Use a well-end-capped column. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes help, but be mindful of its effect on the column and detector.

  • Column Contamination or Voids: A contaminated guard or analytical column, or a void at the column inlet, can distort peak shape.[7]

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column (if the manufacturer's instructions permit). If neither of these work, the analytical column may need to be replaced.

Issue 2: Poor Resolution

Q: I am not getting good separation between my target compound and impurities. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjusting the ratio of your organic solvent (acetonitrile or methanol) to water will change the retention times of your compounds. Decreasing the organic solvent percentage will generally increase retention and may improve separation.

    • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.

    • Gradient Slope: For gradient elution, a shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.[8]

  • Change the Stationary Phase:

    • Column Chemistry: If optimizing the mobile phase is insufficient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl or a different C18 column with a different bonding density) can provide different selectivity.[9]

  • Adjust Physical Parameters:

    • Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution, but will also increase the analysis time.[8]

    • Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be cautious of analyte stability at higher temperatures.[8]

    • Column Length and Particle Size: Using a longer column or a column with smaller particles will increase the number of theoretical plates and thus improve efficiency and resolution.[9]

Experimental Protocols & Data

The following table summarizes recommended starting HPLC parameters for the separation of polyynes, including this compound. These should be considered as starting points for method development and optimization.

ParameterMethod 1: Gradient Elution (for complex mixtures)Method 2: Isocratic Elution (for simpler mixtures)
Stationary Phase C8 or C18, 5 µm particle sizeC18, 5 µm particle size
Column Dimensions 250 mm x 4.6 mm150 mm x 4.6 mm
Mobile Phase A Water (HPLC Grade)N/A
Mobile Phase B Acetonitrile (HPLC Grade)N/A
Mobile Phase N/AAcetonitrile/Water (80:20, v/v)[10]
Gradient Program 5% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration at 5% B for 5 minutes.N/A
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 40°C35°C
Injection Volume 5-20 µL5-20 µL
Detection DAD/PDA, 190-400 nmDAD/PDA, 220-400 nm
Detailed Methodologies

Method 1: Gradient Elution Protocol

  • System Preparation:

    • Prepare mobile phase A (Water) and mobile phase B (Acetonitrile). Degas both solvents.

    • Install a C8 or C18 column (250 mm x 4.6 mm, 5 µm) and equilibrate the system with the initial mobile phase composition (95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Inject 5-20 µL of the prepared sample.

    • Run the gradient program as specified in the table.

    • Monitor the chromatogram at multiple wavelengths using the DAD/PDA detector to identify the optimal wavelength for detection.

Method 2: Isocratic Elution Protocol

  • System Preparation:

    • Prepare the isocratic mobile phase by mixing acetonitrile and water in an 80:20 (v/v) ratio.[10] Degas the mobile phase.

    • Install a C18 column (150 mm x 4.6 mm, 5 µm) and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Follow the same sample preparation steps as in Method 1.

  • Chromatographic Run:

    • Inject 5-20 µL of the prepared sample.

    • Run the analysis isocratically for a sufficient time to allow for the elution of all components of interest.

    • Monitor the chromatogram using the DAD/PDA detector.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed issue Identify the Issue: - Poor Peak Shape - Poor Resolution - Unstable Baseline - Drifting Retention Times start->issue peak_shape Poor Peak Shape (Tailing/Fronting) issue->peak_shape Peak Shape resolution Poor Resolution issue->resolution Resolution other_issues Other Issues (Baseline/Retention) issue->other_issues Other check_overload Check for Column Overload - Dilute sample peak_shape->check_overload optimize_mobile_phase_res Optimize Mobile Phase - Adjust solvent ratio - Change solvent type - Modify gradient slope resolution->optimize_mobile_phase_res check_system System Check - Check for leaks - Degas mobile phase - Check detector lamp other_issues->check_system check_mobile_phase_ps Adjust Mobile Phase - Check pH (if applicable) - Additives check_overload->check_mobile_phase_ps check_column_ps Check Column Integrity - Replace guard column - Back-flush/replace analytical column check_mobile_phase_ps->check_column_ps peak_shape_solved Issue Resolved? check_column_ps->peak_shape_solved peak_shape_solved->peak_shape No, try another step end End: Optimized Method peak_shape_solved->end Yes change_stationary_phase Change Stationary Phase - Different column chemistry (e.g., Phenyl) - Different particle size/length optimize_mobile_phase_res->change_stationary_phase adjust_parameters Adjust Physical Parameters - Flow rate - Temperature change_stationary_phase->adjust_parameters resolution_solved Issue Resolved? adjust_parameters->resolution_solved resolution_solved->resolution No, try another step resolution_solved->end Yes check_equilibration Ensure Proper Equilibration check_system->check_equilibration other_issues_solved Issue Resolved? check_equilibration->other_issues_solved other_issues_solved->other_issues No, re-evaluate other_issues_solved->end Yes

Caption: A general workflow for troubleshooting common HPLC issues.

Factors_Affecting_Separation separation HPLC Separation of This compound stationary_phase Stationary Phase stationary_phase->separation column_chem Column Chemistry (C18, C8, Phenyl) stationary_phase->column_chem particle_size Particle Size (e.g., 5 µm) stationary_phase->particle_size column_dims Column Dimensions (Length, Diameter) stationary_phase->column_dims mobile_phase Mobile Phase mobile_phase->separation solvent_strength Solvent Strength (% Organic) mobile_phase->solvent_strength solvent_type Solvent Type (ACN vs. MeOH) mobile_phase->solvent_type gradient Gradient Profile mobile_phase->gradient instrument_params Instrument Parameters instrument_params->separation flow_rate Flow Rate instrument_params->flow_rate temperature Temperature instrument_params->temperature detection Detection Wavelength instrument_params->detection analyte_props Analyte Properties analyte_props->separation hydrophobicity Hydrophobicity analyte_props->hydrophobicity conjugation Conjugation (UV Absorbance) analyte_props->conjugation stability Stability analyte_props->stability

Caption: Key factors influencing the HPLC separation of polyynes.

References

Preventing oxidation of 1-Tridecene-3,5,7,9,11-pentayne in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the oxidation of 1-Tridecene-3,5,7,9,11-pentayne in formulations. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is rapidly changing color to yellow or brown. What is causing this?

A1: This discoloration is a primary indicator of degradation. This compound is a polyyne, a class of molecules with alternating single and triple carbon-carbon bonds.[1][2] These conjugated systems are highly susceptible to oxidation and cross-linking, especially when exposed to oxygen and light.[3][4] The color change results from the formation of oxidized, cross-linked, or polymeric species, which alters the electronic structure of the molecule. Polyyne solutions, especially at higher concentrations (e.g., ~10⁻² M), can be unstable and form precipitates within hours.[3]

Q2: I am observing a significant loss of potency and inconsistent results in my assays. How is this related to stability?

A2: Loss of potency and experimental variability are common consequences of compound degradation. The highly reactive nature of the polyyne backbone means that even minor oxidation can lead to the formation of various degradation products, reducing the concentration of the active parent compound.[3][4] This instability is exacerbated by factors like exposure to atmospheric oxygen, light, elevated temperatures, and the presence of catalytic metal ions.[5][6] To ensure reproducible results, it is critical to implement stabilization strategies.

Q3: What are the immediate, fundamental steps I should take to prevent oxidation in my formulation?

A3: To minimize oxidative degradation, you must rigorously control the formulation's environment. The three most critical and immediate steps are:

  • Deoxygenation: The primary driver of oxidation is atmospheric oxygen. Always use deoxygenated solvents. Before sealing the container, purge the headspace with an inert gas like high-purity nitrogen or argon to displace any residual oxygen.[6]

  • Light Protection: Photodegradation can initiate and accelerate oxidation.[6] Store all stock solutions and formulations in amber glass vials or containers completely wrapped in aluminum foil to protect them from UV and visible light.[6][7]

  • Temperature Control: Chemical reaction rates, including degradation, decrease at lower temperatures.[7] Store stock solutions and formulations at low temperatures, such as -20°C or -80°C, for long-term stability. For daily use, prepare working solutions on ice.[7]

Q4: Which types of antioxidants are effective for stabilizing highly unsaturated compounds like polyynes?

A4: A multi-pronged approach using a combination of antioxidants is often the most effective strategy.[8] The main classes are:

  • Free-Radical Scavengers (Primary Antioxidants): These are the most critical class. They donate a hydrogen atom to reactive radical species, terminating the oxidative chain reaction. Phenolic compounds are excellent examples.[5]

  • Peroxide Decomposers (Secondary Antioxidants): These agents convert hydroperoxides—products of initial oxidation—into stable, non-radical products, preventing them from breaking down into more reactive radicals. Thioesters and phosphites fall into this category.[8]

  • Metal Chelating Agents: Transition metal ions (e.g., copper, iron) can catalyze the formation of initiating radicals.[5] Chelating agents bind these ions, rendering them inactive. Note that copper should be strictly avoided in any equipment, as it can catalyze acetylene (B1199291) decomposition.[9]

Q5: How can I quantitatively monitor the stability of this compound in my formulation?

A5: Quantitative monitoring is essential for assessing the effectiveness of your stabilization strategy. The two most common methods are:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with UV-Vis detection is the gold standard. It allows you to separate the parent compound from its degradation products and quantify its concentration over time. A decrease in the parent peak area and the appearance of new peaks are clear indicators of degradation.[6][10]

  • UV-Vis Spectroscopy: Polyyne compounds have distinct and intense electronic absorption spectra.[10] You can monitor the degradation by observing the decrease in absorbance at the characteristic λmax of this compound. This method is faster than HPLC for rapid screening but provides less detail about the degradation products.[11]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solutions & Actions
Solution Discoloration (Yellowing/Browning) Oxidative degradation, cross-linking, and polymerization.[3]Immediately protect the solution from light using amber vials.[6] Purge the vial headspace with nitrogen or argon.[6] Prepare fresh solutions using deoxygenated solvents. Add a primary antioxidant (e.g., BHT, α-tocopherol).
Precipitate Formation Formation of insoluble, high molecular weight polymers or degradation products.[3]Verify that the compound concentration is below its solubility limit. Filter the solution through a 0.22 µm filter before use.[6] Consider decreasing the concentration, as polyyne instability can be higher at greater concentrations.[3]
Loss of Bioactivity / Inconsistent Assay Results Degradation of the active compound, leading to lower effective concentration.Prepare fresh working solutions from a frozen stock for each experiment.[12] Implement a robust stabilization strategy using antioxidants and environmental controls (light, O₂, temperature). Validate the concentration of the solution before each experiment using a stability-indicating HPLC method.[6]
Appearance of New Peaks in HPLC Chromatogram Formation of one or more degradation products.Conduct a forced degradation study to identify and characterize potential degradation products.[6] Optimize the HPLC method to ensure baseline separation of the parent peak from all degradation products.

Antioxidant Selection and Data

The selection of an appropriate antioxidant system is critical for preventing oxidative degradation.[13] Below is a summary of common antioxidants suitable for formulations with unsaturated compounds.

Antioxidant Class Mechanism of Action Typical Concentration Range (%) Notes
Butylated Hydroxytoluene (BHT) Primary (Radical Scavenger)Donates a hydrogen atom to peroxyl radicals, terminating the chain reaction.[14]0.01 - 0.1Highly effective, non-staining antioxidant.[8]
α-Tocopherol (Vitamin E) Primary (Radical Scavenger)A powerful biological antioxidant that protects against lipid peroxidation by donating a labile hydrogen.[5]0.01 - 0.5Can be regenerated by Vitamin C, suggesting potential for synergistic use.[5]
Ascorbic Acid (Vitamin C) Primary (Radical Scavenger) / SynergistActs as an antioxidant in aqueous environments and can regenerate α-tocopherol from its radical form.[5]0.01 - 0.1More suitable for aqueous or emulsion-based systems.
Sesamol Primary (Radical Scavenger)A phenolic compound that effectively delays oxidation.[15]0.05 - 0.25Has been shown to work well in combination with other antioxidants.[15]
Tris(nonylphenyl) phosphite (B83602) (TNPP) Secondary (Peroxide Decomposer)Decomposes hydroperoxides into non-reactive products, preventing chain propagation.[8]0.1 - 1.0Often used in synergy with primary antioxidants for enhanced stability.[8]
Ethylenediaminetetraacetic acid (EDTA) Chelating AgentSequesters redox-active metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation.[5]0.005 - 0.1Recommended when metal ion contamination is a possibility.

Experimental Protocols

Protocol 1: Rapid Screening of Antioxidant Efficacy by UV-Vis Spectroscopy

This protocol allows for the rapid comparison of the effectiveness of different antioxidants in preventing the degradation of this compound.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable deoxygenated solvent (e.g., hexane, ethyl acetate) at a concentration that gives an absorbance of ~1.0 at its primary λmax.

    • Prepare stock solutions of each antioxidant to be tested (e.g., BHT, α-tocopherol) in the same solvent.

  • Sample Setup:

    • In a series of amber quartz cuvettes, prepare the following:

      • Control: Diluted stock solution of the polyyne.

      • Test Samples: Diluted stock solution of the polyyne mixed with a specific concentration of an antioxidant.

  • Measurement:

    • Immediately after preparation (T=0), measure the full UV-Vis spectrum (e.g., 200-600 nm) for each sample.

    • Store the cuvettes under conditions that promote oxidation (e.g., room temperature, exposed to air, or under a specific light source for photostability testing).

    • Measure the UV-Vis spectrum at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • For each sample, plot the absorbance at the polyyne's λmax as a function of time.

    • A slower rate of absorbance decay indicates better stabilization by the antioxidant. Compare the decay rates to determine the most effective antioxidant.

Protocol 2: Quantitative Stability Analysis by HPLC-UV

This protocol provides a quantitative measure of the degradation of this compound over time.

  • Method Development:

    • Develop a stability-indicating HPLC method using a C18 reversed-phase column.

    • The mobile phase will likely be a gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, potentially with a modifier like 0.1% formic acid.[16]

    • The method must be able to separate the sharp peak of the parent compound from any potential degradation products (which may appear as broader, earlier-eluting peaks).

  • Sample Preparation and Incubation:

    • Prepare formulations of this compound with and without the selected antioxidant(s).

    • Divide each formulation into multiple amber HPLC vials and store them under the desired test conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), remove a vial for analysis.

    • Inject the sample into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

    • Plot the percentage remaining versus time. This degradation profile provides a quantitative assessment of the formulation's stability.

Visualizations

TroubleshootingWorkflow start Start: Formulation Prepared observe Observe Instability (e.g., Color Change, Inconsistent Results) start->observe cause Identify Potential Cause observe->cause Is instability observed? solution Implement Corrective Action cause->solution Based on symptoms reassess Re-assess Stability (HPLC / UV-Vis) solution->reassess stable Formulation Stable: Proceed with Experiments reassess->stable Yes unstable Instability Persists reassess->unstable No unstable->cause Re-evaluate cause & try new solution

Caption: A logical workflow for troubleshooting formulation instability.

OxidationMechanism cluster_0 Oxidative Degradation Pathway cluster_1 Antioxidant Intervention Initiation Initiation (Light, Metal, Heat) Radical Polyyne Radical (R•) Initiation->Radical H abstraction Chelator Chelating Agent (e.g., EDTA) Initiation->Chelator Prevention: Metal Deactivation Polyyne Polyyne (R-H) Polyyne->Radical Peroxyl Peroxyl Radical (ROO•) Radical->Peroxyl Propagation Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxyl->Hydroperoxide Primary_AO Primary Antioxidant (AH) (e.g., BHT, Tocopherol) Peroxyl->Primary_AO Termination: Radical Scavenging Hydroperoxide->Radical generates more radicals Degradation Degradation Products (Chain Scission, Cross-linking) Hydroperoxide->Degradation Secondary_AO Secondary Antioxidant (e.g., Phosphite) Hydroperoxide->Secondary_AO Prevention: Decomposition to Stable Products

References

Reducing cytotoxicity of 1-Tridecene-3,5,7,9,11-pentayne to non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reduction of cytotoxicity of 1-Tridecene-3,5,7,9,11-pentayne (TDP) to non-target organisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TDP) and what are its known biological activities?

This compound is a naturally occurring polyyne found in various plants.[1][2] It is a hydrocarbon compound characterized by a chain of alternating single and triple carbon-carbon bonds, with a terminal double bond.[3][4] TDP has been reported to exhibit ovicidal, nematicidal, and antifungal properties.[1][2]

Q2: What is the primary challenge when using TDP in biological systems?

A significant challenge with TDP and other polyynes is their potential cytotoxicity to non-target cells and organisms. Polyyne compounds can be highly reactive and unstable, which can lead to off-target effects.[5] The primary goal is to develop strategies that maximize its therapeutic or pesticidal effects while minimizing harm to non-target systems.

Q3: What are the general mechanisms of polyyne-induced cytotoxicity?

Studies on similar polyyne compounds isolated from plants like Echinacea pallida suggest that their cytotoxic effects can be mediated through the induction of apoptosis.[4][6] Key indicators of this apoptotic pathway include the activation of caspases (such as caspase 3/7) and the fragmentation of cytosolic DNA.[6]

Q4: What are the recommended strategies to reduce the non-specific cytotoxicity of TDP?

The most promising approach to reduce the cytotoxicity of TDP to non-target organisms is the use of drug delivery and encapsulation technologies. These methods aim to:

  • Improve Biocompatibility: By enclosing TDP within a biocompatible carrier, its direct interaction with non-target cells can be limited.

  • Enable Targeted Delivery: Carrier systems can be designed to specifically target affected cells or tissues, thereby lowering the systemic concentration of the compound and reducing off-target toxicity.[7][8]

Recommended carrier systems include:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[7]

  • Polymeric Nanoparticles (NPs): These are solid colloidal particles made from biodegradable polymers that can encapsulate or adsorb the drug.[8]

  • Pillararene-Based Assemblies: These are macrocyclic compounds that can form host-guest complexes with drug molecules, improving their solubility and biocompatibility.[6][9]

  • Polyethylene Glycol (PEG) Conjugation: Attaching PEG chains to the compound can increase its solubility and circulation time while reducing immunogenicity and non-specific uptake.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High cytotoxicity observed in non-target control cell lines. 1. High concentration of free TDP. 2. Instability of the compound leading to reactive byproducts. 3. Issues with the solvent used for dissolution.1. Lower the concentration of TDP. 2. Encapsulate TDP in a biocompatible carrier (e.g., liposomes, polymeric nanoparticles). 3. Perform a solvent toxicity control experiment.
Precipitation of TDP in aqueous media. Low aqueous solubility of the hydrocarbon structure.1. Use a co-solvent system (ensure the solvent is non-toxic to cells at the final concentration). 2. Formulate TDP into a more soluble form using carrier systems like liposomes or pillararenes.
Inconsistent results in cytotoxicity assays. 1. Degradation of TDP stock solution. 2. Variability in cell seeding density. 3. Incomplete solubilization of formazan (B1609692) crystals in MTT assay.1. Prepare fresh stock solutions of TDP for each experiment and protect from light and air. 2. Ensure a uniform single-cell suspension before seeding. 3. After adding the solubilization buffer in the MTT assay, ensure complete dissolution of the purple crystals by gentle shaking or pipetting.
Difficulty in formulating TDP into nanoparticles. 1. Poor affinity between TDP and the polymer. 2. Inefficient encapsulation method.1. Screen different types of polymers (e.g., PLA, PLGA, PCL) to find a compatible one. 2. Optimize the formulation parameters (e.g., solvent, polymer concentration, TDP concentration, stirring speed).

Data Presentation

Table 1: Cytotoxicity of Polyynes from Echinacea pallida (72h exposure)

Compound Cell Line IC₅₀ (µM)
Compound 5 (polyene) MIA PaCa-2 (Pancreatic Cancer)10.3 ± 1.1
COLO320 (Colon Cancer)4.9 ± 0.5
HEK-293 (Non-tumor)> 50
Compound 2 (polyene) MIA PaCa-2 (Pancreatic Cancer)26.5 ± 2.1
COLO320 (Colon Cancer)12.5 ± 1.3
HEK-293 (Non-tumor)> 50
Compound 1 (polyacetylene) MIA PaCa-2 (Pancreatic Cancer)42.1 ± 3.5
COLO320 (Colon Cancer)22.8 ± 2.1
HEK-293 (Non-tumor)> 50
Data adapted from a study on compounds from Echinacea pallida.[6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol is a standard method for evaluating cell viability and the cytotoxic potential of a compound.[7][8]

Materials:

  • 96-well flat-bottom sterile microplates

  • Target and non-target cell lines

  • Complete cell culture medium

  • This compound (TDP) stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of TDP in culture medium. Remove the old medium from the wells and add 100 µL of the diluted TDP solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix gently with a pipette or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the log of the TDP concentration to determine the IC₅₀ value.

Protocol 2: General Procedure for Encapsulation of TDP in Polymeric Nanoparticles

This protocol describes a general solvent evaporation method for formulating a hydrophobic compound like TDP into polymeric nanoparticles.

Materials:

  • This compound (TDP)

  • Biodegradable polymer (e.g., PLGA, PLA)

  • Organic solvent (e.g., dichloromethane, acetone)

  • Aqueous solution with a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80)

  • Magnetic stirrer or sonicator

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of TDP and the chosen polymer in the organic solvent.

  • Emulsification: Add the organic phase dropwise to the aqueous surfactant solution while stirring or sonicating at high speed. This will form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring for several hours under a fume hood or use a rotary evaporator to remove the organic solvent. As the solvent evaporates, the polymer will precipitate, encapsulating the TDP to form solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation or ultracentrifugation.

  • Washing: Wash the collected nanoparticles with deionized water to remove excess surfactant and non-encapsulated TDP.

  • Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and later use.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Cytotoxicity_Reduction_Workflow cluster_problem Problem cluster_strategy Strategy cluster_carriers Carrier Systems cluster_outcome Desired Outcome TDP TDP exhibits high cytotoxicity Encapsulation Encapsulation in Biocompatible Carrier TDP->Encapsulation Apply Liposomes Liposomes Encapsulation->Liposomes PolymerNP Polymeric NPs Encapsulation->PolymerNP OtherCarriers Other Carriers Encapsulation->OtherCarriers ReducedToxicity Reduced Non-Target Cytotoxicity Liposomes->ReducedToxicity TargetedDelivery Targeted Delivery Liposomes->TargetedDelivery PolymerNP->ReducedToxicity PolymerNP->TargetedDelivery OtherCarriers->ReducedToxicity OtherCarriers->TargetedDelivery Apoptosis_Signaling_Pathway Polyyne Polyyne Compound (e.g., TDP) Cell Non-Target Cell Polyyne->Cell Unwanted interaction Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 DNA_Frag DNA Fragmentation Caspase37->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

References

Technical Support Center: Scaling Up 1-Tridecene-3,5,7,9,11-pentayne Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up production of 1-Tridecene-3,5,7,9,11-pentayne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on troubleshooting your synthesis, purification, and handling processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a highly unsaturated organic compound with the chemical formula C13H6.[1][2][3] It is classified as an enyne, containing one double bond and five triple bonds in conjugation.[4][5] This molecule is a natural product found in various plants and is known for its potential biological activities, including ovicidal, nematicidal, and antifungal properties.[1][5]

Q2: What are the primary challenges in scaling up the production of this compound?

The primary challenges stem from the inherent instability of long polyyne chains.[6] Key difficulties include:

  • Thermal Sensitivity: Polyynes are often thermally sensitive and can decompose or polymerize at elevated temperatures.[7]

  • Sensitivity to Air and Light: Exposure to oxygen and light can lead to degradation and unwanted side reactions.

  • High Reactivity: The high density of π-electrons in the conjugated system makes the molecule susceptible to polymerization and other reactions.[8]

  • Purification Difficulties: Separating the target molecule from closely related byproducts and oligomers can be challenging.[9]

  • Safety Hazards: The high reactivity of polyynes can pose safety risks, including the potential for explosive decomposition under certain conditions.[6][10]

Q3: What are the recommended storage conditions for this compound?

To ensure the stability of the compound, it is recommended to:

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Protect from light by using an amber vial or by wrapping the container in foil.

  • Store at low temperatures, preferably in a freezer rated for flammable materials.[11]

  • For long-term storage, consider dissolving the compound in a deoxygenated organic solvent.

Troubleshooting Guides

Low Yield in Synthesis

If you are experiencing low yields during the synthesis of this compound, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Incomplete Reaction - Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).- Gradually increase the reaction time, but be mindful of potential decomposition.
Degradation of Starting Materials or Product - Ensure all solvents and reagents are anhydrous and deoxygenated.- Perform the reaction under a strict inert atmosphere.- Optimize the reaction temperature to find a balance between reaction rate and stability.
Side Reactions (e.g., Polymerization) - Use bulky protecting groups on the terminal alkyne to prevent unwanted coupling reactions.[6][8]- Consider using a continuous flow reactor to minimize residence time at high temperatures.
Inefficient Coupling Reaction - The synthesis of polyynes with an odd number of triple bonds can be challenging.[9][12]- Explore different coupling strategies such as Cadiot-Chodkiewicz or modified Glaser couplings.[6][9]
Purification Challenges

Purifying polyynes can be complex due to their instability and the presence of similar byproducts.

Issue Potential Cause Recommended Solution
Product Decomposition on Silica (B1680970) Gel The acidic nature of silica gel can degrade the polyyne.- Use neutral or deactivated silica gel.- Consider alternative purification methods like reversed-phase HPLC or size-exclusion chromatography.
Co-elution with Impurities Byproducts may have similar polarity to the desired product.- Optimize the mobile phase for HPLC to improve separation.[7]- Consider derivatization of the product or impurities to alter their chromatographic behavior.
Formation of Brown/Black Insoluble Material Polymerization of the polyyne during purification.- Keep the purification setup cool and protected from light.- Work quickly and minimize the time the compound is exposed to air.
Product Instability and Decomposition

If you observe your purified this compound decomposing over time, the following table provides guidance.

Observation Potential Cause Recommended Solution
Color Change (e.g., to yellow or brown) Onset of decomposition or polymerization.- Re-purify a small sample to check for impurities.- Ensure storage conditions are optimal (see FAQ Q3).
Formation of a Brown Oil or Solid Significant polymerization.[13]- If freeze-drying, ensure all water is removed as this can promote polymerization.[13]- Consider adding a stabilizer, though this may need to be removed before use.[11]

Experimental Protocols

While a specific, detailed protocol for the large-scale synthesis of this compound is not publicly available due to its specialized nature, a general synthetic approach can be inferred from established methods for polyyne synthesis. The following outlines a generalized workflow.

General Synthetic Workflow for a Polyyne

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage start Protected Alkyne Precursors coupling Iterative Coupling Reactions (e.g., Cadiot-Chodkiewicz) start->coupling [Catalyst, Base] deprotection Deprotection coupling->deprotection final_coupling Final Coupling Step deprotection->final_coupling crude Crude this compound final_coupling->crude pre_purification Pre-purification (Filtration/Extraction) crude->pre_purification hplc Reversed-Phase HPLC pre_purification->hplc fractions Collect Fractions hplc->fractions solvent_removal Solvent Removal (under vacuum, low temp) fractions->solvent_removal pure Pure Product solvent_removal->pure analysis Characterization (NMR, UV-Vis, MS) pure->analysis storage Store under Inert Atmosphere (Low Temp, Dark) analysis->storage

Caption: Generalized workflow for the synthesis, purification, and storage of this compound.

Safety Information

Working with polyynes requires strict adherence to safety protocols due to their potential for rapid, exothermic decomposition.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) whenever possible to prevent oxidation.

  • Avoid Heat, Sparks, and Flames: Polyynes can be flammable and may decompose violently when heated.[14]

  • Small-Scale Handling: When working with a new batch or under new conditions, always start with small quantities.

  • Emergency Preparedness: Have appropriate fire extinguishing media (e.g., dry sand, CO2 extinguisher) readily available. Ensure an emergency eyewash and safety shower are accessible.[14]

Troubleshooting Decision Tree for Unexpected Observations

start Unexpected Observation (e.g., color change, precipitation) is_synthesis During Synthesis? start->is_synthesis is_purification During Purification? is_synthesis->is_purification No check_reagents Check Reagent Purity & Inert Atmosphere is_synthesis->check_reagents Yes is_storage During Storage? is_purification->is_storage No check_column Check Stationary Phase (use neutral) is_purification->check_column Yes check_storage Verify Storage Conditions (Temp, Atmosphere, Light) is_storage->check_storage Yes optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions repurify Re-purify and Re-characterize optimize_conditions->repurify minimize_exposure Minimize Exposure to Air and Light check_column->minimize_exposure minimize_exposure->repurify check_storage->repurify

Caption: Decision tree for troubleshooting unexpected observations during the handling of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Potential of 1-Tridecene-3,5,7,9,11-pentayne and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifungal activity of the natural polyacetylene 1-Tridecene-3,5,7,9,11-pentayne with commonly used commercial fungicides. Due to the limited availability of direct experimental data for this compound, this comparison incorporates data from structurally related polyacetylenes found in the same plant family, Asteraceae, to provide a representative assessment of its potential antifungal efficacy.

Executive Summary

Data Presentation: Antifungal Activity Comparison

The following tables summarize the available antifungal activity data for a representative polyacetylene from Carthamus tinctorius (Safflower) and several classes of commercial fungicides against common fungal pathogens.

Table 1: Antifungal Activity of a Representative Polyacetylene

Compound (Source)Fungal SpeciesActivity MetricValue (µg/mL)
3,11-tridecadiene-5,7,9-triyne-1,2-diol (Safynol) from Phytophthora-infected Carthamus tinctoriusPhytophthora drechsleriED₅₀12

Note: ED₅₀ (Median Effective Dose) is the concentration that inhibits 50% of mycelial growth.

Table 2: Antifungal Activity of Commercial Fungicides against Aspergillus Species

Fungicide ClassFungicideAspergillus fumigatus MIC₅₀ (µg/mL)Aspergillus flavus MIC₅₀ (µg/mL)Aspergillus niger MIC₅₀ (µg/mL)
Azoles Voriconazole0.51.01.0
Itraconazole0.50.51.0
Posaconazole0.1250.250.5
Polyenes Amphotericin B1.01.01.0
Echinocandins Caspofungin0.250.50.125

Note: MIC₅₀ (Minimum Inhibitory Concentration) is the concentration required to inhibit the growth of 50% of the tested isolates.

Table 3: Antifungal Activity of Commercial Fungicides against Candida Species

Fungicide ClassFungicideCandida albicans MIC₅₀ (µg/mL)Candida glabrata MIC₅₀ (µg/mL)Candida parapsilosis MIC₅₀ (µg/mL)
Azoles Fluconazole0.25 - 0.58.0 - 16.01.0 - 2.0
Voriconazole≤0.015 - 0.060.12 - 0.5≤0.015 - 0.03
Polyenes Amphotericin B0.25 - 0.50.25 - 0.50.25 - 0.5
Echinocandins Caspofungin0.03 - 0.060.03 - 0.060.125 - 0.25

Experimental Protocols

The following is a representative experimental protocol for determining the antifungal activity of natural compounds like polyacetylenes, based on the widely accepted broth microdilution method.

Protocol: Broth Microdilution Antifungal Susceptibility Assay

  • Preparation of Fungal Inoculum:

    • Fungal cultures are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at an appropriate temperature (e.g., 28-35°C) until sufficient growth or sporulation is observed.

    • For filamentous fungi, spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface. The resulting suspension is then filtered to remove hyphal fragments.

    • For yeasts, colonies are suspended in sterile saline.

    • The concentration of the fungal suspension is adjusted spectrophotometrically to a standard concentration (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL). This stock is then further diluted in the test medium to the final inoculum size (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Preparation of Test Compounds:

    • A stock solution of this compound (or other test compounds) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS). The final concentration range should be sufficient to determine the MIC.

    • Commercial fungicides are prepared in a similar manner to serve as positive controls.

    • A solvent control (broth with the same concentration of DMSO used for the test compounds) and a growth control (broth with fungal inoculum only) are included.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the test compound that causes a significant inhibition of visible growth compared to the growth control. For yeasts, this is often a ≥50% reduction in turbidity, while for filamentous fungi, it is typically the complete absence of visible growth.

    • Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.

Mandatory Visualizations

Potential Mechanism of Action of Polyacetylenes

Polyacetylenes are believed to exert their antifungal effects through multiple mechanisms, primarily targeting the fungal cell membrane and its essential components.

Polyacetylene_Antifungal_Mechanism cluster_Polyacetylene Polyacetylene Action cluster_Fungal_Cell Fungal Cell This compound This compound Cell_Membrane Fungal Cell Membrane This compound->Cell_Membrane Direct Interaction Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway This compound->Ergosterol_Biosynthesis Inhibition Membrane_Fluidity Altered Membrane Fluidity & Permeability Cell_Membrane->Membrane_Fluidity Membrane_Proteins Damaged Membrane Proteins Cell_Membrane->Membrane_Proteins Ergosterol_Biosynthesis->Cell_Membrane Reduced Ergosterol Incorporation Cell_Lysis Cell Lysis Membrane_Fluidity->Cell_Lysis Membrane_Proteins->Cell_Lysis Antifungal_Susceptibility_Workflow cluster_Preparation Preparation cluster_Assay Assay Fungal_Culture Fungal Culture Growth Inoculum_Prep Inoculum Preparation & Standardization Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Compound_Prep Serial Dilution of Test Compounds Compound_Prep->Inoculation Incubation Incubation (24-72h) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Antifungal_Drug_Targets cluster_Targets Primary Cellular Targets Antifungal_Drugs Antifungal_Drugs Cell_Membrane Cell Membrane (Ergosterol) Antifungal_Drugs->Cell_Membrane Polyenes, Azoles Cell_Wall Cell Wall (β-glucan synthesis) Antifungal_Drugs->Cell_Wall Echinocandins Nucleic_Acid Nucleic Acid Synthesis Antifungal_Drugs->Nucleic_Acid Flucytosine

References

A Comparative Analysis of 1-Tridecene-3,5,7,9,11-pentayne and Other Polyacetylenes as Nematicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for effective and environmentally benign nematicides has led to a growing interest in naturally occurring compounds. Among these, polyacetylenes, a class of highly unsaturated organic compounds, have demonstrated significant potential. This guide provides a comparative analysis of the nematicidal activity of 1-Tridecene-3,5,7,9,11-pentayne and other prominent polyacetylenes, supported by experimental data.

Nematicidal Efficacy: A Quantitative Comparison

The nematicidal activity of various polyacetylenes has been evaluated against several plant-parasitic nematodes, with Meloidogyne incognita (root-knot nematode) being a common model organism. The following table summarizes the available quantitative data, primarily focusing on the half-maximal lethal concentration (LC50), a standard measure of a compound's toxicity.

Polyacetylene CompoundTarget NematodeLC50 Value (mg/L)Source Plant(s)Reference(s)
This compound General Nematicidal ActivityHighly Toxic (Specific LC50 not reported)Carthamus tinctorius (Safflower), Arctium lappa[1]
Polyacetylene 1 (from Artemisia halodendron)Meloidogyne incognita0.21Artemisia halodendron[2]
Polyacetylene 2 (from Artemisia halodendron)Meloidogyne incognita9.46Artemisia halodendron[2]
3-trans,11-trans-trideca-1,3,11-triene-5,7,9-triyneAphelenchoides besseyi~1.0 (95% mortality at 1 ppm)Carthamus tinctorius
Thiarubrine CMeloidogyne incognita12.4Rudbeckia hirta
Thiarubrine CPratylenchus penetrans23.5Rudbeckia hirta

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature for assessing the nematicidal activity of polyacetylenes.

In Vitro Nematicidal Bioassay

This protocol outlines a standard method for determining the direct toxicity of polyacetylene compounds to nematodes.

1. Nematode Culture and Extraction:

  • Second-stage juveniles (J2s) of Meloidogyne incognita are hatched from egg masses collected from infected tomato plant roots.

  • The egg masses are sterilized and placed in a Baermann funnel apparatus to collect freshly hatched J2s in sterile water.

2. Preparation of Test Solutions:

  • The polyacetylene compound is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) to create a stock solution.

  • A series of dilutions are prepared from the stock solution using sterile distilled water to achieve the desired test concentrations. The final solvent concentration is kept constant and low (typically <1%) across all treatments and controls.

3. Bioassay Procedure:

  • The assay is typically conducted in 96-well microtiter plates.

  • A suspension of a known number of J2s (e.g., 50-100) in a small volume of sterile water is added to each well.

  • An equal volume of the test solution is added to the wells.

  • Control wells contain the nematode suspension with either sterile water or the solvent at the same concentration used in the test solutions.

  • The plates are incubated at a constant temperature (e.g., 25-28°C) for a specified period (e.g., 24, 48, and 72 hours).

4. Data Collection and Analysis:

  • After the incubation period, nematode mortality is assessed under an inverted microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • The percentage of mortality is calculated for each concentration.

  • The LC50 value is determined using probit analysis or other suitable statistical methods.

Mechanism of Action: Insights into Nematode Signaling Pathways

The precise mechanisms by which polyacetylenes exert their nematicidal effects are still under investigation. However, current research suggests that they may act on multiple cellular targets, leading to nematode paralysis and death.

Induction of Apoptosis

Several studies suggest that polyacetylenes can induce programmed cell death, or apoptosis, in nematodes. The proposed mechanism often involves the disruption of mitochondrial function.

apoptosis_pathway cluster_polyacetylene Polyacetylene cluster_nematode_cell Nematode Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Outcome Poly This compound & other Polyacetylenes Mito Mitochondrial Membrane Potential Disruption Poly->Mito ATP Decreased ATP Synthesis Mito->ATP ROS Increased ROS Production Mito->ROS Caspase Caspase Activation (e.g., CED-3) ROS->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Proposed apoptotic pathway induced by polyacetylenes in nematodes.

Polyacetylenes are hypothesized to disrupt the mitochondrial membrane potential, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This oxidative stress can then trigger the activation of caspases, a family of proteases that play a central role in executing apoptosis, ultimately leading to DNA fragmentation and cell death.

General Experimental Workflow for Nematicidal Bioassays

The following diagram illustrates a typical workflow for evaluating the nematicidal properties of polyacetylene compounds.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Nematode Culture (e.g., Meloidogyne incognita) B Extraction of Second-Stage Juveniles (J2s) A->B D In Vitro Bioassay Setup (96-well plates) B->D C Preparation of Polyacetylene Test Solutions C->D E Incubation (Controlled Temperature & Time) D->E F Microscopic Observation & Mortality Count E->F G Data Analysis (LC50 Calculation) F->G

Caption: General workflow for in vitro nematicidal bioassays.

Conclusion

Polyacetylenes, including this compound, represent a promising class of natural nematicides. While direct comparative data for this compound is still emerging, the high toxicity reported in the literature, coupled with the potent activity of other C13 polyacetylenes, underscores its potential. Further research is warranted to elucidate the specific LC50 values of this compound against key plant-parasitic nematodes and to further unravel the intricate signaling pathways involved in its mode of action. Such studies will be instrumental in developing novel and sustainable strategies for nematode management.

References

Validating the In Vivo Efficacy of 1-Tridecene-3,5,7,9,11-pentayne for Crop Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene found in various plant species, notably within the Asteraceae family.[1][2] This compound has garnered scientific interest due to its documented in vitro antifungal, nematicidal, and ovicidal properties.[1][3] These characteristics suggest its potential as a botanical pesticide for crop protection, offering a potentially more sustainable and environmentally benign alternative to synthetic pesticides.[4]

However, a critical gap exists in the current body of scientific literature regarding the in vivo efficacy of this compound for crop protection. To date, no comprehensive field or greenhouse studies have been published that quantify its performance against specific crop pathogens or pests in a live-plant setting. This guide aims to provide a framework for evaluating the potential of this compound by presenting a comparative analysis of existing crop protection alternatives, detailing standardized experimental protocols for in vivo efficacy validation, and visualizing key experimental and biological pathways.

Comparative Performance of Alternative Crop Protection Agents

In the absence of direct in vivo data for this compound, this section provides a summary of the efficacy of commonly used natural and synthetic alternatives for fungal and nematode control in crops. This information is intended to serve as a benchmark for future studies on this compound.

Table 1: Comparison of Fungicidal Agents for Crop Protection

Active Ingredient/ProductTypeTarget Pathogen (Example)Crop (Example)Efficacy (% Disease Reduction)Reference(s)
AzoxystrobinSyntheticPuccinia sorghi (Maize Rust)Maize88.86%[5]
PropiconazoleSyntheticPuccinia sorghi (Maize Rust)Maize85.86%[5]
MancozebSyntheticAlternaria tenuissima (Alternaria Blight)Pigeonpea75.26% (in vitro)[6]
Neem Oil (Azadirachtin)NaturalPowdery MildewVariousVariable[7]
Copper-based fungicidesNaturalDowny MildewGrapevineVariable[8]

Table 2: Comparison of Nematicidal Agents for Crop Protection

Active Ingredient/ProductTypeTarget Nematode (Example)Crop (Example)Efficacy (% Population Reduction)Reference(s)
AbamectinSyntheticMeloidogyne incognita (Root-knot nematode)VariousLC50: 9.98 mg/L[8]
OxamylSyntheticVarious plant-parasitic nematodesVariousVariable[9]
Artemisia halodendron extract (polyacetylenes)NaturalMeloidogyne incognitaVariousLC50: 0.21–9.46 mg/L[8]
Tagetes erecta (Marigold) extractNaturalVarious plant-parasitic nematodesVariousVariable[10]
Paecilomyces sp. metabolitesNatural (Microbial)Root-knot nematodesVariousNematicidal activity reported[11]

Experimental Protocols for In Vivo Efficacy Validation

To ascertain the practical utility of this compound in an agricultural context, rigorous in vivo testing is imperative. The following protocols are generalized frameworks based on established guidelines for evaluating the efficacy of novel fungicides and nematicides.[6][12][13][14]

Protocol 1: In Vivo Antifungal Efficacy Trial

1. Objective: To evaluate the efficacy of this compound in controlling a target fungal pathogen on a susceptible crop variety under greenhouse or field conditions.

2. Materials:

  • Healthy, susceptible host plants of uniform age and size.
  • Pure culture of the target fungal pathogen (e.g., Botrytis cinerea, Alternaria solani).
  • This compound formulated for application (e.g., emulsifiable concentrate, wettable powder).
  • A standard commercial fungicide (positive control).
  • A negative control (e.g., water or formulation blank).
  • Randomized complete block design (RCBD) experimental setup with a minimum of four replicates.[6]

3. Methodology:

  • Plant Propagation and Acclimatization: Grow host plants under controlled conditions to the desired growth stage.
  • Inoculum Preparation: Prepare a standardized spore suspension or mycelial slurry of the target pathogen.
  • Treatment Application: Apply the formulated this compound, positive control, and negative control to the plants at specified rates and timings (preventative or curative).
  • Inoculation: Artificially inoculate the plants with the pathogen either before (for preventative trials) or after (for curative trials) treatment application.
  • Incubation: Maintain the plants under environmental conditions conducive to disease development (e.g., specific temperature, humidity, and leaf wetness duration).
  • Disease Assessment: At regular intervals, assess disease incidence (% of infected plants) and disease severity (% of tissue affected) using a standardized rating scale.
  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, LSD test) to determine significant differences between treatments.[15]

Protocol 2: In Vivo Nematicidal Efficacy Trial

1. Objective: To determine the efficacy of this compound in reducing the population of a target plant-parasitic nematode and subsequent crop damage.

2. Materials:

  • Crop variety susceptible to the target nematode (e.g., root-knot nematode, cyst nematode).
  • Nematode-infested soil or a laboratory-reared nematode inoculum.
  • This compound formulated for soil application (e.g., granular, drench).
  • A standard commercial nematicide (positive control).
  • An untreated control.
  • Pots or microplots arranged in a randomized design with sufficient replication.

3. Methodology:

  • Experimental Setup: Fill pots or microplots with sterilized soil or soil with a known nematode population.
  • Nematode Inoculation: If using sterilized soil, inoculate with a standardized number of target nematodes.
  • Treatment Application: Apply the formulated this compound, positive control, and negative control to the soil according to the intended application method.
  • Planting: Sow seeds or transplant seedlings of the susceptible crop into the treated soil.
  • Growth Period: Allow the plants to grow for a specified period under optimal conditions.
  • Data Collection:
  • At mid-season and at harvest, collect soil and root samples.
  • Extract and count the number of nematodes per gram of soil and roots.[7]
  • Assess plant health parameters such as plant height, root weight, and galling index (for root-knot nematodes).
  • Measure crop yield.
  • Data Analysis: Statistically analyze nematode population densities, plant growth parameters, and yield data to compare the efficacy of the treatments.[9]

Visualizing Experimental and Biological Pathways

To further elucidate the proposed research and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Collection & Analysis plant_prep Host Plant Propagation treatment_app Treatment Application plant_prep->treatment_app pathogen_prep Pathogen/Pest Culture inoculation Inoculation pathogen_prep->inoculation compound_prep Compound Formulation compound_prep->treatment_app treatment_app->inoculation incubation Incubation inoculation->incubation assessment Disease/Pest Assessment incubation->assessment data_analysis Statistical Analysis assessment->data_analysis results Efficacy Determination data_analysis->results signaling_pathway cluster_fungus Fungal Cell cluster_nematode Nematode compound This compound membrane Cell Membrane Integrity compound->membrane Disruption respiration Mitochondrial Respiration compound->respiration Inhibition enzymes Key Metabolic Enzymes compound->enzymes Inhibition nervous_system Nervous System (Neurotoxicity) compound->nervous_system Disruption cuticle Cuticle Formation compound->cuticle Inhibition cell_death_f Cell Lysis membrane->cell_death_f respiration->cell_death_f enzymes->cell_death_f paralysis Paralysis & Death nervous_system->paralysis molting_failure Molting Failure cuticle->molting_failure

References

Comparative Guide to the Structure-Activity Relationship of Cytotoxic Polyynes: A Focus on Falcarinol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific comprehensive structure-activity relationship (SAR) data for 1-Tridecene-3,5,7,9,11-pentayne analogs is limited in publicly available literature, a closely related and extensively studied class of C17-polyacetylenes, the falcarinol-type analogs, provides significant insights into the cytotoxic properties of polyynes. This guide offers a comparative analysis of these analogs, supported by experimental data, to elucidate the structural features crucial for their biological activity.

Introduction to Cytotoxic Polyynes

Polyynes are a class of naturally occurring and synthetic compounds characterized by a chain of alternating single and triple carbon-carbon bonds. Many of these compounds, including this compound, exhibit potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. Falcarinol (B191228) and its derivatives, found in common vegetables like carrots and celery, are among the most studied cytotoxic polyacetylenes and serve as an excellent model for understanding the SAR of this compound class.

Comparative Cytotoxicity of Falcarinol Analogs

The cytotoxic activity of falcarinol and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The following tables summarize the cytotoxic activities of selected falcarinol analogs.

Table 1: Cytotoxicity (IC50 in µM) of Falcarinol and Related Compounds against Various Cancer Cell Lines

CompoundStructural ModificationHCT116 (Colon)HCT116-OxR (Colon, Oxaliplatin-Resistant)A2780 (Ovarian)SKOV3 (Ovarian)
FalcarinolParent Compound--7.60[1]27.53[1]
Falcarindiol (B120969)Dihydroxy analog-->50>50
AcetylpanaxydolAcetylated analog--<50<50
(3R,9R,10R)-PanaxytriolTrihydroxy analog--<50<50
Panaquinquecol 4Analog--7.60[1]27.53[1]
(3S,8S)-OplopandiolDihydroxy analogActiveActive--

Note: A lower IC50 value indicates higher cytotoxic potency.

Table 2: Comparative Cytotoxicity (IC50 in µM) of Falcarinol Analogs in Hccc-9810 Human Cholangiocarcinoma Cells [2]

Compound IDModification from FalcarindiolIC50 (µM)
(3R,8S)-2iTerminal double bond0.46
Falcarindiol (reference)Parent diol structureInactive

Key Structure-Activity Relationship Insights

From the available data, several key structural features appear to influence the cytotoxic activity of falcarinol-type polyynes:

  • Hydroxyl Groups: The presence and position of hydroxyl groups play a critical role. For instance, falcarinol is generally more cytotoxic than falcarindiol.[3]

  • Acetylation: Acetylation of hydroxyl groups can modulate activity, as seen with acetylpanaxydol.

  • Terminal Groups: Modifications at the termini of the polyyne chain, such as the introduction of a terminal double bond, can significantly enhance cytotoxicity. The falcarindiol analogue (3R,8S)-2i, with a terminal double bond, showed the most potent anti-proliferation effect on Hccc-9810 cells with an IC50 value of 0.46 μM.[2]

  • Stereochemistry: The stereochemistry at chiral centers can also influence biological activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for commonly employed cytotoxicity assays in the study of polyynes.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cells in culture

  • Complete culture medium

  • Test compounds (e.g., polyyne analogs)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[4]

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[4]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye. Allow the plates to air dry.[4]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[4]

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

MTT Cytotoxicity Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • 96-well microtiter plates

  • Cells in culture

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 as in the SRB assay protocol.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability and IC50 values as in the SRB assay.

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate a typical experimental workflow for evaluating cytotoxicity and a simplified signaling pathway potentially involved in the action of cytotoxic polyynes.

experimental_workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Exposure cluster_assay Cytotoxicity Assay (e.g., SRB) cluster_analysis Data Acquisition & Analysis cell_culture Maintain Cancer Cell Line plating Seed Cells in 96-well Plates cell_culture->plating incubation1 Incubate for 24h (Attachment) plating->incubation1 treatment Add Analogs to Cells incubation1->treatment compound_prep Prepare Serial Dilutions of Analogs compound_prep->treatment incubation2 Incubate for 48-72h treatment->incubation2 fixation Fix Cells with TCA incubation2->fixation staining Stain with SRB fixation->staining wash Wash to Remove Unbound Dye staining->wash solubilization Solubilize Bound Dye wash->solubilization read_plate Measure Absorbance (510 nm) solubilization->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of polyyne analogs.

signaling_pathway polyyne Cytotoxic Polyyne (e.g., Falcarinol) cell_membrane Cell Membrane ros Increased Reactive Oxygen Species (ROS) cell_membrane->ros Oxidative Stress er_stress Endoplasmic Reticulum Stress ros->er_stress apoptosis Apoptosis (Cell Death) ros->apoptosis Direct Damage er_stress->apoptosis

Caption: Simplified signaling pathway for polyyne-induced cytotoxicity.

References

A Comparative Guide to Evaluating Fungal Cross-Resistance to 1-Tridecene-3,5,7,9,11-pentayne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and analyzing cross-resistance studies of the natural polyacetylene, 1-Tridecene-3,5,7,9,11-pentayne. Due to the limited publicly available data on cross-resistance specific to this compound, this document outlines a robust methodology for generating and interpreting such critical data, enabling an objective comparison of its performance against established antifungal agents.

Introduction to this compound

This compound is a naturally occurring polyacetylene found in various plant species.[1][2] Polyacetylenes are known for their broad spectrum of biological activities, including antifungal properties.[3][4] The proposed mechanism of action for many polyacetylenes involves the disruption of fungal membranes by altering their fluidity and permeability, as well as damaging membrane proteins.[3] Understanding the potential for cross-resistance with existing antifungal drugs is a critical step in evaluating the clinical and agricultural potential of this compound as a novel antifungal agent.

Comparator Antifungal Agents

To assess the cross-resistance profile of this compound, a panel of comparator antifungal agents with diverse and well-characterized mechanisms of action should be selected. The following agents are recommended for a comprehensive study, particularly against opportunistic fungal pathogens such as Candida albicans and Aspergillus fumigatus.

Antifungal AgentClassMechanism of Action
This compound (Test Agent) PolyacetylenePutative: Fungal membrane disruption[3]
Fluconazole TriazoleInhibition of lanosterol (B1674476) 14-α-demethylase (Erg11), blocking ergosterol (B1671047) biosynthesis[5]
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage[6]
Caspofungin EchinocandinInhibition of β-(1,3)-D-glucan synthase, disrupting cell wall integrity[5][7]

Experimental Protocols

Fungal Strains

A panel of fungal strains should be used, including:

  • Wild-type, susceptible strains of relevant pathogenic fungi (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

  • A series of isogenic mutant strains with known resistance mechanisms to the comparator agents (e.g., ERG11 mutations for azole resistance, FKS1 mutations for echinocandin resistance).

  • Clinically isolated strains with characterized antifungal resistance profiles.

Antifungal Susceptibility Testing

Antifungal susceptibility testing should be performed according to the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9] The broth microdilution method is the recommended reference standard.[8]

Brief Outline of the Broth Microdilution Method:

  • Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted to a standardized concentration (e.g., 0.5 to 2.5 x 10^3 CFU/mL for yeasts).

  • Drug Dilution: Serial twofold dilutions of this compound and the comparator antifungal agents are prepared in 96-well microtiter plates using a standardized medium such as RPMI-1640.

  • Inoculation and Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to a drug-free control.[10]

Data Analysis and Interpretation

Cross-resistance is evaluated by comparing the MIC values of this compound against the wild-type strains and the strains with known resistance to the comparator agents.

  • No Cross-Resistance: If resistant strains to a specific comparator agent (e.g., fluconazole-resistant C. albicans) remain susceptible to this compound (i.e., no significant change in MIC), it suggests that the mechanism of resistance to the comparator does not confer resistance to the test compound. This indicates a different mechanism of action.

  • Cross-Resistance: A significant increase in the MIC of this compound against strains resistant to a comparator agent suggests cross-resistance. This may imply a shared mechanism of action or a common resistance mechanism (e.g., upregulation of efflux pumps).[11]

  • Collateral Sensitivity: In some cases, resistance to one drug may lead to increased susceptibility to another. This phenomenon, known as collateral sensitivity, would be indicated by a significant decrease in the MIC of this compound against resistant strains.

Data Presentation: Hypothetical Results

The following tables are templates for presenting the quantitative data from the proposed cross-resistance studies.

Table 1: MICs of this compound and Comparator Agents against Candida albicans Strains

Strain IDResistance PhenotypeFluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)This compound MIC (µg/mL)
SC5314Wild-Type0.50.250.125[Experimental Value]
12-99Fluconazole-R (ERG11 mutation)640.250.125[Experimental Value]
DPL1010Amphotericin B-R (ERG6 mutation)0.5160.125[Experimental Value]
ATCC 200955Caspofungin-R (FKS1 mutation)0.50.258[Experimental Value]
Clinical 1MDR (CDR1/CDR2 overexpression)1280.50.25[Experimental Value]

Table 2: MICs of this compound and Comparator Agents against Aspergillus fumigatus Strains

Strain IDResistance PhenotypeItraconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)This compound MIC (µg/mL)
ATCC 204305Wild-Type10.50.25[Experimental Value]
TR34/L98HAzole-R (cyp51A mutation)160.50.25[Experimental Value]
Clinical 2Amphotericin B-R180.25[Experimental Value]
Clinical 3Echinocandin-R (Fks1p mutation)10.54[Experimental Value]

Visualizations: Experimental Workflow and Potential Fungal Resistance Pathways

The following diagrams illustrate the proposed experimental workflow and relevant signaling pathways that may be involved in fungal resistance.

experimental_workflow cluster_prep Preparation cluster_testing Antifungal Susceptibility Testing cluster_analysis Data Analysis strain_selection Fungal Strain Selection (Wild-Type & Resistant) inoculum_prep Inoculum Preparation (Standardized Concentration) strain_selection->inoculum_prep media_prep Culture Media and Reagent Preparation serial_dilution Serial Dilution in 96-Well Plates media_prep->serial_dilution drug_prep Preparation of Antifungal Stock Solutions drug_prep->serial_dilution inoculation Inoculation of Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation (24-48 hours) inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination data_comparison Comparison of MICs (WT vs. Resistant Strains) mic_determination->data_comparison interpretation Interpretation of Results (Cross-Resistance Assessment) data_comparison->interpretation

Caption: Experimental workflow for assessing fungal cross-resistance.

fungal_resistance_pathways cluster_azole Azole Resistance cluster_echinocandin Echinocandin Resistance cluster_stress General Stress Response erg11 ERG11 Gene Mutations resistance Fungal Drug Resistance erg11->resistance cyp51a cyp51A Upregulation cyp51a->resistance efflux_azole Efflux Pump Upregulation (CDR1, MDR1) efflux_azole->resistance erg_pathway Alterations in Ergosterol Biosynthesis (e.g., ERG6) erg_pathway->resistance fks1 FKS1 Gene Mutations fks1->resistance chitin Increased Chitin Synthesis (Compensatory) chitin->resistance hog1 HOG Pathway hog1->resistance calcineurin Calcineurin Pathway calcineurin->resistance antifungal Antifungal Drug antifungal->erg11 Azoles antifungal->erg_pathway Polyenes antifungal->fks1 Echinocandins

Caption: Key signaling pathways and mechanisms of fungal antifungal resistance.[5][6][7][12]

References

Comparative Transcriptome Analysis of Nematodes Treated with 1-Tridecene-3,5,7,9,11-pentayne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of 1-Tridecene-3,5,7,9,11-pentayne on nematodes, contextualized with other nematicidal agents. This compound is a naturally occurring polyacetylene found in plants of the Asteraceae family, exhibiting potent nematicidal and ovicidal properties.[1][2][3][4][5] Understanding its molecular mechanism through transcriptome analysis is crucial for developing novel, effective, and potentially eco-friendly nematicides.

While direct transcriptomic studies on nematodes treated specifically with this compound are not yet available in published literature, this guide synthesizes methodologies and findings from transcriptomic analyses of nematodes treated with other compounds to propose a framework for such a study and its potential findings. We will draw comparisons with the known effects of other nematicides, such as punicalagin (B30970) and fomepizole, on the pine wood nematode (Bursaphelenchus xylophilus).[6][7]

Experimental Design & Workflow

A comparative transcriptome analysis is a powerful tool to elucidate the molecular mechanisms of a nematicide. The general workflow involves exposing a target nematode species to the compound of interest, followed by RNA sequencing and bioinformatic analysis to identify differentially expressed genes and affected biological pathways.

G cluster_0 Experimental Phase cluster_1 Sequencing Phase cluster_2 Bioinformatic Analysis A Nematode Culture (e.g., Bursaphelenchus xylophilus) B Treatment Groups: 1. Control (Solvent) 2. This compound 3. Alternative Nematicide (e.g., Punicalagin) A->B C RNA Extraction B->C D RNA Quality Control (e.g., Agilent 2100) C->D E cDNA Library Preparation D->E F High-Throughput Sequencing (e.g., Illumina) E->F G Data Quality Control (e.g., FastQC) F->G H Read Mapping to Reference Genome G->H I Differential Gene Expression Analysis H->I J Functional Annotation (GO & KEGG Pathway Analysis) I->J G cluster_pathway MAPK Signaling Pathway cluster_response Cellular Response A External Stimulus (e.g., Nematicide) B Receptor A->B C MAPKKK B->C D MAPKK C->D P E MAPK D->E P F Transcription Factors E->F P G Stress Response F->G H Apoptosis F->H I Cell Growth F->I

References

A Comparative Analysis of the Efficacy of 1-Tridecene-3,5,7,9,11-pentayne and Related Polyacetylenes from Various Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tridecene-3,5,7,9,11-pentayne is a naturally occurring polyacetylene found in a variety of plant species, particularly within the Asteraceae family. This compound has garnered significant interest in the scientific community due to its potent biological activities, including antifungal, nematicidal, and cytotoxic effects. This guide provides a comparative overview of the efficacy of this compound and structurally related polyacetylenes isolated from different plant sources. While direct comparative studies on the efficacy of this compound from different botanical origins are limited, this document collates available data on its activity and compares it with that of other well-researched polyacetylenes to offer a broader perspective on their therapeutic potential.

Data on Biological Activities

The following tables summarize the quantitative data on the cytotoxic, antifungal, and nematicidal activities of this compound and other relevant polyacetylenes.

Table 1: Cytotoxic Activity of Polyacetylenes Against Cancer Cell Lines

CompoundPlant SourceCancer Cell LineIC50 (µM)Reference
This compound Not SpecifiedK562 (human chronic myelogenous leukemia)2.62[1]
PanaxydolPanax ginsengA2780 (human ovarian cancer)> 50[2]
PanaxydolPanax ginsengSKOV3 (human ovarian cancer)> 50[2]
Panaquinquecol 4Panax ginsengA2780 (human ovarian cancer)7.60[2]
Panaquinquecol 4Panax ginsengSKOV3 (human ovarian cancer)27.53[2]
Compound 5 (pentadeca-(8Z,13Z)-dien-11-yn-2-one)Echinacea pallidaCOLO320 (human colon adenocarcinoma)~2[3]
Tridaxin GTridax procumbensK562 (human chronic myelogenous leukemia)> 50[1]

Table 2: Antifungal Activity of Polyacetylenes

Compound/ExtractPlant SourceFungal SpeciesMIC (µg/mL)Reference
Xylariside BXylaria sp. VDL4Fusarium oxysporum7.81[4]
Xylariside BXylaria sp. VDL4Botrytis cinerea3.91[4]
Xylariside BXylaria sp. VDL4Phytophthora capsici3.91[4]
Xylariside BXylaria sp. VDL4Fusarium solani7.81[4]
Ethanol ExtractBidens pilosaColletotrichum sp.1250[5]
Ethanol ExtractBidens pilosaFusarium oxysporum2500[5]

Table 3: Nematicidal Activity of Polyacetylenes

CompoundPlant SourceNematode SpeciesLC50 (mg/L)Reference
Polyacetylenes (unspecified)Not specifiedMeloidogyne incognita0.21–9.46[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols typically employed in the evaluation of the biological activities of polyacetylenes.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., K562, A2780, SKOV3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Fungal Culture: The fungal strains are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar). A spore suspension is prepared and adjusted to a specific concentration.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: The fungal spore suspension is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Nematicidal Bioassay
  • Nematode Culture: A population of the target nematode (e.g., Meloidogyne incognita) is maintained on a suitable host plant.

  • Treatment: Second-stage juveniles (J2) of the nematodes are collected and exposed to different concentrations of the test compound in a multi-well plate or small petri dish.

  • Incubation: The nematodes are incubated at a controlled temperature for a specific duration (e.g., 24-72 hours).

  • Mortality Assessment: Nematode mortality is assessed under a microscope. Nematodes are considered dead if they do not move when probed with a fine needle.

  • LC50 Calculation: The lethal concentration required to kill 50% of the nematodes (LC50) is calculated using statistical methods.

Signaling Pathways and Mechanisms of Action

Polyacetylenes exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest in cancer cells.[7] The underlying mechanisms often involve the modulation of key signaling pathways.

Polyacetylene_Apoptosis_Pathway Polyacetylenes Polyacetylenes (e.g., this compound) ROS ↑ Reactive Oxygen Species (ROS) Polyacetylenes->ROS CellCycleArrest Cell Cycle Arrest (G0/G1) Polyacetylenes->CellCycleArrest NFkB ↓ NF-κB Pathway Polyacetylenes->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Proposed signaling pathway for polyacetylene-induced apoptosis.

Polyacetylenes can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8] This triggers the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of caspase-9 and caspase-3, ultimately leading to programmed cell death.[9] Furthermore, some polyacetylenes have been shown to inhibit the pro-inflammatory NF-κB pathway and cause cell cycle arrest.[10][11]

Conclusion

This compound and related polyacetylenes from various plant sources demonstrate significant potential as cytotoxic, antifungal, and nematicidal agents. While direct comparisons of the efficacy of this compound from different plants are currently lacking in the literature, the available data on this and other polyacetylenes highlight their promise for drug development. The cytotoxic mechanism of these compounds appears to be mediated through the induction of apoptosis via ROS production and modulation of key signaling pathways. Further research is warranted to fully elucidate the structure-activity relationships and to explore the therapeutic potential of these natural products in greater detail, including direct comparative studies to identify the most potent botanical sources and compounds.

References

The Untapped Potential of Polyynes: A Guide to Investigating the Synergistic Effects of 1-Tridecene-3,5,7,9,11-pentayne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising classes of natural compounds are polyynes, characterized by their unique structure of alternating single and triple carbon-carbon bonds. 1-Tridecene-3,5,7,9,11-pentayne is one such polyyne, a naturally occurring compound found in various plants, that has demonstrated a range of biological activities, including antifungal, ovicidal, and nematicidal properties.

While the individual bioactivities of this compound are of significant interest, a largely unexplored frontier is its potential for synergistic interactions with other natural compounds. Synergy, the interaction of two or more agents to produce a combined effect greater than the sum of their individual effects, is a cornerstone of combination therapy and a critical strategy in overcoming drug resistance and enhancing therapeutic efficacy.

This guide provides a framework for investigating the synergistic potential of this compound, offering insights into its known biological activities, methodologies for assessing synergy, and hypothetical synergistic combinations that warrant further investigation.

Understanding this compound: A Profile

This compound is a highly unsaturated hydrocarbon with a molecular formula of C13H8. Its structure, featuring a conjugated system of triple and double bonds, is responsible for its chemical reactivity and biological activity.

PropertyDescription
Compound Name This compound
Molecular Formula C13H8
Compound Class Polyyne (or Polyacetylene)
Known Natural Sources Species of the Asteraceae family (e.g., Carthamus, Atractylodes)
Reported Biological Activities Antifungal, Nematicidal, Ovicidal

The Promise of Synergy: A Powerful Therapeutic Strategy

Synergistic interactions can manifest in several ways, including:

  • Enhanced Potency: A combination of compounds may achieve a desired therapeutic effect at lower concentrations, reducing the risk of dose-dependent toxicity.

  • Overcoming Resistance: One compound may inhibit a resistance mechanism, thereby re-sensitizing a pathogen or cancer cell to the other compound.

  • Multi-target Effects: Compounds acting on different molecular targets can produce a more robust and durable therapeutic response.

The potential for synergistic interactions involving polyynes is an exciting area of research. For instance, studies have shown that polyene antibiotics can potentiate the cytotoxicity of anticancer agents. While specific data on this compound is not yet available, its known biological activities provide a rational basis for exploring its synergistic potential.

Hypothetical Synergistic Combinations for Future Research

Based on the known antifungal activity of this compound, several classes of natural compounds could be investigated for potential synergistic interactions.

Natural Compound ClassRationale for Synergy InvestigationPotential Application
Terpenoids (e.g., Thymol, Carvacrol) These compounds often disrupt microbial cell membranes, which could enhance the intracellular access and activity of this compound.Development of novel antifungal formulations for agricultural or clinical use.
Phenolic Compounds (e.g., Eugenol, Resveratrol) Many phenolics possess antioxidant and enzyme-inhibiting properties that could complement the primary mechanism of action of the polyyne.Combination therapy for resistant fungal infections.
Alkaloids (e.g., Berberine) Alkaloids can interfere with various cellular processes in microbes, including DNA replication and cell division, offering a multi-pronged attack when combined with a cell wall or membrane-active agent.Broad-spectrum antimicrobial treatments.

Experimental Protocols for Assessing Synergy

A systematic approach is crucial for identifying and quantifying synergistic interactions. The checkerboard assay is a widely used and robust method for this purpose.

Checkerboard Assay Protocol
  • Preparation of Compounds: Prepare stock solutions of this compound and the test compound in an appropriate solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the test compound along the y-axis. This creates a matrix of varying concentration combinations.

  • Inoculation: Add a standardized suspension of the target microorganism (e.g., a fungal or bacterial strain) to each well.

  • Incubation: Incubate the plate under conditions optimal for the growth of the microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): After incubation, determine the MIC for each compound alone and for each combination. The MIC is the lowest concentration that visibly inhibits microbial growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the nature of the interaction.

    • FIC of Compound A = MIC of A in combination / MIC of A alone

    • FIC of Compound B = MIC of B in combination / MIC of B alone

    • FIC Index = FIC of Compound A + FIC of Compound B

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1.0

    • Indifference: 1.0 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizing the Path to Discovery

The following diagrams illustrate the conceptual framework and experimental workflow for investigating the synergistic effects of this compound.

Synergy_Concept cluster_0 Individual Compounds cluster_1 Combined Effect Compound A This compound Synergistic Effect Enhanced Therapeutic Outcome Compound A->Synergistic Effect Action 1 Compound B Other Natural Compound Compound B->Synergistic Effect Action 2

Caption: Conceptual diagram of synergistic interaction.

Experimental_Workflow A Compound Selection (this compound + Natural Compound) B Checkerboard Assay Setup (Serial Dilutions) A->B C Microorganism Inoculation B->C D Incubation C->D E MIC Determination D->E F FIC Index Calculation E->F G Interpretation of Interaction (Synergy, Additive, Indifference, Antagonism) F->G

Caption: Workflow for assessing synergistic activity.

Conclusion and Future Directions

While the synergistic effects of this compound remain to be experimentally validated, the potential for such interactions represents a promising avenue for the development of novel and effective therapeutic strategies. The framework provided in this guide offers a starting point for researchers to systematically explore these possibilities. Future research should focus on screening a wide range of natural compounds in combination with this compound against various microbial pathogens and cancer cell lines. Elucidating the mechanisms underlying any identified synergistic interactions will be crucial for the rational design of future combination therapies. The exploration of polyyne synergy is a field ripe with opportunity, holding the potential to unlock new solutions to pressing challenges in medicine and agriculture.

Comparative Guide to the Long-Term Stability and Efficacy of 1-Tridecene-3,5,7,9,11-pentayne and Alternative Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the long-term stability and efficacy of the natural polyyne, 1-Tridecene-3,5,7,9,11-pentayne, alongside two established anticancer agents, Paclitaxel (B517696) and Doxorubicin (B1662922). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a template to be populated as further research becomes available. The data for Paclitaxel and Doxorubicin is provided to illustrate the desired comparative framework.

Overview of Compounds

1.1. This compound

This compound is a naturally occurring polyacetylene found in various plants.[1][2] Polyacetylenes are a class of compounds known for their chemical reactivity and diverse biological activities.[1][2] While specific anticancer data is limited, related polyacetylenes have demonstrated cytotoxic effects against various cancer cell lines.[3][4] A significant challenge for the development of polyynes as therapeutic agents is their inherent instability.[1]

1.2. Paclitaxel

Paclitaxel is a widely used chemotherapy agent, originally isolated from the Pacific yew tree. It functions as a mitotic inhibitor by stabilizing microtubules.

1.3. Doxorubicin

Doxorubicin is an anthracycline antibiotic used in cancer chemotherapy. Its primary mechanism of action is the intercalation of DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species.[5]

Long-Term Stability Data

The stability of a pharmaceutical compound is a critical factor in its development and clinical application. The following tables summarize the available stability data for the compared compounds under various conditions.

Table 1: Long-Term Stability of this compound Formulations

FormulationStorage ConditionsDurationRemaining Active Compound (%)Degradation Products
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Polyacetylenes are generally unstable and prone to degradation via oxidation and polymerization, particularly when exposed to light and air.[1][2] Specific long-term stability studies for this compound are needed.

Table 2: Long-Term Stability of Paclitaxel Formulations

FormulationStorage ConditionsDurationRemaining Active Compound (%)Degradation Products
0.3 mg/mL in 0.9% NaCl (Polyolefin bag)2-8°C13 days>95%Not specified
0.3 mg/mL in 5% Glucose (Glass)2-8°C20 days>95%Not specified
1.2 mg/mL in 0.9% NaCl (Polyolefin bag)2-8°C9 days>95%Not specified
1.2 mg/mL in 5% Glucose (Glass)2-8°C10 days>95%Not specified
0.3 mg/mL in various containers25°C3 days>95%Precipitation is the limiting factor
Diluted solutions (0.3 to 1.2 mg/mL)Ambient temperature and light27 hoursPhysically and chemically stableNot specified

Data compiled from publicly available stability studies.[6][7][8]

Table 3: Long-Term Stability of Doxorubicin Formulations

FormulationStorage ConditionsDurationRemaining Active Compound (%)Degradation Products
2 mg/mL in original glass vial4°C124 days>90%~1% degradation
2 mg/mL in original glass vial23°C124 days>90%~3.5% degradation
10 mg/mL in polypropylene (B1209903) syringes4-8°C, protected from light22 days95.1 +/- 1.0%Not observed
10 mg/mL in glass vials4-8°C, protected from light22 days97.0 +/- 0.3%Not observed
2 mg/mL reconstituted with sterile waterRefrigerated (4°C)6 monthsNo substantial loss of potencyUnidentified small peak after 1 year
2 mg/mL reconstituted with sterile waterFrozen (-20°C)1 monthNo substantial loss of potencyNot detected

Data compiled from publicly available stability studies.[9][10][11][12]

Efficacy Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for the compared compounds against various cancer cell lines.

Table 4: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeExposure TimeIC50 (µM)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 5: In Vitro Cytotoxicity of Paclitaxel (IC50 Values)

Cell LineCancer TypeExposure TimeIC50 (nM)
Various Human Tumor Cell LinesVarious24 hours2.5 - 7.5
SK-BR-3Breast Cancer (HER2+)72 hoursSee Note
MDA-MB-231Breast Cancer (Triple Negative)72 hoursSee Note
T-47DBreast Cancer (Luminal A)72 hoursSee Note
Non-Small Cell Lung Cancer (NSCLC)Lung Cancer120 hours27
Small Cell Lung Cancer (SCLC)Lung Cancer120 hours5000

IC50 values for Paclitaxel can vary significantly depending on the cell line and exposure time.[14][15][16] Note: Specific IC50 values for the breast cancer cell lines in the referenced study were presented graphically and are best viewed in the original publication.

Table 6: In Vitro Cytotoxicity of Doxorubicin (IC50 Values)

Cell LineCancer TypeExposure TimeIC50 (µM)
HepG2Liver Cancer24 hours1.3 ± 0.18
Huh7Liver Cancer24 hours5.2 ± 0.49
MCF7Breast Cancer24 hours~10 (liposomal) / ~1 (solution)
1771Canine Non-Hodgkin's LymphomaNot Specified0.73
HeLaCervical Cancer24 hours1.7

IC50 values for Doxorubicin vary depending on the cell line, formulation, and exposure duration.[17][18][19][20]

Experimental Protocols

Protocol 1: Long-Term Stability Study (Template)

This protocol outlines a general procedure for assessing the long-term stability of a compound formulation according to ICH guidelines.[21][22][23][24]

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_testing Testing Time Points cluster_analysis Analysis P1 Prepare Formulation of This compound P2 Package in Final Container Closure System P1->P2 S1 Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH P2->S1 S2 Accelerated: 40°C ± 2°C / 75% RH ± 5% RH P2->S2 T1 0, 3, 6, 9, 12, 18, 24 months and annually thereafter S1->T1 T2 0, 3, 6 months S2->T2 A1 Visual Inspection (Color, Precipitation) T1->A1 A2 pH Measurement T1->A2 A3 Assay for Active Compound (e.g., Stability-Indicating HPLC) T1->A3 A4 Quantification of Degradation Products T1->A4 T2->A1 T2->A2 T2->A3 T2->A4

Caption: Workflow for a comprehensive long-term stability study.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for determining the cytotoxic effects of a compound on cultured cancer cells.[5]

Cytotoxicity_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis C1 Culture Cancer Cells to 70-80% Confluency C2 Seed Cells in 96-well Plates C1->C2 C3 Incubate for 24h for Cell Attachment C2->C3 D1 Prepare Serial Dilutions of This compound D2 Add Compound Dilutions to Wells D1->D2 D3 Incubate for Desired Exposure Time (e.g., 24, 48, 72 hours) D2->D3 M1 Add MTT Reagent to each Well D3->M1 M2 Incubate for 2-4 hours (Formation of Formazan Crystals) M1->M2 M3 Solubilize Formazan with DMSO M2->M3 A1 Measure Absorbance at 570 nm M3->A1 A2 Calculate % Cell Viability A1->A2 A3 Plot Dose-Response Curve A2->A3 A4 Determine IC50 Value A3->A4

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Signaling Pathway: Doxorubicin-Induced Apoptosis

The following diagram illustrates a simplified signaling pathway for apoptosis induced by Doxorubicin.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage DNA->Damage ROS->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of Doxorubicin-induced apoptosis.

This guide is intended to be a living document. As more research on the stability and efficacy of this compound becomes available, the corresponding sections should be updated to provide a more complete and direct comparison.

References

The Agricultural Potential of 1-Tridecene-3,5,7,9,11-pentayne: A Comparative and Cost-Benefit Outlook

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potential agricultural applications of the naturally occurring polyacetylene, 1-Tridecene-3,5,7,9,11-pentayne, reveals a promising bioactive compound with notable nematicidal and antifungal properties. However, a comprehensive cost-benefit analysis is currently hindered by a lack of commercial production and associated cost data. This guide provides a comparative framework against existing alternatives, details relevant experimental protocols, and presents a hypothetical cost-benefit model to guide future research and development.

Executive Summary

This compound is a natural product found in various plants, including those from the Apiaceae and Asteraceae families.[1][2] It has demonstrated biological activity as an ovicide, nematicide, and antifungal agent, suggesting its potential as a natural pesticide in agriculture.[2][3][4] Despite its promise, the compound is not currently commercialized, and data regarding its synthesis or extraction costs are unavailable. This guide explores the potential benefits of this polyacetylene, compares it to existing synthetic and biological alternatives, and outlines the necessary experimental frameworks to evaluate its efficacy and economic viability.

Comparative Analysis of Agricultural Nematicides and Fungicides

To contextualize the potential of this compound, it is essential to compare it with currently available nematicides and fungicides. The agricultural market offers a range of synthetic and biological products, each with distinct efficacy, cost, and environmental profiles.

Nematicide Comparison

Plant-parasitic nematodes are a significant threat to global agriculture, causing substantial yield losses.[5] Control strategies range from chemical fumigants to biological agents.

Table 1: Comparison of Nematicidal Treatments

Treatment TypeActive Ingredient/AgentEfficacy (% Reduction of Nematode Population)Cost per HectareEnvironmental/Health Considerations
Fumigants 1,3-dichloropropene + chloropicrin87%High (up to €2700 for biosolarization with manure)Broad-spectrum, potential for groundwater contamination, contributes to ozone depletion (methyl bromide).[6][7]
Dimethyl disulphide78%High
Non-fumigant Nematicides (Synthetic) Oxamyl (B33474), Fluopyram, Fosthiazate51-64%€160 (for a single oxamyl treatment) to higher costs for othersCan have high toxicity with low LD50 values, potential for residues in drinking water.[7][8]
Biological Nematicides Paecilomyces lilacinus, Pochonia chlamydosporiaVariable, can be comparable to chemical nematicidesGenerally lower than synthetic optionsSafer for non-target organisms, biodegradable.[9]
Essential oils, Garlic extracts41-48%VariableNatural and biodegradable, but efficacy can be inconsistent.[10]
Hypothetical Natural Product This compound To be determined To be determined Expected to be biodegradable and have a better environmental profile than synthetics.
Fungicide Comparison

Fungal diseases are a major cause of crop loss, and fungicides are widely used to mitigate their impact.[11] The trend is moving towards more eco-friendly alternatives to synthetic fungicides due to concerns about resistance and environmental impact.[1][12][13]

Table 2: Comparison of Fungicidal Treatments

Treatment TypeActive Ingredient/AgentEfficacyCostEnvironmental/Health Considerations
Synthetic Fungicides Various (e.g., triazoles, strobilurins)HighVariable (e.g., ~$40/acre for corn/soybeans)Risk of resistance development, potential harm to non-target organisms, environmental persistence.[14]
Biological Fungicides Bacillus subtilis, Trichoderma spp.Variable, can be effectiveOften competitive with synthetic optionsLower environmental impact, biodegradable.[13]
Botanical Fungicides Neem oil, essential oilsModerate to high, can be as effective as synthetics in some casesCan be more affordable, especially for small-scale farmersBiodegradable, lower risk of residues, supports biodiversity.[2][6]
Hypothetical Natural Product This compound To be determined To be determined Expected to be biodegradable with a favorable environmental profile.

Cost-Benefit Analysis Framework for this compound

A thorough cost-benefit analysis requires data on both the costs of application and the economic benefits derived from increased yield and quality. As cost data for this compound is unavailable, the following presents a framework and a hypothetical scenario.

Key Parameters for Cost-Benefit Analysis:
  • Cost of Active Ingredient: Cost of synthesis or extraction of this compound (€/kg).

  • Application Cost: Labor, equipment, and formulation costs (€/ha).

  • Efficacy: Percent reduction in pest/disease incidence and severity.

  • Yield Increase: Increase in crop yield ( kg/ha ) due to treatment.

  • Crop Price: Market price of the crop (€/kg).

  • Environmental and Social Costs/Benefits: Reduced environmental impact, improved food safety (can be monetized in advanced analyses).

Hypothetical Scenario

Let's assume a hypothetical cost of production for this compound and a range of efficacies to illustrate a potential cost-benefit analysis.

Table 3: Hypothetical Cost-Benefit Analysis of this compound for Nematicide Use in Tomato Production

ParameterScenario 1 (Low Efficacy)Scenario 2 (High Efficacy)Synthetic Nematicide (Oxamyl)
Assumed Cost of Treatment (€/ha) 200200160
Assumed Efficacy (% nematode reduction) 40%70%60%
Assumed Baseline Yield ( kg/ha ) 30,00030,00030,000
Assumed Yield Loss without Treatment (%) 20%20%20%
Yield Increase with Treatment ( kg/ha ) 2,4004,2003,600
Assumed Tomato Price (€/kg) 0.500.500.50
Gross Benefit from Yield Increase (€/ha) 1,2002,1001,800
Net Benefit (€/ha) 1,000 1,900 1,640

This hypothetical analysis demonstrates that with a competitive production cost and high efficacy, this compound could be an economically viable alternative to synthetic nematicides.

CostBenefitAnalysis cluster_costs Costs cluster_benefits Benefits Cost_AI Cost of Active Ingredient CBA Cost-Benefit Analysis Cost_AI->CBA Cost_App Application Cost Cost_App->CBA Yield_Inc Yield Increase Yield_Inc->CBA Quality_Imp Crop Quality Improvement Quality_Imp->CBA Env_Benefit Environmental Benefits Env_Benefit->CBA Net_Benefit Net Economic Benefit CBA->Net_Benefit Calculate

Cost-Benefit Analysis Workflow. This diagram illustrates the key inputs for a cost-benefit analysis of an agricultural treatment.

Experimental Protocols

To evaluate the efficacy of this compound, standardized in vitro and in vivo assays are required.

Nematicidal Activity Assay (In Vitro)

This protocol is adapted from standard nematicidal screening methods.[15][16][17][18]

  • Nematode Culture: Culture a target plant-parasitic nematode, such as the root-knot nematode (Meloidogyne incognita), on a suitable host plant (e.g., tomato).

  • Juvenile Extraction: Extract second-stage juveniles (J2) from infected roots using a Baermann funnel technique.

  • Test Solutions: Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol (B145695) or acetone) and then dilute with water. A negative control (solvent and water) and a positive control (a known nematicide) should be included.

  • Bioassay: In a 96-well microtiter plate, add a suspension of a known number of J2 (e.g., 50-100) to each well containing the different test concentrations.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for 24, 48, and 72 hours.

  • Mortality Assessment: Observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the nematodes) using probit analysis.

NematicidalAssayWorkflow Start Start Nematode_Culture Culture Nematodes (e.g., M. incognita) Start->Nematode_Culture J2_Extraction Extract J2 Juveniles Nematode_Culture->J2_Extraction Bioassay Perform Bioassay in 96-well plates J2_Extraction->Bioassay Prepare_Solutions Prepare Test Solutions (Compound, Controls) Prepare_Solutions->Bioassay Incubate Incubate at 25°C Bioassay->Incubate Mortality_Assessment Assess Mortality (24, 48, 72h) Incubate->Mortality_Assessment Data_Analysis Calculate LC50 Mortality_Assessment->Data_Analysis End End Data_Analysis->End

In Vitro Nematicidal Assay Workflow. A flowchart outlining the key steps in testing the nematicidal activity of a compound.

Antifungal Activity Assay (In Vitro)

This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[19][20][21][22][23]

  • Fungal Culture: Grow the target pathogenic fungus (e.g., Fusarium oxysporum) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

  • Inoculum Preparation: Prepare a spore suspension of the fungus in a sterile liquid medium (e.g., RPMI-1640) and adjust the concentration to a standard level (e.g., 1 x 10^5 spores/mL).

  • Test Solutions: Serially dilute this compound in the liquid medium in a 96-well microtiter plate. Include a positive control (known fungicide) and a negative control (medium only).

  • Inoculation: Add the fungal spore suspension to each well.

  • Incubation: Incubate the plate at an optimal temperature for fungal growth (e.g., 28°C) for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance with a microplate reader.

  • MFC Determination (Optional): To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells with no visible growth onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a natural alternative to synthetic pesticides. Its known nematicidal and antifungal properties warrant comprehensive efficacy testing against a range of agricultural pests and pathogens. The primary obstacle to its development and adoption is the current lack of a cost-effective synthesis or extraction method, which prevents a thorough cost-benefit analysis.

Future research should focus on:

  • Developing a scalable and economically viable method for producing this compound.

  • Conducting extensive in vitro and in vivo efficacy trials against key agricultural nematodes and fungi.

  • Performing field trials to assess its performance under real-world agricultural conditions and its impact on crop yield and quality.

  • Evaluating its environmental fate and non-target effects to establish a comprehensive safety profile.

By addressing these research gaps, the agricultural community can determine if this compound can be a valuable tool in the pursuit of sustainable and effective crop protection.

References

Safety Operating Guide

Personal protective equipment for handling 1-Tridecene-3,5,7,9,11-pentayne

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling 1-Tridecene-3,5,7,9,11-pentayne, a highly unsaturated polyyne. Due to the limited availability of specific safety data for this compound, this guidance is based on the known hazards of related chemicals, such as 1-Tridecene, and the general reactivity of polyynes. A conservative approach is strongly recommended.

Immediate Safety and Operational Plan

Given that this compound belongs to the polyyne class of compounds, it should be treated as potentially unstable. Polyyne chains can be susceptible to exothermic decomposition, and their stability can be influenced by concentration, temperature, and the presence of end-groups.[1] Therefore, all handling should be conducted with extreme caution.

Personal Protective Equipment (PPE):

Due to the lack of specific toxicity data, a comprehensive PPE ensemble is required to minimize exposure.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles and a face shield should be worn at all times to protect against splashes and potential violent reactions.
Hand Protection Chemical-resistant gloves are mandatory. Given the hydrocarbon nature of the compound, materials such as neoprene or nitrile should provide adequate protection against chemical permeation.[2] Always inspect gloves for tears or degradation before and during use.
Body Protection A flame-resistant lab coat is essential. For operations with a higher risk of splashing or exposure, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection All handling of this compound should be performed in a certified chemical fume hood to control vapors. If there is a risk of generating aerosols or working outside a fume hood, a respirator may be necessary.
Foot Protection Closed-toe, chemical-resistant shoes are required in any laboratory setting where this compound is handled.

Handling Procedures:

  • Work Area: All manipulations should be conducted in a well-ventilated chemical fume hood. The work area should be free of clutter and ignition sources.

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[3][4] Take precautionary measures against static discharge.[3]

  • Quantities: Handle the smallest feasible quantities of the material.

  • Temperature: Avoid heating the compound unless absolutely necessary and under controlled conditions. Store in a cool, well-ventilated area.[4]

  • Spills: In the event of a spill, do not breathe vapors.[3] Evacuate the immediate area. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Do not use combustible materials like paper towels to clean up the bulk of the spill. Place the absorbed material into a sealed, labeled container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name "this compound" and appropriate hazard warnings (e.g., "Flammable," "Potentially Unstable").

  • Disposal Method: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

Specific quantitative safety data for this compound is largely unavailable. The following table includes data for the related compound 1-Tridecene for reference, with the understanding that the multiple triple bonds in the target compound will significantly alter its properties.

PropertyValue for this compoundValue for 1-Tridecene (for reference)
Molecular Formula C13H6[5]C13H26[3]
Molecular Weight 162.19 g/mol [5]182.35 g/mol [3]
GHS Classification No data available[5][6]Combustible liquid, Category 4[4]
Hazard Statements No data available[5][6]Combustible liquid[4]
Signal Word No data available[5]Warning[4]
Water Solubility 0.7841 mg/L @ 25 °C (estimated)[5][6]Not specified
Occupational Exposure Limits Not establishedNot established[4]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a research setting, emphasizing safety at each step.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review SDS and Safety Protocols B Don Appropriate PPE A->B C Prepare Chemical Fume Hood B->C D Retrieve and Inspect Chemical C->D Proceed to Handling E Perform Experiment with Smallest Possible Quantity D->E F Monitor for Instability (e.g., color change, gas evolution) E->F G Quench/Deactivate Reactive Species (if applicable) F->G Proceed to Cleanup K Spill or Unexpected Reaction F->K Emergency Event H Collect All Waste in Labeled Container G->H I Decontaminate Work Area H->I J Dispose of Waste via EHS I->J L Evacuate Area K->L M Alert Supervisor and EHS L->M N Follow Emergency Procedures M->N

Safe Handling Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.